Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-11-15-13-19(9-10-21-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXNXPNLGQJYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CCO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Characterization of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate
Introduction
In the landscape of modern medicinal chemistry and drug development, the morpholine ring stands out as a "privileged structure."[1][2] This versatile heterocycle is a cornerstone in the design of bioactive molecules due to its favorable physicochemical, metabolic, and biological properties.[2][3] When appropriately substituted, morpholine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The compound Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate (CAS 146944-34-5) embodies this principle, integrating the morpholine scaffold with two other critical chemical motifs: a benzyl group and a tert-butoxycarbonyl (Boc) protected amine.[5]
The N-benzyl group can modulate biological activity and pharmacokinetic properties, while the Boc group is a ubiquitous protecting group in multi-step organic synthesis, valued for its stability and facile removal under mild acidic conditions.[6][7] The precise structural integrity and purity of this molecule are therefore paramount for its use as a pharmaceutical intermediate or as a candidate in discovery pipelines.
This guide provides an in-depth, multi-technique framework for the definitive characterization of this compound. Moving beyond a simple listing of data, we will explore the causality behind the selection of analytical methods, provide detailed, field-tested protocols, and explain the interpretation of the resulting data. This document is intended for researchers, chemists, and quality control professionals who require a robust and self-validating system for confirming the identity, structure, and purity of this important morpholine derivative.
Molecular Structure and Physicochemical Profile
A thorough characterization begins with an understanding of the molecule's fundamental properties and the contribution of its constituent parts.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(4-benzylmorpholin-2-ylmethyl)-N-methylcarbamate | N/A |
| CAS Number | 146944-34-5 | [5][8] |
| Molecular Formula | C₁₇H₂₆N₂O₃ | [5] |
| Molecular Weight | 306.40 g/mol | [5] |
The structure is composed of three key regions, each contributing to its overall chemical behavior:
-
4-Benzylmorpholine Core : The morpholine ring provides a polar, six-membered heterocyclic scaffold. The N-benzyl group adds a lipophilic aromatic moiety, which can be critical for interactions with biological targets.
-
2-Substituted Side Chain : The -(CH₂)NH- side chain at the C-2 position of the morpholine ring acts as a linker to the carbamate functionality.
-
N-Boc Protecting Group : The tert-butoxycarbonyl group protects the secondary amine, preventing its participation in undesired side reactions. Its characteristic spectroscopic signals are a crucial validation point for a successful synthesis.[6]
Caption: Chemical structure of this compound.
Conceptual Synthesis and the Role of Characterization
The synthesis of a molecule like this typically involves a multi-step sequence where characterization at the final step is non-negotiable. A plausible synthetic strategy validates the necessity of the analytical methods described herein.
Caption: Conceptual workflow for synthesis and the critical role of final characterization.
Spectroscopic Characterization: Elucidating the Structure
Spectroscopic methods provide the foundational evidence for the covalent structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation in solution. ¹H NMR confirms the presence and connectivity of proton-bearing fragments, while ¹³C NMR verifies the carbon skeleton. The appearance of a sharp, intense singlet for the tert-butyl group is a definitive indicator of a successful N-Boc protection.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (typically requires several hundred to thousands of scans).
-
Process the data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum (CDCl₃ at 77.16 ppm).
-
Data Interpretation and Expected Signals
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~1.45 | Singlet | 9H | C(CH₃)₃ | Characteristic signal for the nine equivalent protons of the Boc group.[6] |
| ~2.30 - 2.90 | Multiplets | 4H | Morpholine CH₂ (ring) | Protons on carbons adjacent to the ring nitrogen. |
| ~3.50 | Singlet | 2H | Ar-CH₂-N | Benzylic protons, appear as a singlet due to no adjacent protons. |
| ~3.60 - 4.00 | Multiplets | 5H | Morpholine CH, CH₂O (ring) | Protons on carbons adjacent to the ring oxygen and the C2 proton. |
| ~3.20 | Multiplet | 2H | C2-CH₂-N | Protons of the methylene linker at position 2. |
| ~2.90 | Singlet | 3H | N-CH₃ | Methyl group attached to the carbamate nitrogen. |
| ~7.25 - 7.40 | Multiplet | 5H | Ar-H | Aromatic protons of the benzyl group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~28.4 | C(CH₃)₃ | Methyl carbons of the Boc group.[9] |
| ~35.0 | N-CH₃ | Methyl group on the carbamate nitrogen. |
| ~50.0 - 55.0 | Morpholine CH₂, C2-CH₂-N | Aliphatic carbons of the morpholine ring and side chain. |
| ~63.0 | Ar-CH₂-N | Benzylic carbon. |
| ~67.0 | Morpholine CH₂O | Carbons adjacent to the ring oxygen. |
| ~75.0 | Morpholine CH | Carbon at position 2 of the morpholine ring. |
| ~80.0 | C(CH₃)₃ | Quaternary carbon of the Boc group.[9] |
| ~127.0 - 130.0 | Aromatic CH | Aromatic carbons of the benzyl group. |
| ~138.0 | Aromatic quat. C | Quaternary aromatic carbon attached to the benzylic CH₂. |
| ~156.0 | C=O (Carbamate) | Carbonyl carbon of the Boc group.[9] |
Mass Spectrometry (MS)
Causality: Mass spectrometry is essential for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to unequivocally determine the molecular formula, serving as a powerful validation of the compound's elemental composition.[10][11]
Experimental Protocol: Electrospray Ionization - High Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. The expected protonated molecule [M+H]⁺ should be observed.
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass. The mass error should be within a low tolerance (typically < 5 ppm).
Data Interpretation and Expected Fragmentation
-
Expected Ion: For C₁₇H₂₆N₂O₃, the monoisotopic mass is 306.1943 Da. The primary ion observed in positive mode ESI-HRMS will be the protonated molecule, [M+H]⁺.
-
Calculated Exact Mass of [M+H]⁺: 307.2016 Da
-
Key Fragmentation Pathways: Tandem MS (MS/MS) can reveal structural information. Common fragmentation would include the loss of the benzyl group, loss of the Boc group, or cleavage of the morpholine ring.
Caption: Plausible fragmentation pathways in tandem mass spectrometry.
Chromatographic Purity Assessment
Causality: While spectroscopy confirms structure, chromatography quantifies purity. High-Performance Liquid Chromatography (HPLC) is the gold standard in the pharmaceutical industry for separating the main compound from any impurities, such as starting materials, by-products, or degradation products.[12][13] This analysis is critical for ensuring the quality and safety of the material for its intended application.[14]
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes. This must be optimized to ensure good resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (due to the benzyl group's chromophore).
-
Sample Preparation: Prepare a sample solution at ~1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile/Water). Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Interpretation and Acceptance Criteria
-
The result is a chromatogram showing peaks over time. The main peak corresponds to the target compound.
-
Purity is calculated by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
For a pharmaceutical intermediate, a typical acceptance criterion is a purity of ≥95% .
Table 3: Sample HPLC Purity Data Representation
| Peak No. | Retention Time (min) | Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 3.45 | 15,200 | 0.4 | Impurity |
| 2 | 12.68 | 3,750,000 | 99.1 | Product |
| 3 | 14.12 | 19,000 | 0.5 | Impurity |
| Total | | 3,784,200 | 100.0 | |
Consolidated Characterization Summary
This table provides a quick-reference summary of the essential data required to confirm the identity and purity of a batch of this compound.
| Analysis | Parameter | Expected Result |
| ¹H NMR | Diagnostic Peak | Sharp singlet at ~1.45 ppm (9H integration) |
| Aromatic Region | Multiplet at ~7.25-7.40 ppm (5H integration) | |
| ¹³C NMR | Carbonyl Peak | Signal at ~156.0 ppm |
| Boc Group Carbons | Signals at ~80.0 ppm (quat. C) and ~28.4 ppm (CH₃) | |
| HRMS | [M+H]⁺ Ion | Measured exact mass within 5 ppm of 307.2016 Da |
| HPLC | Purity (Area %) | ≥ 95% |
| Retention Time | Consistent under a defined analytical method |
Conclusion
The comprehensive characterization of this compound is a critical, multi-faceted process that underpins its reliable use in research and drug development. A combination of NMR spectroscopy for definitive structural elucidation, high-resolution mass spectrometry for molecular formula confirmation, and HPLC for purity quantification provides a self-validating system of analysis. Adherence to the detailed protocols and interpretation frameworks outlined in this guide ensures that scientists and researchers can proceed with confidence, knowing that the identity, structure, and purity of their material are rigorously established and documented. This analytical rigor is the foundation upon which successful scientific discovery is built.
References
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ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]
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PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020 Mar;40(2):709-752. Available from: [Link]
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Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Available from: [Link]
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Acquavia M. A., et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available from: [Link]
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Acquavia M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available from: [Link]
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ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]
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ResearchGate. Mass spectra of morpholine cation and fragment ions. Available from: [Link]
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ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link]
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NIH PMC. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]
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Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available from: [Link]
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E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]
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ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]
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NIH PMC. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Available from: [Link]
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NIH PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]
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NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]
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ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
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"Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate chemical properties"
An In-Depth Technical Guide to the Chemical Properties of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate
Introduction
This compound is a multifaceted organic compound that holds significant interest for researchers and professionals in the fields of medicinal chemistry and drug development. Its unique molecular architecture, which combines a benzyl group, a morpholine ring, and a tert-butyl carbamate (Boc) protecting group, makes it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.
Chemical Identity and Molecular Structure
The structural foundation of this compound is key to its chemical behavior and utility.
-
IUPAC Name: tert-butyl ((4-benzylmorpholin-2-yl)methyl)carbamate
-
CAS Number: 146944-34-5[1]
-
Molecular Formula: C₁₇H₂₆N₂O₃[1]
-
Molecular Weight: 306.40 g/mol
The molecule is characterized by three primary structural components:
-
Tert-butyl carbamate (Boc) group: This functional group is widely employed in organic synthesis to protect amine functionalities during multi-step reactions. The bulky nature of the tert-butyl group provides steric hindrance, which enhances the stability of the protected amine against enzymatic degradation.[2]
-
Benzyl group: Attached to the morpholine nitrogen, the benzyl group introduces aromaticity and lipophilicity to the molecule, which can be crucial for modulating the pharmacokinetic properties of derivative compounds.
-
Morpholine ring: A six-membered heterocycle containing both an oxygen and a nitrogen atom, the morpholine moiety often improves the aqueous solubility and metabolic stability of drug candidates.[2]
Below is a diagram illustrating the logical relationship between the structural components and their functional implications.
Caption: Core structural components and their functional roles.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on its structure and data from analogous compounds due to limited experimental data in public literature.
| Property | Value/Description | Source |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Moderately soluble in polar aprotic solvents such as DMF and DMSO.[2] | [2] |
| Stability | Stable under ambient conditions. May undergo hydrolysis in strongly acidic or basic environments, leading to the removal of the Boc group.[2] | [2] |
| pKa | Not available | |
| logP | Not available |
Spectroscopic Analysis
The structural characterization of this compound can be achieved through various spectroscopic techniques. The expected spectral data, based on its structure and data from similar compounds, are as follows:
-
¹H NMR Spectroscopy:
-
δ 1.40-1.50 (s, 9H): Protons of the tert-butyl group.
-
δ 2.40-2.80 (m, 6H): Protons on the morpholine ring carbons adjacent to the nitrogen and the benzylic methylene protons.
-
δ 3.50-3.90 (m, 5H): Protons on the morpholine ring carbons adjacent to the oxygen and the methylene protons attached to the carbamate nitrogen.
-
δ 4.80-5.00 (br s, 1H): N-H proton of the carbamate.
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
-
¹³C NMR Spectroscopy:
-
δ 28.5: Carbon atoms of the tert-butyl group.
-
δ 45.0-68.0: Carbon atoms of the morpholine ring and the benzylic carbon.
-
δ 79.0-80.0: Quaternary carbon of the tert-butyl group.
-
δ 127.0-138.0: Aromatic carbons of the benzyl group.
-
δ 156.0: Carbonyl carbon of the carbamate group.
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 307.20
-
Key Fragments: Loss of the tert-butyl group ([M-56]⁺), loss of the Boc group ([M-100]⁺), and the benzyl fragment ([C₇H₇]⁺ at m/z 91).[3]
-
Synthesis and Reactivity
A plausible synthetic route for this compound involves a multi-step process, which is a common strategy in the synthesis of complex organic molecules.
Experimental Protocol: A Plausible Synthetic Route
-
Step 1: N-Benzylation of Morpholine-2-methanol.
-
To a solution of morpholine-2-methanol in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base such as triethylamine or diisopropylethylamine.
-
Cool the mixture to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain 4-benzylmorpholine-2-methanol.
-
-
Step 2: Conversion of the Alcohol to a Leaving Group.
-
Dissolve the 4-benzylmorpholine-2-methanol in an anhydrous solvent like dichloromethane.
-
Cool to 0 °C and add a sulfonyl chloride (e.g., mesyl chloride or tosyl chloride) in the presence of a base (e.g., triethylamine).
-
Stir at 0 °C for a few hours. The alcohol is converted into a better leaving group (mesylate or tosylate).
-
-
Step 3: Nucleophilic Substitution with Azide.
-
Dissolve the resulting mesylate or tosylate in a polar aprotic solvent such as DMF.
-
Add sodium azide and heat the reaction mixture.
-
After the reaction is complete, cool to room temperature and perform an aqueous workup to isolate the azide intermediate.
-
-
Step 4: Reduction of the Azide to an Amine.
-
Reduce the azide to the corresponding primary amine using a reducing agent like lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation (H₂/Pd-C).
-
-
Step 5: Boc Protection of the Amine.
-
Dissolve the resulting amine in a solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir at room temperature until the reaction is complete.
-
Purify the final product, this compound, by column chromatography.
-
The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.
Caption: General workflow for synthesis and characterization.
Applications in Research and Drug Development
The structural features of this compound make it a compound of interest in the synthesis of novel therapeutic agents.
-
As a Protected Building Block: The primary application of this compound is as a protected building block. The Boc-protected amine allows for selective reactions at other positions of the molecule without affecting the amine functionality. The Boc group can be easily removed under acidic conditions when the amine is needed for a subsequent reaction.[2]
-
Role of the Morpholine Moiety: The morpholine ring is a common scaffold in medicinal chemistry. Its presence can improve the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability, which are crucial for oral bioavailability.
-
Influence of the Benzyl Group: The benzyl group can be involved in hydrophobic interactions with biological targets. It also provides a site for further functionalization to explore the structure-activity relationship (SAR) of a series of compounds.
While specific therapeutic applications of this compound itself are not documented, carbamate derivatives are known to be used in the development of drugs for various conditions, including neurodegenerative diseases, epilepsy, and hepatitis C.[4]
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for this compound, safety precautions should be based on data from structurally related compounds.
-
Potential Hazards:
-
Safe Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[7]
-
-
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
-
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
-
Conclusion
This compound is a valuable chemical entity with properties that make it highly useful in the synthesis of complex organic molecules, particularly in the context of drug discovery. Its combination of a protected amine, a versatile morpholine scaffold, and a modifiable benzyl group provides a platform for the development of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in a research setting.
References
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (URL: [Link])
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In-Depth Technical Guide: Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate
CAS Number: 169749-93-3 Molecular Formula: C₁₈H₂₈N₂O₃ Molecular Weight: 320.43 g/mol
Introduction and Structural Elucidation
Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate is a substituted morpholine derivative. The morpholine heterocycle is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which can enhance the pharmacokinetic profile of drug candidates.[1][2] The structure of this compound features a morpholine ring substituted at the 4-position with a benzyl group and at the 2-position with a methylaminomethyl group, which is protected by a tert-butoxycarbonyl (Boc) group. The presence of the N-benzyl group introduces lipophilicity, while the Boc-protected amine provides a handle for further synthetic modifications or acts as a crucial element for biological interactions.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate, aimed at researchers and professionals in the field of drug discovery and development.
Proposed Synthetic Pathways
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests a multi-step synthesis starting from simpler, commercially available precursors. The key bond formations to consider are the N-benzyl bond, the C-N bond of the methylcarbamate, and the construction of the substituted morpholine ring.
Caption: Retrosynthetic analysis of the target compound.
Forward Synthesis Protocol
A proposed three-step synthesis is outlined below, starting from 2-(aminomethyl)morpholine.
Step 1: N-Benzylation of 2-(Aminomethyl)morpholine
The introduction of the benzyl group onto the morpholine nitrogen can be achieved via reductive amination or direct alkylation. Reductive amination with benzaldehyde is a common and effective method.
-
Reaction: 2-(Aminomethyl)morpholine reacts with benzaldehyde to form a Schiff base, which is then reduced in situ to the desired N-benzylated product.
-
Causality: This method is often preferred over direct alkylation with benzyl halides as it can minimize the risk of over-alkylation and quaternization of the amine.
Experimental Protocol:
-
To a solution of 2-(aminomethyl)morpholine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-benzyl-2-(aminomethyl)morpholine.
Step 2: N-Methylation of the Primary Amine
The primary amine of the 2-(aminomethyl) group can be selectively methylated using a variety of methods. A common approach is the Eschweiler-Clarke reaction.
-
Reaction: The N-benzylated intermediate is reacted with formaldehyde and formic acid to introduce the methyl group.
-
Causality: The Eschweiler-Clarke reaction is a mild and efficient method for the methylation of primary and secondary amines, typically proceeding with high yields.
Experimental Protocol:
-
To a solution of 4-benzyl-2-(aminomethyl)morpholine (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37%, 2.2 eq).
-
Heat the reaction mixture to reflux (around 100 °C) for 4-6 hours.
-
Cool the reaction to room temperature and basify with a concentrated solution of sodium hydroxide until the pH is >10.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting 4-benzyl-2-(methylaminomethyl)morpholine is often used in the next step without further purification.
Step 3: Boc Protection of the Secondary Amine
The final step involves the protection of the newly formed secondary amine with a tert-butoxycarbonyl (Boc) group.
-
Reaction: The secondary amine reacts with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
-
Causality: This is a standard and highly efficient method for the introduction of the Boc protecting group, which is stable under a wide range of conditions but can be easily removed under acidic conditions.
Experimental Protocol:
-
Dissolve 4-benzyl-2-(methylaminomethyl)morpholine (1.0 eq) in a solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate, by flash column chromatography.
Caption: Proposed forward synthesis workflow.
Physicochemical Properties and Analytical Characterization
The physicochemical properties of Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate can be predicted based on its structure.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Appearance | Pale-yellow to yellow-brown sticky oil or semi-solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water. |
| pKa (most basic) | ~7.5 - 8.5 (predicted for the morpholine nitrogen) |
Analytical Data (Predicted)
The following spectral data are predicted based on the analysis of similar structures and functional groups.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
δ 3.40-3.90 (m, 7H): Protons of the morpholine ring and the benzylic CH₂ group.
-
δ 2.80-3.20 (m, 4H): Protons of the CH₂ group attached to the carbamate and the N-methyl group of the carbamate.
-
δ 2.00-2.60 (m, 2H): Protons of the morpholine ring.
-
δ 1.45 (s, 9H): Protons of the tert-butyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 155.0-156.0: Carbonyl carbon of the carbamate.
-
δ 137.0-139.0: Quaternary aromatic carbon of the benzyl group.
-
δ 128.0-130.0: Aromatic carbons of the benzyl group.
-
δ 79.0-81.0: Quaternary carbon of the tert-butyl group.
-
δ 65.0-75.0: Carbons of the morpholine ring adjacent to oxygen and nitrogen.
-
δ 50.0-60.0: Benzylic carbon and other morpholine ring carbons.
-
δ 30.0-40.0: N-methyl carbon and the CH₂ carbon attached to the carbamate.
-
δ 28.5: Methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (ESI+):
-
m/z: 321.2 [M+H]⁺, 343.2 [M+Na]⁺
-
Potential Applications in Drug Discovery and Development
The morpholine moiety is a key structural feature in numerous approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[1] Morpholine derivatives have demonstrated a wide range of biological activities, including anticancer, antidepressant, and neuroprotective effects.[2][3][4]
-
Central Nervous System (CNS) Drug Discovery: The physicochemical properties of the morpholine ring, such as its pKa and ability to form hydrogen bonds, can improve the blood-brain barrier permeability of molecules.[1] N-benzylmorpholine derivatives, in particular, have been explored for their potential in treating various CNS disorders.
-
Oncology: The morpholine scaffold is present in several anticancer agents. For instance, derivatives of benzomorpholine have been investigated as EZH2 inhibitors for the treatment of non-small cell lung cancer.[4] The subject compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential anticancer activity.
-
Scaffold for Library Synthesis: Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate is a versatile building block for the synthesis of compound libraries. The Boc-protecting group can be readily removed under acidic conditions to reveal a secondary amine, which can then be further functionalized to generate a diverse range of derivatives for biological screening.
Safety and Handling
As with any chemical compound, Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
Tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]-N-methylcarbamate is a valuable chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the synthetic versatility of a Boc-protected amine. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a resource for researchers engaged in the design and development of new pharmaceuticals.
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A Technical Guide to the Chiral Synthesis of 2-Substituted Morpholines: Strategies, Mechanisms, and Protocols
Abstract: The 2-substituted morpholine is a privileged heterocyclic scaffold, integral to the structure of numerous FDA-approved pharmaceuticals and bioactive compounds due to its favorable influence on physicochemical and pharmacokinetic properties.[1][2][3] However, the stereocontrolled synthesis of this motif, particularly with substitution at the C2-position adjacent to the ring oxygen, presents significant challenges owing to steric and electronic factors.[4][5] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for achieving the enantioselective synthesis of 2-substituted morpholines. We will dissect three principal strategic blueprints: post-cyclization stereocenter formation via asymmetric hydrogenation, concurrent stereocenter installation through asymmetric cyclization, and pre-cyclization approaches utilizing the chiral pool. By explaining the causality behind experimental choices, detailing validated protocols, and illustrating key mechanisms, this whitepaper serves as a practical and authoritative resource for navigating this critical area of medicinal chemistry.
Introduction: The Significance of the 2-Substituted Morpholine Scaffold
The morpholine ring is a cornerstone in modern medicinal chemistry, frequently incorporated by drug designers to improve aqueous solubility, metabolic stability, and target binding.[2] When chirality is introduced, particularly at the C2-position, it unlocks the potential for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity. Examples of bioactive molecules featuring this chiral core underscore its importance in drug discovery.[4][6]
Despite its value, the asymmetric synthesis of 2-substituted morpholines is notably more challenging than that of their 3-substituted counterparts. The primary difficulty arises from the congested environment and electron-rich nature of the substrates required for forming the stereocenter adjacent to the oxygen atom, which can lead to low reactivity and difficulty in achieving high levels of stereocontrol.[4][5] This guide systematically explores the methodologies developed to overcome these hurdles.
A Strategic Blueprint for Asymmetric Synthesis
The creation of the C2-stereocenter in a morpholine ring can be conceptually categorized into three distinct strategic approaches, each with its own set of advantages and limitations.[4][7][8] The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.
Caption: Overview of the three primary strategies for chiral 2-substituted morpholine synthesis.
Strategy A: Asymmetric Hydrogenation of Dehydromorpholines (Post-Cyclization)
Arguably the most powerful and atom-economical approach for this challenge is the asymmetric hydrogenation of a pre-formed, prochiral dehydromorpholine.[4][9] This method transforms a planar, achiral substrate into a chiral product with high efficiency and enantioselectivity.
Expertise & Causality: The Rhodium/Bisphosphine Catalytic System
A breakthrough in this area was the development of a rhodium catalyst complexed with a bisphosphine ligand possessing a large bite angle, such as the Shi K-Phos (SKP) ligand.[4][8][10]
-
Causality of the Large Bite Angle: A larger bite angle in the phosphine ligand forces the P-Rh-P bond angle to be wider. This geometric constraint creates a more rigid and well-defined chiral pocket around the metal center. When the dehydromorpholine substrate coordinates to the rhodium, this chiral environment forces the substrate to adopt a specific orientation, exposing one of its two prochiral faces to the incoming hydrogen, thereby dictating the stereochemical outcome of the reaction with high fidelity.
Deuterium-labelling experiments have provided mechanistic insight, confirming that the hydrogenation occurs exclusively across the C=C double bond of the enamide tautomer of the dehydromorpholine.[9]
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Data Presentation: Substrate Scope
The robustness of this method is demonstrated by its tolerance for a wide range of substituents on the 2-position aryl ring, consistently delivering high yields and exceptional enantioselectivity.
| Entry | R Group (Substituent) | Yield (%) | ee (%) |
| 1 | H (Phenyl) | >99 | 92 |
| 2 | 4-F | >99 | 92 |
| 3 | 4-Cl | >99 | 93 |
| 4 | 4-CF₃ | >99 | 94 |
| 5 | 4-MeO | >99 | 94 |
| 6 | 2-Me | >99 | 99 |
| 7 | 2-Cl | >99 | 99 |
| Data synthesized from representative results.[8][9] |
Experimental Protocol: Asymmetric Hydrogenation of 4-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine
This protocol is a self-validating system for achieving high enantiomeric excess.
-
Reactor Preparation: To a dried Schlenk tube equipped with a magnetic stir bar, add the Rh(I) precursor [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., SKP) (1.05 mol%).
-
Catalyst Activation: Purge the tube with argon. Add 1.0 mL of degassed solvent (e.g., Dichloromethane). Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
Substrate Addition: Add the 4-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine substrate (1.0 equiv).
-
Hydrogenation: Transfer the Schlenk tube into a stainless-steel autoclave. Purge the autoclave three times with H₂ gas, then pressurize to 50 atm of H₂.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Carefully release the pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the residue by flash column chromatography on silica gel. Determine the enantiomeric excess (% ee) of the product by chiral HPLC analysis.[4][8]
Strategy B: Asymmetric Cyclization (Concurrent Stereocenter Formation)
This strategy involves reactions where the cyclization event that forms the morpholine ring is also the enantioselective step. Organocatalysis has emerged as a particularly effective tool for this purpose.
Expertise & Causality: Organocatalytic Enantioselective Chlorocycloetherification
A notable example is the synthesis of chlorinated 2,2-disubstituted morpholines from N-protected alkenols.[11] This reaction is catalyzed by a cinchona alkaloid-derived catalyst.
-
Causality of Catalysis: The cinchona alkaloid catalyst possesses a basic tertiary amine and a hydroxyl group (or derivative) that can engage in non-covalent interactions (e.g., hydrogen bonding). It is proposed that the catalyst activates the chlorinating agent (e.g., NCS) and the substrate's nitrogen simultaneously. This dual activation orients the substrate within a chiral environment, leading to a highly organized transition state where the intramolecular attack of the nitrogen onto the catalyst-activated chloronium intermediate proceeds from a specific face, thus yielding the product with high enantioselectivity.[11]
Caption: Proposed workflow for organocatalytic chlorocycloetherification.
Strategy C: The Chiral Pool Approach (Pre-Cyclization)
The most traditional and often highly practical strategy involves starting with a molecule that already contains the desired stereocenter. For 2-substituted morpholines, chiral 1,2-amino alcohols are ideal starting materials.[1][12] The challenge then becomes constructing the morpholine ring without disturbing the existing stereocenter.
Expertise & Causality: Modern Annulation with Ethylene Sulfate
Classic methods often involve multi-step sequences, such as reaction with chloroacetyl chloride followed by a hydride reduction, which can be inefficient.[13] A modern, greener alternative utilizes ethylene sulfate as a two-carbon linchpin.[1][14]
-
Causality of Selectivity: This method proceeds via a two-step, one-pot protocol. First, the primary amine of the chiral amino alcohol performs an Sₙ2 reaction with ethylene sulfate, selectively forming an N-monoalkylation product. The key to this methodology is the identification of conditions that favor this single alkylation over competing reactions. The resulting intermediate is then treated with a base (e.g., tBuOK), which deprotonates the hydroxyl group, triggering an intramolecular Sₙ2 cyclization to close the morpholine ring. This approach is redox-neutral, avoiding harsh reducing agents, and often proceeds in high yield.[1]
Experimental Protocol: Synthesis of (R)-2-Benzylmorpholine from (R)-2-Amino-3-phenyl-1-propanol
-
N-Alkylation: To a solution of (R)-2-amino-3-phenyl-1-propanol (1.0 equiv) in a suitable solvent (e.g., THF), add ethylene sulfate (1.1 equiv) at room temperature.
-
Reaction Monitoring: Stir the mixture for 12-24 hours. Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.
-
Cyclization: Cool the reaction mixture to 0 °C. Add potassium tert-butoxide (tBuOK) (2.5 equiv) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours until cyclization is complete.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography to yield the enantiomerically pure (R)-2-benzylmorpholine.[1]
Comparative Analysis & Future Outlook
The choice of synthetic strategy is a critical decision in any drug development campaign.
| Strategy | Key Advantages | Key Limitations | Ideal For |
| A: Asymmetric Hydrogenation | High efficiency & ee, atom-economical, broad substrate scope, scalable.[4][8] | Requires synthesis of dehydromorpholine precursor; relies on precious metal catalysts. | Late-stage diversification and large-scale synthesis. |
| B: Asymmetric Cyclization | Novel bond formations, access to unique substitution patterns (e.g., quaternary centers).[11] | Can have a narrower substrate scope; catalyst development may be required. | Accessing complex or sterically hindered morpholines. |
| C: Chiral Pool | Utilizes readily available, often inexpensive chiral starting materials; high enantiopurity assured.[1] | Limited by the availability of the chiral starting pool; less flexible for analog synthesis. | Rapid synthesis of specific, well-defined targets. |
Future Outlook: The field of chiral morpholine synthesis continues to evolve. While rhodium-catalyzed asymmetric hydrogenation represents the current state-of-the-art for many 2-substituted targets, future research will likely focus on several key areas. The development of more general and cost-effective catalysts, including those based on earth-abundant metals or advanced organocatalysts, is a primary goal. Furthermore, the application of biocatalysis, using engineered enzymes to perform key transformations, holds immense promise for developing highly selective and sustainable manufacturing processes.[15][16] Finally, novel photocatalytic methods may unlock new reaction pathways for constructing these valuable scaffolds from simple precursors.[3][17]
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(Author not available). (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link][14]
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The Strategic Integration of Boc-Protected Morpholine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its capacity to enhance the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2][3][4] Its integration into drug candidates often improves aqueous solubility, metabolic stability, and target engagement.[1][3][5] This guide provides a detailed examination of the synthesis and strategic application of tert-butyloxycarbonyl (Boc)-protected morpholine derivatives, which serve as critical intermediates in the construction of complex pharmaceutical agents. We will explore the causality behind synthetic choices, provide validated experimental protocols for synthesis and deprotection, and analyze case studies of approved drugs to illustrate the indispensable role of this moiety in contemporary drug discovery.
Introduction: The Morpholine Moiety and the Rationale for Boc Protection
The Morpholine Scaffold: A Pillar of Medicinal Chemistry
The six-membered morpholine ring, containing both an ether and a secondary amine, is a ubiquitous feature in a multitude of approved drugs.[1][6][7] Its value stems from a unique combination of properties:
-
Physicochemical Advantages: The presence of the oxygen atom renders the ring nitrogen less basic (pKa ≈ 8.4) compared to piperidine, which is often beneficial for optimizing a drug's ionization state at physiological pH.[4] This modulation helps to balance solubility and membrane permeability, critical factors for oral bioavailability and distribution to target tissues, including crossing the blood-brain barrier.[8][9]
-
Metabolic Stability: The morpholine ring itself is generally robust to metabolic oxidation.[1][8][9] While oxidation of the ring can occur, as seen in the metabolism of Linezolid, it often leads to inactive metabolites, providing a predictable metabolic fate.[10][11]
-
Synthetic Versatility: Morpholine derivatives are synthetically accessible through various well-established routes, making them attractive building blocks for medicinal chemists.[1][2][12]
The Imperative of Amine Protection: The Role of the Boc Group
In multi-step organic synthesis, the nucleophilicity and basicity of the morpholine nitrogen must be masked to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a premier choice for this purpose.
Why Boc? The Causality Behind the Choice:
-
Robustness: The Boc group is stable to a wide range of non-acidic reagents and reaction conditions, including many nucleophiles, bases, and reductive/oxidative conditions. This stability is crucial for ensuring its integrity during the assembly of complex molecular architectures.
-
Facile and Clean Cleavage: Its removal is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[13] The byproducts of this deprotection are volatile (tert-butyl cation, which forms isobutylene, and carbon dioxide), simplifying purification of the final amine product.[14]
-
Orthogonality: The Boc group's acid-lability makes it orthogonal to many other protecting groups, such as the benzyl (Bn) and benzyloxycarbonyl (Cbz) groups (removed by hydrogenolysis) and the fluorenylmethyloxycarbonyl (Fmoc) group (removed by base). This orthogonality is fundamental to strategic, multi-step synthesis.
Synthesis of Boc-Protected Morpholine Intermediates
The construction of chiral, substituted Boc-protected morpholines is a key step in the synthesis of many modern pharmaceuticals. One efficient and commonly employed strategy starts from readily available chiral synthons like epichlorohydrin.
Representative Synthetic Workflow: (S)-N-Boc-2-hydroxymethylmorpholine
The chiral building block (S)-N-Boc-2-hydroxymethylmorpholine is a precursor for various bioactive molecules.[15][16][17] A robust synthesis can be achieved from (S)-epichlorohydrin, a route that avoids chromatographic purification, making it highly scalable.[15][16]
Caption: General workflow for the synthesis of a chiral Boc-protected morpholine.
Detailed Experimental Protocol: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine
This protocol is adapted from established, scalable syntheses.[15][16]
Step 1: Synthesis of 1-((2-hydroxyethyl)amino)-3-(2-hydroxyethoxy)propan-2-ol
-
To a solution of diethanolamine (5 equivalents) in ethanol, add sodium iodide (0.1 equivalents).
-
Heat the mixture to 60°C and add (S)-epichlorohydrin (1 equivalent) dropwise over 1 hour.
-
Maintain the reaction at 60°C for 12-16 hours, monitoring by TLC or LC-MS until the epichlorohydrin is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.
-
The resulting crude intermediate is typically used directly in the next step without further purification.
Step 2: Boc Protection
-
Dissolve the crude triol intermediate in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and sodium bicarbonate (3 equivalents).
-
Stir vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)
-
Dissolve the crude Boc-protected intermediate from Step 2 in anhydrous THF and cool the solution to 0°C in an ice bath.
-
Add potassium tert-butoxide (t-BuOK, 1.2 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound, tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate.[18] This product is often of sufficient purity for subsequent steps.
Strategic Application in Drug Discovery: Case Studies
The Boc-protected morpholine scaffold is not merely a synthetic convenience; it is a key component in the assembly of drugs where the final morpholine moiety is critical for the desired biological activity and pharmacokinetic profile.
Case Study 1: Aprepitant (Emend®) - An NK1 Receptor Antagonist
Aprepitant is an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy.[19][20] Its structure features a complex, highly substituted morpholine core.[19][21][22]
-
Role of the Morpholine Ring: The morpholine ring in Aprepitant acts as a rigid scaffold, correctly orienting the three crucial substituent groups—the fluorophenyl group, the bis(trifluoromethyl)phenylethoxy group, and the triazolinone methyl group—for high-affinity binding to the neurokinin 1 (NK1) receptor.[9][21] This precise spatial arrangement is fundamental to its antagonist activity.[9]
-
Synthetic Implication: The synthesis of Aprepitant relies on the careful construction of this substituted morpholine ring, where protecting group strategies, including the use of Boc or related carbamates, are essential to control reactivity and stereochemistry during the assembly of its multiple chiral centers.[19][21]
Case Study 2: Linezolid (Zyvox®) - An Oxazolidinone Antibiotic
Linezolid was the first member of the oxazolidinone class of antibiotics and is critical for treating infections caused by resistant Gram-positive bacteria.[10][11][23]
-
Role of the Morpholine Ring: The N-morpholino group on the phenyl ring of Linezolid is crucial for its antibacterial activity and pharmacokinetic profile.[23][24] It enhances the compound's potency and contributes to its favorable metabolic properties.[24] The primary metabolism occurs via oxidation of the morpholine ring to inactive metabolites, providing a clear and safe elimination pathway.[10][11]
-
Synthetic Implication: The synthesis involves coupling a morpholine unit to a fluoronitrobenzene precursor. In more complex analogues, a Boc-protected morpholine derivative might be used to facilitate coupling reactions before a final deprotection step.
Case Study 3: Gefitinib (Iressa®) - An EGFR Inhibitor
Gefitinib is a targeted cancer therapy used in non-small cell lung cancer for patients with specific EGFR mutations.[25][26]
-
Role of the Morpholine Ring: The morpholino-propoxy side chain at the 6-position of the quinazoline core is a key feature. This group enhances the solubility and overall drug-like properties of the molecule, contributing to its oral bioavailability.[25][27] The metabolism of Gefitinib involves oxidation of this morpholine ring.[25][28]
-
Synthetic Implication: The synthesis involves attaching the morpholino-propoxy side chain to the quinazoline core. Using a Boc-protected morpholine derivative would be a standard approach if modifications were needed on the morpholine nitrogen itself during the synthetic route.
| Drug | Therapeutic Class | Contribution of Morpholine Moiety |
| Aprepitant | NK1 Antagonist / Antiemetic | Rigid scaffold for precise substituent orientation, essential for receptor binding.[9][20][21] |
| Linezolid | Oxazolidinone Antibiotic | Enhances antibacterial potency and provides a predictable metabolic pathway.[10][24] |
| Gefitinib | EGFR Inhibitor / Anticancer | Improves physicochemical properties like solubility, enhancing oral bioavailability.[25][27] |
The Critical Deprotection Step: Releasing the Active Amine
The final and often critical step in utilizing a Boc-protected morpholine intermediate is the removal of the Boc group to unmask the secondary amine. This allows the nitrogen to participate in key interactions with the biological target or to be used in a final synthetic transformation.
Mechanism of Acid-Catalyzed Boc Deprotection
The standard method for Boc cleavage uses a strong acid like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[14]
Caption: Mechanism of TFA-mediated Boc deprotection.
The mechanism proceeds via four key steps:[13]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Cleavage: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and formation of an unstable carbamic acid.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.
-
Protonation: The newly formed free amine is protonated by the excess acid, yielding the amine trifluoroacetate salt.
Validated Protocol for Boc Deprotection
Safety Precaution: This procedure must be performed in a well-ventilated fume hood as it releases CO₂ gas and involves a corrosive acid. Do not perform in a sealed vessel.[29]
-
Dissolve the Boc-protected morpholine derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise. A common ratio is 20-50% TFA in DCM (v/v). For a 1:1 ratio, the TFA is added to the substrate solution.[30]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with additional DCM or toluene (3x) can help remove residual TFA.
-
The crude product is the trifluoroacetate salt of the amine, which is often a solid or oil.
-
Workup for Free Amine (if required):
-
Dissolve the crude salt in DCM or ethyl acetate.
-
Wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8). Caution: CO₂ evolution will cause pressure buildup in the separatory funnel.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the free amine.
-
Conclusion and Future Outlook
Boc-protected morpholine derivatives are not merely passive intermediates but are enabling tools in modern drug discovery. They provide a robust and flexible strategy for incorporating the pharmacologically advantageous morpholine scaffold into complex, high-value molecules. The stability of the Boc group, combined with its clean and efficient removal, allows medicinal chemists to navigate intricate synthetic pathways with greater control and efficiency. As drug discovery continues to tackle increasingly complex biological targets, the strategic use of well-designed building blocks like Boc-protected morpholines will remain a cornerstone of successful therapeutic design, enabling the creation of next-generation medicines with improved efficacy and safety profiles.
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PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems, [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications, [Link]
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"Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate molecular weight"
An In-depth Technical Guide to Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate: Properties, Analysis, and Handling
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a molecule of interest for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, analytical characterization, and best practices for handling, grounded in established scientific principles.
Core Molecular Attributes
This compound is a bifunctional molecule featuring a morpholine core, a benzyl group, and a tert-butyloxycarbonyl (Boc) protecting group. Understanding its structural components is key to appreciating its chemical behavior and applications.
Structural Analysis
The molecule can be deconstructed into three primary regions:
-
4-Benzylmorpholine Core : A six-membered morpholine heterocycle N-substituted with a benzyl group. The morpholine ring contributes to aqueous solubility and potential hydrogen-bonding interactions, while the benzyl group adds lipophilicity and potential for aromatic interactions.
-
Methylcarbamate Linker : The carbamate group (-O-CO-N-) serves as a stable linker between the morpholine core and the Boc protecting group.
-
Tert-butyl (Boc) Protecting Group : A common protecting group in organic synthesis used to temporarily shield an amine functionality during multi-step reactions. Its steric bulk provides stability, and it can be removed under specific acidic conditions.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆N₂O₃ | [1][2] |
| Molecular Weight | 306.40 g/mol | [2] |
| CAS Number | 146944-34-5 | [1][2] |
| Canonical SMILES | CN(C(=O)OC(C)(C)C)CC1CN(CCO1)CC2=CC=CC=C2 | N/A |
| InChI Key | InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19(4)11-14-12-18(10-9-20-14)13-15-7-5-6-8-15/h5-8,14H,9-13H2,1-4H3 | N/A |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process. A plausible synthetic route is outlined below, demonstrating the strategic use of protecting groups and coupling reactions common in medicinal chemistry.
Retrosynthetic Analysis
A logical approach to synthesizing the target molecule involves the formation of the N-benzyl bond and the carbamate group as key steps.
Caption: Retrosynthetic pathway for the target molecule.
Example Synthetic Protocol
-
Boc Protection of the Amine : Start with (4-benzylmorpholin-2-yl)methanamine. The primary amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) to yield tert-butyl ((4-benzylmorpholin-2-yl)methyl)carbamate.
-
N-Methylation : The secondary amine of the carbamate is then methylated. This can be achieved using a methylating agent like methyl iodide (CH₃I) with a strong base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF). It is crucial to perform this step under anhydrous conditions.
-
Work-up and Purification : After the reaction is complete, it is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is typically purified by column chromatography on silica gel.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of Mass Spectrometry and NMR Spectroscopy provides a self-validating system to ensure the correct molecular weight and structure.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the molecular weight of a compound. For Boc-protected amines, electrospray ionization (ESI) is a common method.
Expected Results:
-
Molecular Ion Peak : In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 307.4.
-
Fragmentation : Boc-protected amines are known to be somewhat unstable in the mass spectrometer's ion source and can undergo a characteristic McLafferty rearrangement or loss of the Boc group.[3][4] This can lead to fragment ions. Common fragments to expect include:
-
Loss of the tert-butyl group (m/z 57).
-
Loss of the entire Boc group (m/z 101).
-
Cleavage of the benzyl group.
-
Experimental Protocol for ESI-MS:
-
Sample Preparation : Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.
-
Analysis : Infuse the sample directly or via liquid chromatography (LC-MS). The use of a deuterated mobile phase can sometimes aid in identifying the presence of the Boc group.[3]
Caption: General workflow for MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise structure and connectivity of the molecule. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons : A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Morpholine Protons : A series of complex multiplets between δ 2.0 and 4.0 ppm. Protons adjacent to the oxygen atom will be further downfield than those adjacent to the nitrogen.[5][6][7]
-
Boc Group : A characteristic sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.
-
N-Methyl Group : A singlet around δ 2.8-3.0 ppm, integrating to 3 protons.
-
Benzyl CH₂ : A singlet around δ 3.5 ppm.
Experimental Protocol for NMR:
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition : Acquire ¹H, ¹³C, and potentially 2D spectra like COSY and HSQC on a 400 MHz or higher spectrometer to confirm connectivity.[5][8]
-
Data Analysis : Integrate the peaks in the ¹H spectrum to confirm proton counts and analyze coupling patterns to deduce spatial relationships.
Handling and Safety
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data for this compound is not available, general precautions for carbamates and amine-containing compounds should be followed.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[9] Avoid contact with skin and eyes.[9]
-
Storage : Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[9]
-
Disposal : Dispose of the chemical in accordance with local, state, and federal regulations. Do not empty into drains.[10]
In case of exposure, follow standard first-aid procedures:
-
Skin Contact : Wash off immediately with plenty of water.[9]
-
Eye Contact : Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Ingestion : Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[9]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[9]
Applications in Research and Development
Morpholine and its derivatives are common scaffolds in medicinal chemistry due to their favorable physicochemical properties and biological activities. The title compound, with its protected amine functionality, is a valuable building block for the synthesis of more complex molecules. The Boc-protected amine allows for further chemical modifications at other positions of the molecule before the amine is deprotected under acidic conditions to reveal a reactive site for subsequent coupling reactions.[11][12] This strategy is frequently employed in the development of novel therapeutic agents.
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Methodological & Application
Application Notes & Protocols: Asymmetric Hydrogenation for Chiral Morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Morpholines
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. The stereochemistry of substituents on the morpholine core can profoundly influence biological activity, creating a demand for robust and efficient methods to synthesize enantiomerically pure morpholines.[2] Among the various synthetic strategies, transition-metal-catalyzed asymmetric hydrogenation has emerged as a powerful, atom-economical, and highly efficient method for establishing the desired stereocenters.[1][3][4] This "after cyclization" approach simplifies the synthesis of chiral N-heterocycles by first constructing the unsaturated ring and then introducing chirality through stereoselective reduction.[1][3]
This guide provides an in-depth exploration of asymmetric hydrogenation for the synthesis of chiral morpholines, focusing on catalyst selection, reaction optimization, and detailed experimental protocols.
Core Principles: The Mechanism of Asymmetric Hydrogenation
Transition-metal-catalyzed asymmetric hydrogenation is one of the most effective methods for producing chiral molecules.[1][3][4] The process relies on a chiral catalyst, typically a complex of a transition metal (such as Rhodium, Ruthenium, or Iridium) with a chiral phosphine ligand.[5][6] The chiral ligand creates a specific three-dimensional environment around the metal center, which dictates the facial selectivity of hydrogen addition to the prochiral substrate.
The catalytic cycle generally proceeds through an inner-sphere mechanism . This involves the coordination of the unsaturated substrate (e.g., a dehydromorpholine) to the metal-hydride species, followed by migratory insertion of the hydride to the C=C or C=N bond and subsequent reductive elimination to release the chiral product and regenerate the catalyst.[7] The precise coordination geometry and electronic properties of the chiral ligand are paramount for achieving high enantioselectivity.[6]
Caption: General catalytic cycle for inner-sphere asymmetric hydrogenation.
Catalyst Systems and Substrate Scope
The choice of metal and chiral ligand is critical and substrate-dependent. Rhodium, Ruthenium, and Iridium complexes, each paired with specific classes of chiral phosphine ligands, have proven effective for the asymmetric hydrogenation of various morpholine precursors.
Rhodium-Catalyzed Hydrogenation of 2-Substituted Dehydromorpholines
The synthesis of 2-substituted chiral morpholines has been a significant challenge due to the steric hindrance and electron-rich nature of the dehydromorpholine substrates.[3] A breakthrough was achieved using a cationic Rhodium catalyst complexed with a bisphosphine ligand possessing a large bite angle, such as (R,R,R)-SKP.[3][8][9][10] This system has demonstrated the ability to hydrogenate a variety of N-acyl protected 2-substituted dehydromorpholines with quantitative yields and excellent enantioselectivities (up to 99% ee).[3][8][10]
The N-protecting group plays a crucial role. Carbamate groups like Cbz and Boc are effective, while others like Ts (tosyl) can completely inhibit the reaction.[3] The solvent choice is also critical, with less polar, non-coordinating solvents like dichloromethane (DCM) and ethyl acetate (AcOEt) providing the best results.[1][3]
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of 2-Aryl Dehydromorpholines [3]
| Entry | Substrate (Ar) | Ligand | Solvent | Pressure (atm) | Time (h) | Conv. (%) | ee (%) |
| 1 | Phenyl (Cbz-protected) | (R,R,R)-SKP | DCM | 50 | 12 | >99 | 98 |
| 2 | 4-Fluorophenyl (Cbz-protected) | (R,R,R)-SKP | DCM | 50 | 12 | >99 | 92 |
| 3 | 4-Chlorophenyl (Cbz-protected) | (R,R,R)-SKP | DCM | 50 | 12 | >99 | 97 |
| 4 | 2-Naphthyl (Cbz-protected) | (R,R,R)-SKP | DCM | 50 | 24 | >99 | 99 |
| 5 | Phenyl (Boc-protected) | (R,R,R)-SKP | DCM | 50 | 12 | >99 | 90 |
Conditions: Substrate (0.1 mmol), [Rh(cod)₂]SbF₆ (1 mol%), Ligand (1.2 mol%) in solvent (1 mL) at room temperature.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines
For the synthesis of 3-substituted morpholines, a different and highly effective strategy involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation (ATH).[11][12] This process starts with an aminoalkyne substrate which first undergoes a titanium-catalyzed hydroamination to form a cyclic imine in situ. This imine is then immediately reduced via ATH using the well-known Noyori-Ikariya catalyst, RuCl.[11][12] This method consistently delivers high yields and enantiomeric excesses greater than 95%.[11][12]
A key insight from this work is the crucial role of hydrogen-bonding interactions between the oxygen atom in the substrate's ether backbone and the Ts-DPEN ligand of the Ruthenium catalyst, which is essential for achieving high enantioselectivity.[11][12]
Detailed Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol describes a representative procedure for the asymmetric hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine to afford the corresponding chiral morpholine, adapted from established literature.[3]
Materials and Equipment
-
Substrate: N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine
-
Catalyst Precursor: [Rh(cod)₂]SbF₆ (cod = 1,5-cyclooctadiene)
-
Chiral Ligand: (R,R,R)-SKP
-
Solvent: Dichloromethane (DCM), anhydrous, degassed
-
Hydrogen Source: High-purity H₂ gas (≥99.999%)
-
Reactor: High-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.
-
Inert Atmosphere: Schlenk line or glovebox for handling air-sensitive reagents.
-
Analytical: Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination.
Step-by-Step Procedure
-
Catalyst Preparation (In-situ):
-
Inside a glovebox or under a strict inert atmosphere, add the chiral ligand (R,R,R)-SKP (0.0012 mmol, 1.2 mol%) to a flame-dried Schlenk tube.
-
Add the catalyst precursor [Rh(cod)₂]SbF₆ (0.001 mmol, 1.0 mol%) to the same tube.
-
Add 0.5 mL of degassed, anhydrous DCM to the tube.
-
Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the active chiral catalyst complex. The solution should be homogeneous.
-
-
Reaction Setup:
-
In a separate vial, dissolve the substrate, N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (0.1 mmol), in 0.5 mL of degassed, anhydrous DCM.
-
Carefully transfer this substrate solution via syringe to the freshly prepared catalyst solution.
-
Transfer the entire reaction mixture into the glass liner of the high-pressure autoclave.
-
-
Hydrogenation:
-
Seal the autoclave securely.
-
Remove the autoclave from the glovebox and connect it to the hydrogen line.
-
Purge the autoclave by pressurizing with H₂ gas to ~10 atm and then carefully venting. Repeat this process 3-5 times to ensure an inert hydrogen atmosphere.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by periodically taking aliquots (after carefully depressurizing and re-purging the reactor) and analyzing by TLC or ¹H NMR for substrate consumption.
-
Once the reaction is complete (typically 12-24 hours), carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral morpholine derivative.
-
Determine the enantiomeric excess (ee) of the purified product by analysis on a chiral HPLC column with a suitable mobile phase.
-
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst (air/moisture contamination)- Poor substrate purity- Insufficient H₂ pressure or leaks- Inappropriate solvent | - Ensure all reagents and solvents are anhydrous and degassed. Use rigorous inert atmosphere techniques.- Re-purify the substrate.- Check autoclave seals and increase H₂ pressure.- Screen alternative non-coordinating solvents (e.g., Toluene, AcOEt). |
| Low Enantioselectivity (ee) | - Incorrect ligand choice for the substrate- Racemization during work-up- Reaction temperature too high | - Screen a panel of chiral ligands (e.g., those with different bite angles or electronic properties).- Ensure work-up conditions are mild (avoid strong acid/base).- Run the reaction at a lower temperature (0 °C or -20 °C), although this may require longer reaction times. |
| Side Reactions | - Over-reduction of other functional groups- Catalyst decomposition | - Lower the reaction temperature or H₂ pressure.- Use a lower catalyst loading.- Ensure the purity of the catalyst precursor and ligand. |
Conclusion
Asymmetric hydrogenation stands as a premier industrial and academic method for the synthesis of chiral molecules, prized for its high efficiency and atom economy.[1][3][4][13] Its application to the synthesis of chiral morpholines provides a direct and powerful route to these valuable pharmaceutical building blocks.[1][8][10] The successful implementation of this methodology hinges on the rational selection of the catalyst system—a specific combination of metal and chiral ligand—tailored to the substrate class. The Rh-SKP system for 2-substituted dehydromorpholines and the Ru-Ts-DPEN system for 3-substituted precursors are prime examples of state-of-the-art solutions that deliver exceptional levels of stereocontrol.[3][11][12] With careful optimization and adherence to rigorous experimental protocols, asymmetric hydrogenation enables the scalable and reliable production of enantioenriched morpholines for drug discovery and development.
References
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Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]
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Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]
-
Brands, K. M. J., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]
-
Petrillo, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]
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Brands, K. M. J., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. PubMed. [Link]
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Various Authors. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. MDPI. [Link]
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Griffin, J. R., & Schafer, L. L. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(23), 13834–13851. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
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Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. [Link]
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Togni, A. (2011). Asymmetric Hydrogenation. ETH Zurich. [Link]
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U.S. Environmental Protection Agency. (2023). Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. US EPA. [Link]
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Imamoto, T. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. National Institutes of Health. [Link]
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Brands, K. M. J., et al. (2003). Efficient synthesis of NK1 receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Princeton University. [Link]
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Various Authors. (2021). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]
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Pàmies, O., et al. (2018). Asymmetric Hydrogenation of Seven-Membered C=N-containing Heterocycles and Rationalization of the Enantioselectivity. SciSpace. [Link]
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Zhang, X. (2014). Developing Chiral Ligands for Asymmetric Hydrogenation. ResearchGate. [Link]
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Wang, W., et al. (2021). Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester sulfones. Organic Chemistry Frontiers. [Link]
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Zhou, Y.-G., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. ResearchGate. [Link]
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]
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Zhou, Y.-G., et al. (2003). Highly enantioselective iridium-catalyzed hydrogenation of heteroaromatic compounds, quinolines. PubMed. [Link]
-
Wang, D., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. National Institutes of Health. [Link]
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Stoltz, B. M., et al. (2020). Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines. PubMed. [Link]
-
Zhou, Y.-G., et al. (2012). Enantioselective Iridium‐Catalyzed Hydrogenation of 3,4‐Disubstituted Isoquinolines. Angewandte Chemie. [Link]
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Glorius, F., et al. (2012). Ruthenium NHC catalyzed highly asymmetric hydrogenation of benzofurans. Angewandte Chemie. [Link]
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Bower, J. F., et al. (2020). Iridium-Catalyzed Enantioselective Alkene Hydroalkylation via a Heteroaryl-Directed Enolization–Decarboxylation Sequence. National Institutes of Health. [Link]
-
Achiwa, K., et al. (1976). Asymmetric hydrogenation with new chiral functionalized bisphosphine-rhodium complexes. Journal of the American Chemical Society. [Link]
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The Strategic Utility of tert-Butyl (4-benzylmorpholin-2-YL)methylcarbamate in the Synthesis of Advanced Bioactive Molecules
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the morpholine moiety stands out as a "privileged scaffold".[1][2] Its frequent incorporation into a vast array of therapeutic agents is a testament to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[3][4][5] Within this important class of heterocycles, tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate emerges as a highly versatile and strategically valuable building block. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate, with a particular focus on its role in the construction of complex, bioactive molecules.
The unique architecture of this compound, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group on the methylamine substituent at the 2-position and a benzyl group on the morpholine nitrogen, allows for controlled, sequential chemical transformations. The Boc group provides a robust yet readily cleavable shield for the primary amine, preventing unwanted side reactions during subsequent synthetic steps.[6][7] This strategic protection is paramount in multi-step syntheses of complex molecular targets.
Core Synthesis and Mechanistic Considerations
The preparation of this compound is conceptually straightforward, typically involving the Boc protection of its corresponding primary amine precursor, (S)-(4-benzylmorpholin-2-yl)methanamine. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product.
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the tert-butyloxycarbonyl (Boc) protection of (S)-(4-benzylmorpholin-2-yl)methanamine.
Materials:
-
(S)-(4-benzylmorpholin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve (S)-(4-benzylmorpholin-2-yl)methanamine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir at room temperature.
-
In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same anhydrous solvent.
-
Add the Boc₂O solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: Triethylamine or DIPEA is used to neutralize the acidic byproduct of the reaction, driving the equilibrium towards the protected product.
-
Solvent Selection: Anhydrous DCM or THF are excellent solvents for this reaction as they are inert to the reactants and readily dissolve both the starting material and the Boc anhydride.
-
Work-up Procedure: The aqueous work-up with sodium bicarbonate removes any unreacted Boc anhydride and acidic impurities, while the brine wash helps to remove water from the organic layer.
Application in the Synthesis of Bioactive Molecules: The Case of Finerenone
A prime example of the utility of this building block is in the synthesis of Finerenone , a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Finerenone is an approved therapeutic agent for the treatment of chronic kidney disease associated with type 2 diabetes.[2][5] The synthesis of Finerenone involves the construction of a complex dihydronaphthyridine core, and derivatives of the title compound can serve as key intermediates in this process.[6]
The general synthetic strategy involves the deprotection of the Boc group to reveal the primary amine, which can then be coupled with other fragments to build the final drug molecule.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine, (S)-(4-benzylmorpholin-2-yl)methanamine.
Expert Insights on Deprotection:
-
The use of a strong acid like TFA or HCl is necessary to cleave the acid-labile Boc group.[8][9] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.
-
Careful neutralization is crucial to avoid decomposition of the product and to ensure safe handling.
Visualization of Synthetic Pathways
To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key transformations.
Caption: Boc Protection Workflow
Caption: Synthetic Utility Workflow
Quantitative Data Summary
| Reaction Step | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| Boc Protection | Boc₂O, TEA | 85-95 | >98 | [6] |
| Boc Deprotection | TFA or HCl | 90-99 | >97 | [8][9] |
Conclusion: A Building Block of Strategic Importance
This compound is a quintessential example of a modern synthetic building block that combines a privileged medicinal chemistry scaffold with a robust protecting group strategy. Its utility in the synthesis of complex and important therapeutic agents like Finerenone underscores its value to the drug discovery and development community. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile intermediate in their own synthetic endeavors, paving the way for the discovery of new and improved bioactive molecules.
References
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Available at: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. Available at: [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. Available at: [Link]
-
Contribution of the morpholine scaffold on the activity of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]
-
N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchGate. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Total Synthesis of (-)-Finerenone Using Asymmetric Transfer Hydrogenation - PubMed. Available at: [Link]
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"deprotection protocol for Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate"
Application Notes and Protocols
Topic: Deprotection Protocol for Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate
For: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Selective Deprotection of this compound
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the use of protecting groups is a foundational strategy for the construction of complex molecules. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines, prized for its stability across a wide range of reaction conditions and its clean, efficient removal under acidic conditions.[1][2] This application note provides a detailed, field-proven protocol for the deprotection of this compound to yield (4-benzylmorpholin-2-yl)methanamine, a key intermediate in the synthesis of various biologically active compounds.
The subject molecule features two common protecting groups: a Boc group on a primary amine and a benzyl (Bn) group on the secondary amine of the morpholine ring. The protocol leverages an orthogonal protection strategy, where the acid-labile Boc group is selectively cleaved while the benzyl group, which requires hydrogenolysis for removal, remains intact.[3] This guide will delve into the underlying chemical principles, provide a robust step-by-step experimental workflow, and offer insights into reaction monitoring and product characterization.
Chemical Principles and Mechanistic Insight
The selective removal of the Boc group in the presence of a benzyl group is achieved using strong acidic conditions, most commonly with Trifluoroacetic Acid (TFA).[4]
Mechanism of Acid-Catalyzed Boc Deprotection:
The deprotection proceeds via an E1 elimination mechanism, initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid like TFA.[5][6] This protonation enhances the electrophilicity of the carbonyl carbon, weakening the carbonate C-O bond. The key steps are as follows:
-
Protonation: The strong acid protonates the carbonyl oxygen of the Boc group.[7]
-
Cleavage & Carbocation Formation: The unstable protonated intermediate collapses, leading to the formation of a highly stable tert-butyl carbocation and a carbamic acid intermediate.[5][7]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4]
-
Amine Salt Formation: The resulting free primary amine is immediately protonated by the excess acid in the medium, forming the corresponding trifluoroacetate salt.[6]
The evolution of gaseous byproducts—isobutylene (from the tert-butyl cation) and carbon dioxide—drives the reaction to completion.[7] It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed vessel to allow these gases to safely escape.[2]
Diagram: Mechanism of TFA-Mediated Boc Deprotection
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Experimental Protocol
This protocol details the deprotection of this compound using a standard solution of TFA in Dichloromethane (DCM).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >95% Purity | N/A | Starting material. |
| Dichloromethane (DCM), Anhydrous | ACS Grade or higher | Sigma-Aldrich | Reaction solvent. Ensure it is dry to prevent side reactions. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Deprotecting agent. Highly corrosive; handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | For neutralizing the reaction mixture during work-up. |
| Brine (Saturated NaCl Solution) | N/A | N/A | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Methanol (MeOH) | ACS Grade | VWR | For TLC analysis. |
| Silica Gel TLC Plates | F254 | MilliporeSigma | For reaction monitoring. |
| Ninhydrin Stain | N/A | N/A | Visualization agent for primary/secondary amines on TLC. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous Dichloromethane (DCM) to make a 0.1 M solution (e.g., 1 mmol of substrate in 10 mL of DCM).
-
Stir the solution at room temperature until all the solid has dissolved.
-
-
Deprotection Reaction:
-
Cool the flask to 0 °C using an ice-water bath. This helps to control any potential exotherm.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 eq) dropwise to the stirred solution. A common and effective condition is a 20-50% solution of TFA in DCM.[8][9]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-3 hours. The reaction is typically complete within this timeframe.[8]
-
-
Reaction Monitoring (TLC Analysis):
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Mobile Phase: A typical eluent system is 10% Methanol in Dichloromethane.
-
Spotting: On a TLC plate, spot the starting material (co-spot), and the reaction mixture.
-
Visualization: After eluting, visualize the plate under UV light (if applicable) and then stain with ninhydrin followed by gentle heating. The starting material (Boc-protected amine) will not stain with ninhydrin, while the deprotected product (primary amine) will appear as a distinct colored spot (usually purple or yellow).[9] The product should have a significantly lower Rf value due to its increased polarity.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Caution: The residue will be a highly acidic oil (the trifluoroacetate salt of the amine).
-
Dissolve the residue in Ethyl Acetate (EtOAc).
-
Carefully transfer the solution to a separatory funnel and slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) to neutralize the remaining acid. Vigorous CO₂ evolution will occur. Continue adding the NaHCO₃ solution until the bubbling ceases and the aqueous layer is basic (pH > 8).
-
Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-benzylmorpholin-2-yl)methanamine as the free base.
-
-
Purification and Characterization:
-
The crude product can be purified by silica gel column chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and purity.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for Boc deprotection.
Safety and Handling
-
Trifluoroacetic Acid (TFA): TFA is a strong, volatile, and highly corrosive acid. It can cause severe chemical burns upon contact. Always handle TFA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM): DCM is a volatile chlorinated solvent and a suspected carcinogen. All handling should be done within a fume hood.
-
Pressure Build-up: The deprotection reaction generates CO₂ and isobutylene gas. Ensure the reaction vessel is not sealed to prevent pressure build-up.[2]
-
Neutralization: The neutralization step with sodium bicarbonate is highly exothermic and releases a large volume of CO₂ gas. Perform this step slowly and carefully in a large vessel to avoid overflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Add more equivalents of TFA or increase the reaction time. Gently warm the reaction to 30-40 °C if the substrate is particularly stubborn. |
| Side Product Formation | Alkylation of the morpholine nitrogen by t-butyl cation. | This is rare for this substrate but can be mitigated by adding a scavenger like anisole or triethylsilane to the reaction mixture.[10] |
| Low Yield after Work-up | Product loss during neutralization/extraction. | The amine salt may have some water solubility. Ensure the aqueous layer is thoroughly extracted (3-4 times) with an organic solvent.[11] |
| Product is a Salt | Incomplete neutralization. | Ensure the aqueous layer is basic (pH > 8) before extraction. Wash the organic layer again with a dilute basic solution if necessary. |
Conclusion
The protocol described provides a reliable and efficient method for the selective deprotection of the Boc group from this compound. The use of trifluoroacetic acid in dichloromethane is a standard, high-yielding procedure that preserves the integrity of the acid-stable benzyl protecting group. Careful execution of the reaction and work-up steps, coupled with diligent monitoring by TLC, ensures the successful isolation of the desired (4-benzylmorpholin-2-yl)methanamine product, ready for subsequent synthetic transformations.
References
-
Maddigan, D. L. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]
-
Jia, Y. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]
-
Organic Chemistry Explained. (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]
Sources
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- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
The Art of Amine Management: A Guide to Boc Protection in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate choreography of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of tools available to the modern chemist, the tert-butoxycarbonyl (Boc) protecting group holds a preeminent position for the management of primary and secondary amines. Its widespread adoption is a testament to its unique combination of stability, ease of installation, and selective cleavage under specific acidic conditions.[1][2][3] This technical guide, designed for the discerning researcher, offers an in-depth exploration of the theory and practical application of Boc-protected amines, moving beyond simple protocols to elucidate the underlying principles that govern their successful use in the synthesis of complex molecules, from pharmaceuticals to peptides.
The Boc Group: A Shield of Stability and Selectivity
The tert-butoxycarbonyl group protects an amine by converting it into a carbamate, a significantly less nucleophilic and basic functional group.[4][5] This transformation is critical in multi-step synthesis, preventing the amine from engaging in undesired side reactions during subsequent synthetic transformations. The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[2][6]
The key to the Boc group's utility lies in its predictable stability profile. It is remarkably robust under a wide range of conditions, including exposure to most bases, nucleophiles, and catalytic hydrogenation.[4][7] This stability profile establishes its orthogonality to other common amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is cleaved by hydrogenolysis.[2][4][8] This orthogonality is the foundation of modern protecting group strategies, enabling the selective deprotection of one amine in the presence of others, a critical capability in the synthesis of complex polyamines and peptides.[9][10][11]
Advantages and Disadvantages of Boc Protection
| Advantages | Disadvantages |
| Stability: Resistant to basic, nucleophilic, and reductive conditions.[4][7] | Acid Lability: Can be sensitive to even mild acidic conditions, limiting its use in certain synthetic routes. |
| Ease of Introduction: Readily introduced using Boc anhydride under mild conditions.[12][13] | Strong Acid for Deprotection: Often requires strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) for cleavage, which may not be compatible with acid-sensitive functional groups in the substrate.[14][15] |
| Orthogonality: Compatible with other common protecting groups like Fmoc and Cbz, allowing for selective deprotection.[2][4][8] | Formation of tert-butyl Cation: Deprotection generates a reactive tert-butyl cation, which can lead to undesired side reactions if not properly scavenged.[1][16] |
| Reduced Aggregation in Peptide Synthesis: The protonated N-terminus after deprotection can disrupt inter-chain hydrogen bonding, which is beneficial for synthesizing long or hydrophobic peptides.[17] | Hazardous Reagents for Final Cleavage in SPPS: In solid-phase peptide synthesis (SPPS), final cleavage from the resin often requires hazardous reagents like hydrogen fluoride (HF).[18][19][20] |
| Cost-Effective: The reagents for Boc protection are generally less expensive than those for other protecting groups like Fmoc.[17] |
The Chemistry of Protection and Deprotection: Mechanisms and Considerations
A thorough understanding of the reaction mechanisms for the installation and removal of the Boc group is essential for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Boc Protection of Amines
The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride.[21][22] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into carbon dioxide and tert-butanol.[21] The evolution of CO₂ gas is a thermodynamic driving force for the reaction.[4][21]
Diagram: Mechanism of Boc Protection
Caption: Nucleophilic attack of the amine on Boc anhydride leads to the formation of the Boc-protected amine.
While the reaction can proceed without a base, the addition of a mild base such as triethylamine (TEA) or sodium bicarbonate is common practice to neutralize the protonated amine and drive the reaction to completion.[22][23]
Boc Deprotection: The Role of Acid
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dichloromethane (DCM) or dioxane.[14][15] The mechanism involves the protonation of the carbamate carbonyl oxygen, which weakens the C-O bond.[1][16] This is followed by the loss of the stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][16] The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[1][16]
Diagram: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed removal of the Boc group proceeds via a stable tert-butyl cation intermediate.
A critical consideration during Boc deprotection is the fate of the electrophilic tert-butyl cation. In the presence of nucleophilic residues, such as the indole ring of tryptophan or the thioether of methionine, this cation can lead to unwanted alkylation side reactions.[1] To mitigate this, "scavengers" such as triisopropylsilane (TIS), thioanisole, or water are often added to the deprotection cocktail to trap the tert-butyl cation.[7]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Boc protection and deprotection of amines. As with any chemical reaction, optimization may be necessary depending on the specific substrate.
Protocol for Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 eq) or a saturated aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent used.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Protocol for Acidic Deprotection of a Boc-Protected Amine
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane), if necessary
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM.
-
If required, add a scavenger (e.g., TIS, 1.1 eq).
-
Slowly add trifluoroacetic acid (10-20 eq) or a solution of 4M HCl in dioxane (excess) to the stirring solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[14]
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may also precipitate as the hydrochloride salt, which can be collected by filtration.[14]
Orthogonal Strategies in Complex Molecule Synthesis
The true power of the Boc group is realized in the context of orthogonal protection strategies, particularly in the synthesis of peptides and other complex molecules with multiple amine functionalities.[9][10][11] A classic example is the use of Boc in conjunction with the Fmoc group in Solid-Phase Peptide Synthesis (SPPS).[4][8] In this strategy, the α-amino group of the growing peptide chain is protected with the acid-labile Boc group, while the side chains of reactive amino acids are protected with groups that are stable to acid but can be removed under different conditions.[25][26]
Diagram: Orthogonal Protection Strategy in SPPS
Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS) using an orthogonal Boc/Fmoc protection strategy.
This orthogonal approach allows for the sequential addition of amino acids to the growing peptide chain without affecting the protecting groups on the side chains.[8] Once the desired sequence is assembled, a final, global deprotection step, often using a strong acid like hydrogen fluoride (HF), removes all protecting groups and cleaves the peptide from the solid support.[27][28]
Conclusion: A Versatile Tool for the Synthetic Chemist
The Boc protecting group is an indispensable tool in the arsenal of the modern organic chemist. Its predictable stability, ease of handling, and well-understood reactivity make it a reliable choice for the protection of amines in a wide variety of synthetic contexts.[3] A thorough understanding of its underlying chemistry, including the mechanisms of protection and deprotection, and the strategic use of scavengers, is paramount to its successful application. By mastering the art of Boc protection, researchers and drug development professionals can confidently navigate the complexities of multi-step synthesis and unlock new avenues for the creation of novel and valuable molecules.
References
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Adding Boc Group Mechanism | Organic Chemistry. YouTube. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. SpringerLink. [Link]
-
Orthogonal Protection Definition. Fiveable. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. The University of Sheffield. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]
-
Boc Anhydride. Common Organic Chemistry. [Link]
-
Cas 24424-99-5,Di-tert-butyl dicarbonate. LookChem. [Link]
-
Di-tert-butyl dicarbonate. YouTube. [Link]
-
Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Efficient, continuous N -Boc deprotection of amines using solid acid catalysts | Request PDF. ResearchGate. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]
-
Experimental Procedure. The Royal Society of Chemistry. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. jocpr.com [jocpr.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 23. youtube.com [youtube.com]
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Synthesis of Morpholine Derivatives for Pharmaceutical Applications: Application Notes and Protocols
Introduction: The Privileged Scaffold in Modern Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of approved drugs and clinical candidates. Its unique physicochemical properties—stemming from the presence of both an ether oxygen and a secondary amine—confer advantageous characteristics to drug molecules, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles. The morpholine ring can act as a hydrogen bond acceptor, a rigid scaffold to orient other functional groups, or a bioisosteric replacement for other less desirable moieties. This versatility has led to its incorporation into drugs targeting a wide spectrum of diseases, from infectious diseases and cancer to neurological disorders.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic strategies for accessing pharmaceutically relevant morpholine derivatives. We will delve into the mechanistic underpinnings of these methods, provide detailed, step-by-step protocols for the synthesis of blockbuster drugs, and offer practical insights to aid in the design and execution of synthetic campaigns targeting this important scaffold.
Core Synthetic Strategies for Morpholine Ring Construction
The construction of the morpholine ring can be approached through various synthetic disconnections. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.
Intramolecular Cyclization of Amino Alcohols
A common and direct approach to substituted morpholines involves the intramolecular cyclization of appropriately functionalized amino alcohols. This strategy can be further categorized based on the bond being formed (C-N or C-O).
-
Intramolecular N-Alkylation: This involves the cyclization of a β-amino alcohol derivative bearing a leaving group on a two-carbon extension of the oxygen atom. The reaction proceeds via an intramolecular SN2 reaction.
-
Intramolecular O-Alkylation (Williamson Ether Synthesis): In this approach, an N-substituted ethanolamine derivative with a leaving group on a two-carbon extension of the nitrogen atom undergoes intramolecular cyclization.
-
Reductive Amination of Aldehydes Derived from Glycols: This method involves the oxidation of a diol to a dialdehyde, followed by reductive amination with a primary amine to form the morpholine ring.
A notable example of intramolecular cyclization is the synthesis of morpholin-2-ones from amino acids, which can then be reduced to the corresponding morpholines.
Protocol 1: Synthesis of a Morpholin-3-one via Intramolecular Cyclization
This protocol describes the synthesis of a morpholin-3-one from an amino alcohol, which serves as a key intermediate for further elaboration into more complex morpholine derivatives.
Step 1: N-Chloroacetylation of the Amino Alcohol
-
To a solution of the starting amino alcohol in a biphasic solvent system of dichloromethane (DCM) and water, add a base such as sodium hydroxide (NaOH).
-
Cool the mixture to 0 °C and add chloroacetyl chloride dropwise while maintaining the temperature.
-
Stir the reaction at room temperature for 30 minutes.
-
Separate the organic layer, and treat the aqueous layer with potassium hydroxide (KOH) in isopropyl alcohol (IPA) at room temperature for 2 hours to induce cyclization.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the morpholin-3-one.
Step 2: Reduction of the Morpholin-3-one
-
Dissolve the morpholin-3-one from the previous step in anhydrous tetrahydrofuran (THF).
-
Add borane-THF complex (BH₃·THF) dropwise at 0 °C.
-
Reflux the reaction mixture for 3 hours.
-
Cool the reaction to room temperature and quench by the slow addition of aqueous hydrobromic acid (HBr).
-
Reflux the mixture for an additional hour.
-
Cool to room temperature, basify with a strong base (e.g., NaOH), and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the desired morpholine derivative.
Asymmetric Synthesis of Chiral Morpholines
Many pharmaceutical applications require enantiomerically pure morpholine derivatives, as the stereochemistry at the chiral centers is often critical for biological activity.
-
Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a dehydromorpholine precursor using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. This method can provide high enantioselectivity (up to 99% ee).
-
Organocatalytic Enantioselective Halocyclization: Chiral amine catalysts, such as those derived from cinchona alkaloids, can promote the enantioselective cyclization of unsaturated amino alcohols in the presence of a halogen source (e.g., N-chlorosuccinimide) to yield chiral halogenated morpholines.
-
Use of Chiral Pool Starting Materials: Enantiomerically pure morpholines can be synthesized from readily available chiral starting materials such as amino acids or amino alcohols.
Protocol 2: Asymmetric Hydrogenation of a Dehydromorpholine
This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine to afford a chiral morpholine.
Step 1: Preparation of the Catalyst
-
In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand (e.g., a derivative of SKP) in a degassed solvent such as dichloromethane (DCM).
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure autoclave, dissolve the dehydromorpholine substrate in a suitable solvent (e.g., ethyl acetate).
-
Add the freshly prepared catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction at a specific temperature (e.g., 50 °C) for the required time (e.g., 12 hours).
-
After the reaction is complete, carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched morpholine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Multi-Component Reactions (MCRs)
MCRs offer a highly efficient route to complex morpholine derivatives by combining three or more starting materials in a single synthetic operation. This approach is atom-economical and can rapidly generate libraries of compounds for screening. A notable example is the copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate to produce highly substituted morpholines.
Workflow: Multi-Component Synthesis of Morpholines
Caption: Convergent synthesis of Gefitinib.
Protocol 3: Convergent Synthesis of Gefitinib
Step 1: Preparation of N′-[2-cyano-5-methoxy-4-{3-(4-morpholinyl) propoxy}phenyl]-N,N-dimethyl formamidine (5)
-
Starting from isovanillin, prepare the key intermediate 4-(3-morpholinopropoxy)-3-methoxy-6-aminobenzonitrile (4) through a multi-step sequence involving nitration, etherification, and reduction.
-
Treat compound 4 with dimethylformamide–dimethylacetal (DMF–DMA) in toluene and heat the mixture to produce the N,N-dimethyl formamidine derivative 5.
Step 2: Condensation with 3-chloro-4-fluoroaniline
-
React the formamidine derivative 5 with 3-chloro-4-fluoroaniline in a suitable solvent such as 2-propanol at reflux.
-
After the reaction is complete, cool the mixture and add concentrated hydrochloric acid to precipitate gefitinib hydrochloride.
-
Filter the precipitate and wash with chilled methanol.
-
Suspend the solid in water, adjust the pH to ~8 with ammonia solution to obtain the free base.
-
Filter, wash with water, and dry the solid to yield gefitinib as an off-white solid.
Table 1: Key Parameters for Gefitinib Synthesis
| Parameter | Value |
| Starting Material | Isovanillin |
| Key Intermediate | 4-(3-morpholinopropoxy)-3-methoxy-6-aminobenzonitrile |
| Final Coupling Reagent | 3-chloro-4-fluoroaniline |
| Overall Yield | ~70% (from intermediate 5) |
| Purity (HPLC) | >99% |
Application Note 2: Synthesis of Linezolid (Zyvox®)
Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. Its synthesis typically involves the construction of the chiral oxazolidinone ring and subsequent N-arylation with a fluorinated phenylmorpholine moiety.
Synthetic Pathway of Linezolid
Caption: A synthetic route to Linezolid.
Protocol 4: Synthesis of Linezolid
Step 1: Reaction of (R)-epichlorohydrin with 3-fluoro-4-morpholinylaniline
-
React (R)-epichlorohydrin with 3-fluoro-4-morpholinylaniline in methanol at 60-65 °C to form the adduct N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.
Step 2: Oxazolidinone Ring Formation
-
Treat the crude adduct from the previous step with carbonyl diimidazole in dichloromethane at room temperature for approximately 20 hours to form the oxazolidinone ring, yielding (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.
Step 3: Introduction of the Acetyl Group
-
Condense the chloromethyl oxazolidinone with potassium phthalimide in dimethylformamide at reflux.
-
Treat the resulting phthalimide derivative with hydrazine hydrate to remove the phthaloyl group.
-
Finally, acetylate the resulting primary amine with acetic anhydride to yield Linezolid.
Table 2: Comparison of Linezolid Synthetic Routes
| Method | Key Step | Overall Yield | Advantages |
| Brickner et al. | Oxazolidinone formation using n-BuLi | Good | Established route |
| Lohray et al. | Asymmetric bis-epoxidation from D-mannitol | - | Utilizes chiral pool |
| Continuous Flow | Seven-step continuous synthesis | 73% | Rapid, no intermediate purification |
| Convergent Synthesis | Cycloaddition of (R)-epichlorohydrin and an isocyanate | 50% | Efficient, high atom economy |
Application Note 3: Synthesis of Aprepitant (Emend®)
Aprepitant is a substance P/neurokinin 1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key feature of its structure is a complex, stereochemically rich morpholine core.
Synthetic Pathway of Aprepitant
Caption: Key steps in the synthesis of Aprepitant.
Protocol 5: Key Steps in the Asymmetric Synthesis of Aprepitant
Step 1: Synthesis of the Enantiopure Oxazinone Core
-
An efficient synthesis of the enantiopure oxazinone starting material is achieved via a crystallization-induced dynamic resolution process, which allows for the conversion of a racemic mixture to a single enantiomer.
Step 2: Stereoselective Formation of the Morpholine Acetal
-
A highly stereoselective Lewis acid-catalyzed trans-acetalization of a chiral alcohol derived from the oxazinone with a trichloroacetimidate derivative establishes one of the key stereocenters.
-
Subsequent inversion of an adjacent chiral center on the morpholine ring sets the final stereochemistry of the core structure.
Step 3: Coupling and Cyclization to form the Triazolone Ring
-
The resulting complex morpholine intermediate is condensed with a precursor to the triazolone side chain.
-
In-situ cyclization, for example, in the presence of dimethyl sulfoxide and a polar protic solvent, yields aprepitant.
Safety Precautions
The synthesis of morpholine derivatives requires adherence to strict safety protocols due to the hazardous nature of many of the reagents and intermediates involved.
-
Morpholine: Morpholine itself is a flammable and corrosive liquid. It can cause severe skin and eye irritation or burns. Inhalation of vapors can irritate the respiratory tract. Always handle morpholine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reagents: Many reagents used in these syntheses are hazardous. For example, chloroacetyl chloride is highly corrosive and lachrymatory. Borane-THF complex is flammable and reacts violently with water. Strong acids and bases should be handled with extreme care.
-
Reactions: Some reactions may be exothermic and require careful temperature control. Reactions under pressure, such as hydrogenations, must be carried out in appropriate high-pressure equipment by trained personnel.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The morpholine scaffold continues to be a rich source of inspiration for medicinal chemists. The synthetic methodologies outlined in this guide, from classical intramolecular cyclizations to modern asymmetric catalysis and multi-component reactions, provide a powerful toolkit for the construction of diverse and complex morpholine-containing molecules. The detailed protocols for the synthesis of key pharmaceutical agents serve as practical examples of how these strategies are applied in drug development. As our understanding of the biological roles of morpholine-containing compounds grows, the development of novel and efficient synthetic routes will remain a critical endeavor in the quest for new and improved therapeutics.
References
-
Chandregowda, V., Rao, A. A., & Reddy, G. C. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(5), 813–816. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15155–15160. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Morpholine: Properties, Safety, and Purchasing Insights. Inno Pharmchem.[Link]
-
Quick Company. (n.d.). Process For The Preparation Of Gefitinib. Quick Company.[Link]
- Google Patents. (n.d.).
-
Sains Malaysiana. (2020). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana, 49(5), 1051-1058. [Link]
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]
-
Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 57(2), 155-158. [Link]
-
Reddy, G. S., et al. (2010). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). E-Journal of Chemistry, 7(4), 1219-1223. [Link]
Application Notes and Protocols: Photocatalytic Synthesis of Substituted 2-Aryl Morpholines
Introduction
Morpholine and its derivatives are cornerstones in medicinal chemistry, prized for their ability to enhance the pharmacokinetic profiles of drug candidates.[1][2][3] Their presence in numerous FDA-approved drugs underscores their importance in improving solubility, metabolic stability, and overall bioavailability. Traditional synthetic routes to substituted morpholines often necessitate multi-step sequences involving pre-functionalized or protected starting materials, which can be inefficient and limit structural diversity.[1][2][3]
Visible-light photocatalysis has emerged as a powerful and sustainable strategy to overcome these limitations. By harnessing the energy of light, photocatalysis enables the generation of reactive radical intermediates under mild conditions, opening new avenues for carbon-carbon and carbon-heteroatom bond formation. This application note provides a detailed guide to the photocatalytic synthesis of 2-aryl morpholines, a class of compounds with significant therapeutic potential. We will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss the scope and limitations of this cutting-edge methodology.
Mechanistic Insights: A World of Radicals
The photocatalytic synthesis of 2-aryl morpholines can proceed through several distinct, yet related, mechanistic pathways. The specific pathway is often dictated by the choice of starting materials, photocatalyst, and additives. Understanding these mechanisms is crucial for reaction optimization and troubleshooting.
Diastereoselective Annulation via Radical Cation Intermediates
A prominent strategy involves the diastereoselective annulation of starting materials, a method that constructs the morpholine ring and installs the aryl group in a single, stereocontrolled step.[1][2][3] This approach typically employs a visible-light-activated photocatalyst in concert with a Lewis acid and a Brønsted acid.[1][2][3] Mechanistic studies suggest the reaction initiates with the formation of a radical cation intermediate on an aromatic ring of one of the precursors.[1][2][3] The Brønsted acid, often triflic acid, plays a multifaceted role by protonating the substrate, preserving the photocatalyst's activity, and preventing undesired oxidation of the final product.[1][2][3]
Caption: Proposed mechanism for diastereoselective annulation.
Decarboxylative Cross-Coupling
Another powerful approach involves the decarboxylative cross-coupling of α-oxy morpholine carboxylic acids with (hetero)aryl halides.[4][5] This method utilizes a dual nickel/photoredox catalytic system.[4][5] The photocatalyst, upon excitation by visible light, facilitates the single-electron reduction of the carboxylic acid, leading to its decarboxylation and the formation of a key α-amino radical. This radical then enters a nickel-catalyzed cross-coupling cycle to forge the C(sp³)–C(sp²) bond with the aryl halide.[6][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
GC-MS Analysis of Morpholine Derivatives: A Detailed Application Note and Protocol
Introduction: The Analytical Imperative for Morpholine Monitoring
Morpholine (C₄H₉NO) is a versatile organic heterocycle employed across diverse industries. It functions as a corrosion inhibitor in steam boiler systems, an emulsifier in the production of waxes and polishes used on fruits, and a chemical intermediate in the synthesis of certain active pharmaceutical ingredients (APIs) and rubber vulcanization accelerators.[1]
Despite its utility, the safety of morpholine is a subject of regulatory scrutiny. As a secondary amine, morpholine can react with nitrite sources in the environment or in vivo to form N-nitrosomorpholine (NMOR), a compound classified as a probable human carcinogen.[2][3] This potential for conversion, coupled with the possibility of its migration from packaging materials or its presence as a residual impurity in pharmaceuticals, necessitates highly sensitive and specific analytical methods for its detection and quantification.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and definitive technique for this purpose. However, the inherent polarity and volatility of morpholine present analytical challenges, often leading to poor chromatographic peak shape and low sensitivity. This application note provides a comprehensive, field-proven guide to the GC-MS analysis of morpholine, focusing on a self-validating protocol that employs chemical derivatization to overcome these challenges and ensure analytical integrity.
Principle of the Method: Overcoming Polarity via Derivatization
Direct GC-MS analysis of morpholine is inefficient.[6] To achieve the volatility and thermal stability required for robust gas chromatographic separation, a derivatization step is essential. The cornerstone of this protocol is the acid-catalyzed nitrosation of morpholine using sodium nitrite (NaNO₂). In an acidic environment, morpholine is quantitatively converted into N-nitrosomorpholine (NMOR), a more volatile and less polar derivative that is highly amenable to GC-MS analysis.[6][7][8]
This chemical transformation significantly enhances method sensitivity, allowing for the detection of trace-level morpholine contamination in complex matrices.[6] The subsequent analysis by mass spectrometry provides definitive identification based on the unique mass spectrum of the NMOR derivative and accurate quantification using selected ion monitoring (SIM).
Quantitative Performance Summary
The described methodology has been validated across multiple studies and matrices, demonstrating its robustness and reliability. The following table summarizes the typical quantitative performance metrics achievable with this approach.
| Parameter | Apple Juice[4][6] | Apple & Citrus Peel/Pulp[4][1] |
| Linearity Range | 10 - 500 µg/L | 10 - 400 µg/kg |
| Correlation Coefficient (R²) | > 0.999 | > 0.9999 |
| Limit of Detection (LOD) | 7.3 µg/L | 1.3 - 3.3 µg/kg |
| Limit of Quantification (LOQ) | 24.4 µg/L | 4.1 - 10.1 µg/kg |
| Spiked Recovery Rate (%) | 94.3% - 109.0% | 88.6% - 107.2% |
| Intra-day Precision (RSD%) | 2.0% - 4.4% | 1.4% - 9.4% |
| Inter-day Precision (RSD%) | 3.3% - 7.0% | 1.5% - 2.8% |
Experimental Protocols
This section provides detailed, step-by-step methodologies for sample preparation, derivatization, and instrumental analysis.
Part A: Sample Preparation
The choice of sample preparation protocol is dictated by the sample matrix. The goal is to produce a clean, aqueous extract suitable for derivatization.
Protocol 1: Liquid Matrices (e.g., Juices, Water-Soluble Drugs)
-
Filtration: For samples containing particulate matter, such as fruit juices, filter the sample through a 0.22 µm membrane filter.[4][6]
-
Dilution (if necessary): For drug formulations, accurately weigh a portion of the sample (e.g., ibuprofen granules), dissolve it in a known volume of purified water, centrifuge to pellet excipients, and collect the supernatant for analysis.[6][8]
-
Proceed directly to the Derivatization Protocol (Part B) .
Protocol 2: Solid Matrices with High Lipid Content (e.g., Fruit Peels)
This protocol is adapted from validated methods for analyzing morpholine in fruit coatings.[1][9]
-
Homogenization: Freeze-dry (lyophilize) the sample to remove water and grind it into a fine, homogenous powder. This increases the surface area for efficient extraction.
-
Aqueous Extraction:
-
Accurately weigh 2.0 g of the lyophilized powder into a 50 mL centrifuge tube.
-
Add 18 mL of nano-pure water.
-
Optional (for quantitative accuracy): Spike with an internal standard such as d8-morpholine at this stage.[1]
-
Vortex for 15 minutes, followed by ultrasonication for 15 minutes to ensure complete extraction of morpholine into the aqueous phase.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
-
Lipid Removal (Crucial Step):
-
Transfer 5 mL of the clear supernatant to a new tube.
-
Add 17 mL of n-hexane, vortex for 15 minutes, and allow the layers to separate. The non-polar n-hexane will extract lipids and other interferences, leaving the polar morpholine in the aqueous layer.
-
Carefully remove and discard the upper n-hexane layer. Repeat this washing step twice more to ensure a clean extract.[1]
-
-
The resulting clear aqueous extract is now ready for the Derivatization Protocol (Part B) .
Part B: Derivatization & Liquid-Liquid Extraction (LLE)
This procedure converts morpholine to NMOR and extracts it into an organic solvent for GC-MS injection.
Reagents and Materials:
-
6 M Hydrochloric Acid (HCl)
-
Saturated Sodium Nitrite (NaNO₂) solution
-
Dichloromethane (DCM), GC-grade
-
Vortex mixer
-
Heating block or water bath
Protocol:
-
Acidification: Transfer 2.0 mL of the prepared aqueous extract into a 10 mL glass test tube. Add 200 µL of 0.05 M HCl. Vortex for 30 seconds. The optimal pH for this reaction is approximately 1.5, which ensures efficient nitrosation.[1][9]
-
Derivatization: Add 200 µL of saturated NaNO₂ solution to the acidified extract. Vortex immediately.[1][8]
-
Incubation: Heat the mixture at 40°C for 5 minutes to facilitate the reaction.[1][8] After incubation, allow the tube to cool to room temperature.
-
Liquid-Liquid Extraction (LLE):
-
Sample Transfer: Carefully transfer the lower organic (DCM) layer into a 2 mL amber autosampler vial, preferably using a glass Pasteur pipette to avoid contamination. Filter through a 0.22 µm PTFE syringe filter if any particulate is present.[4]
Part C: GC-MS Instrumental Analysis
The following parameters are a robust starting point and have been validated in multiple studies.[4][1][6] Optimization may be required for different instrument configurations.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5975C/5973 MSD or equivalent | Offers the required sensitivity and selectivity for trace analysis. |
| Column | DB-1701 or TM-1701 (30 m x 0.25 mm ID, 0.25 µm) | Mid-polarity column provides excellent separation for the NMOR derivative.[1][6] |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 - 2.0 mL/min (Constant Flow) | Ensures optimal separation efficiency and peak shape.[6] |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample.[1][6] |
| Injection Volume | 1 µL | Standard volume for split injection to avoid column overloading. |
| Injection Mode | Split (Ratio 1:7) | Prevents column overload and improves peak shape for relatively clean samples.[1][6] |
| Oven Program | Initial 100°C, hold 4 min; ramp 10°C/min to 120°C, hold 3 min; ramp 20°C/min to 250°C, hold 5 min | This program effectively separates the NMOR derivative from solvent and matrix components.[1][6] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for creating library-searchable mass spectra. |
| MS Source Temp. | 230 °C | Optimal temperature to maintain ion integrity.[8] |
| MS Quad Temp. | 150 °C | Ensures stable performance of the mass filter.[8] |
| Acquisition Mode | Full Scan (for initial identification) & Selected Ion Monitoring (SIM) for quantification | Full scan confirms the identity of NMOR. SIM mode significantly increases sensitivity for trace quantification. |
| SIM Ions (m/z) | Quantifier: 86.1, Qualifier: 116.1 | These are characteristic ions of the NMOR derivative. |
Data Analysis and Interpretation
Qualitative Analysis: Identifying the NMOR Peak
The primary target analyte is N-nitrosomorpholine. Under the specified GC conditions, it will have a consistent retention time. The identity is confirmed by its mass spectrum. The EI mass spectrum of NMOR is characterized by:
-
Molecular Ion (M⁺): A peak at m/z 116.1 , corresponding to the intact ionized molecule.
-
Base Peak (Major Fragment): A strong signal at m/z 86.1 , resulting from the loss of a nitroso group (-NO). This is typically the most abundant ion and is used for quantification.
Quantitative Analysis
-
Calibration Curve: Prepare a series of calibration standards by spiking blank matrix (e.g., purified water or a proven morpholine-free juice sample) with known concentrations of a morpholine standard solution. Process these standards through the entire derivatization and extraction procedure (Part B).
-
Construction: Plot the peak area of the quantifier ion (m/z 86.1) against the corresponding morpholine concentration. A linear regression should be applied, with an acceptance criterion of R² > 0.99.[6]
-
Quantification: The concentration of morpholine in unknown samples is determined by comparing the peak area of the m/z 86.1 ion to the calibration curve. The use of a deuterated internal standard (d8-morpholine) is highly recommended to correct for variations in extraction efficiency and instrument response.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Sensitivity | 1. Incomplete derivatization (incorrect pH, old reagents).2. Poor extraction efficiency.3. GC-MS inlet or column issues (leak, contamination). | 1. Verify pH of the reaction is ~1.5. Prepare fresh NaNO₂ solution.2. Ensure vigorous vortexing during LLE. Check solvent purity.3. Perform inlet maintenance. Check for leaks using an electronic leak detector. |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet liner or column.2. Co-elution with an interfering matrix component.3. Insufficient derivatization, allowing polar morpholine to pass through. | 1. Use a deactivated inlet liner. Condition the column.2. Optimize the GC temperature program. Improve sample cleanup (e.g., add another hexane wash).3. Re-check derivatization steps and reagent concentrations. |
| High Background Noise | 1. Contaminated solvents or reagents.2. Column bleed at high temperatures.3. Sample matrix interference. | 1. Use high-purity, GC-grade solvents. Run a solvent blank.2. Ensure oven temperature does not exceed the column's maximum limit. Condition the column.3. Enhance the sample cleanup procedure as described in Protocol 2. |
| Poor Reproducibility (RSD% high) | 1. Inconsistent sample volumes during preparation or injection.2. Fluctuation in derivatization reaction conditions (temp, time).3. Instability of the prepared derivative in the autosampler. | 1. Use calibrated pipettes and an autosampler for injections.2. Use a calibrated heating block. Standardize all timings precisely.3. Use amber vials and analyze samples within a validated time frame (e.g., 24 hours). |
Overall Analytical Workflow
The entire process from sample receipt to final data reporting is summarized in the following workflow diagram.
References
-
Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]
-
Ahn, K., Kim, I., Lee, C., Moon, J. K., Sul, H. J., & Lim, J. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. [Scientific Diagram]. ResearchGate. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. AGRIS. [Link]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
ResearchGate. (2020). (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. ResearchGate. [Link]
-
YouTube. (2021). Morpholine cold GCMS sample prep. YouTube. [Link]
-
ResearchGate. (2022). (PDF) Development of Headspace gas chromatography-mass spectrometry (GCHS-MS) method for the determination of trace level N-nitrosomorpholine (NMOR) impurity in Allopurinol. ResearchGate. [Link]
-
YouTube. (2021). Morpholine GCMS data acquisition. YouTube. [Link]
-
ResearchGate. (2025). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... [Scientific Diagram]. ResearchGate. [Link]
-
Khan, P. M. A. A., et al. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Luu, T. H. T., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-291. [Link]
-
ResearchGate. (2025). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
LECO Corporation. (n.d.). Detection and Characterization of Extractables in Food Packaging Materials by GC–MS. LECO Corporation Website. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Website. [Link]
-
Wang, Y., et al. (2008). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(18), 2851-62. [Link]
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Advanced HPLC Strategies for the Quantification of Morpholine in Pharmaceutical Applications
By: A Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed exploration of various High-Performance Liquid Chromatography (HPLC) methods for the accurate and robust quantification of morpholine. Morpholine, a common process-related impurity and potential degradation product in pharmaceuticals, presents analytical challenges due to its high polarity and lack of a UV chromophore. This document offers in-depth protocols and expert insights into several field-proven analytical strategies, including ion-exchange chromatography with suppressed conductivity detection, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal detectors, pre-column derivatization for UV or fluorescence detection, and HPLC-Mass Spectrometry (HPLC-MS). The causality behind experimental choices, detailed step-by-step protocols, method validation considerations, and troubleshooting guidance are provided to equip researchers, scientists, and drug development professionals with the necessary tools for reliable morpholine analysis.
The Analytical Challenge of Morpholine
Morpholine (C₄H₉NO) is a versatile organic compound used as a building block in the synthesis of various Active Pharmaceutical Ingredients (APIs) and as a corrosion inhibitor.[1] Its presence in final drug substances is carefully monitored as it is considered a process-related impurity. A significant challenge in the analysis of morpholine is its physicochemical nature: it is a highly polar, small molecule that lacks a native chromophore, rendering direct analysis by standard reversed-phase HPLC with UV detection impractical.[2] Consequently, specialized analytical techniques are required to achieve the necessary retention, separation, and sensitivity for its quantification at trace levels.
This guide details four robust HPLC-based methodologies designed to overcome these challenges, providing scientists with a selection of approaches to suit different laboratory capabilities and analytical requirements.
Method 1: Ion-Exchange Chromatography with Suppressed Conductivity Detection
Principle of the Method: This technique is a gold standard for the analysis of small, charged species like morpholine. The separation is based on the reversible interaction between the positively charged morpholine cation (under acidic eluent conditions) and the negatively charged functional groups of a cation-exchange stationary phase. The key to achieving high sensitivity is the use of a suppressor, which chemically reduces the conductivity of the eluent background while enhancing the conductivity of the analyte, thereby significantly improving the signal-to-noise ratio.[3] This method is highly selective for cations and is particularly well-suited for determining morpholine in complex matrices, such as API formulations.[2]
Detailed Protocol: This protocol is adapted from a validated method for determining morpholine in the antibiotic Linezolid.[2]
-
Instrumentation:
-
Ion Chromatography (IC) system equipped with a pump, autosampler, column compartment, and a suppressed conductivity detector. A Reagent-Free™ IC (RFIC™) system with eluent generation is recommended for high reproducibility.[4]
-
-
Reagents and Standards:
-
Deionized (DI) water, Type I reagent grade, 18.2 MΩ·cm resistivity.
-
Morpholine reference standard.
-
Morpholine Stock Solution (1000 mg/L): Transfer 100 mg of morpholine into a 100 mL volumetric flask and dilute to volume with DI water.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with DI water to cover the desired concentration range (e.g., 5–200 µg/L).[2]
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the drug substance (e.g., Linezolid) and dissolve it in 50 mL of 10% methanol in a volumetric flask.[2]
-
-
Chromatographic Conditions:
-
Analytical Column: Dionex IonPac CS19 Cation-Exchange Column (2 x 250 mm) or equivalent.[2]
-
Guard Column: Dionex IonPac CG19 Guard Column (2 x 50 mm).[4]
-
Concentrator Column (for trace analysis): Dionex IonPac TCC-ULP1 (5 x 23 mm) for online matrix elimination.[2]
-
Eluent: Electrolytically generated Methanesulfonic Acid (MSA). A simple isocratic elution with 7.5 mM MSA is effective.[2]
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 25 µL (via concentrator column).
-
Detector: Suppressed Conductivity (e.g., Dionex CSRS 300 Cation Self-Regenerating Suppressor).
-
Experimental Workflow Diagram:
Caption: Workflow for Morpholine Analysis by Ion Chromatography.
Performance Characteristics:
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 200 µg/L | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| LOD | 0.7 µg/L | [2] |
| LOQ | 2.3 µg/L | [2] |
| Precision (%RSD, n=7) | < 2.0% | [2] |
| Recovery | 99.9 - 103% | [2] |
Expertise & Causality:
-
Matrix Elimination: For trace analysis in a high-concentration API matrix, an online concentrator column is crucial. Morpholine is retained on the concentrator while the neutral API (like Linezolid) is washed to waste with DI water. This prevents contamination and overload of the analytical column, extending its lifetime.[2]
-
Eluent Choice: Methanesulfonic acid (MSA) is an excellent eluent for cation-exchange chromatography because it is a strong acid (ensuring morpholine is protonated) and has a relatively low conductivity after suppression, leading to a low baseline. Electrolytic generation of MSA ensures high purity and run-to-run consistency without manual preparation.[5]
-
Suppressed Conductivity: This detection mode is essential for achieving the low µg/L detection limits required for impurity analysis. Unsuppressed detection would be hampered by the high conductivity of the eluent itself.
Method 2: HILIC with Universal Detection (CAD/ELSD)
Principle of the Method: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase chromatography for retaining and separating highly polar compounds.[6] In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase rich in a water-miscible organic solvent, typically acetonitrile.[6] A water-enriched layer forms on the surface of the stationary phase, and polar analytes like morpholine partition into this layer, leading to retention.[7] Since morpholine lacks a UV chromophore, universal detectors like the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are employed. Both detectors work by nebulizing the column effluent, evaporating the mobile phase, and measuring the resulting non-volatile analyte particles.
Detailed Protocol: This is a general protocol framework. Optimization of the mobile phase (buffer concentration and pH) and gradient is essential for specific applications.
-
Instrumentation:
-
HPLC or UHPLC system.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Ammonium formate or ammonium acetate (MS grade).
-
Formic acid or acetic acid (MS grade).
-
Morpholine reference standard.
-
Diluent: A mixture of Acetonitrile and water (e.g., 90:10 v/v) is typically used for sample and standard preparation to ensure compatibility with the initial mobile phase conditions and good peak shape.
-
-
Chromatographic Conditions:
-
Analytical Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm; or an amide-based column).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.
-
Gradient: A typical starting point is 95-100% B, grading to a higher percentage of A to elute the analyte. For example, 95% B to 50% B over 5 minutes.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.
-
Detector Settings (CAD): Evaporation temperature 50 °C, Power function value 1.0.
-
Detector Settings (ELSD): Nebulizer Temp: 40 °C, Drift Tube Temp: 60 °C, Gas Flow: 1.5 SLM.
-
Performance Characteristics (Estimated):
| Parameter | Typical Value |
| Linearity Range | 10 - 80 ng on column |
| Correlation Coefficient (r²) | > 0.99 |
| LOQ | ~5-10 ng on column |
Expertise & Causality:
-
Mobile Phase Selection: The high organic content (>70% acetonitrile) is necessary to establish the aqueous layer on the stationary phase for HILIC partitioning.[8] The use of a volatile buffer like ammonium formate is critical for compatibility with CAD and ELSD, as non-volatile salts would precipitate in the detector and create a high background signal.[9] Adjusting the pH to ~3.0 ensures that morpholine (pKa ~8.5) is fully protonated, enhancing its hydrophilicity and interaction with the stationary phase.[7]
-
Detector Choice (CAD vs. ELSD): CAD generally offers better sensitivity and a wider dynamic range compared to ELSD. The response of CAD is more uniform across different analytes, making it semi-quantitative even without a specific standard. However, both are viable options for detecting non-volatile analytes like morpholine.
-
Sample Diluent: Dissolving samples and standards in a solvent that is weaker than the mobile phase (i.e., high in acetonitrile) is crucial to prevent peak distortion and broadening.
Method 3: Pre-Column Derivatization with UV/Fluorescence Detection
Principle of the Method: This classic approach overcomes the lack of a chromophore by chemically attaching a UV-absorbing or fluorescent tag to the morpholine molecule prior to HPLC analysis.[10] The secondary amine group of morpholine is a reactive handle for derivatization. Reagents like Dansyl Chloride or 1-Naphthyl isothiocyanate react with morpholine to form a highly stable, detectable derivative.[11][12] The resulting derivative is less polar than the parent morpholine, making it well-suited for separation by standard reversed-phase HPLC. This method can be extremely sensitive, especially when using a fluorescent tag and fluorescence detection.
Derivatization Chemistry: The reaction involves the nucleophilic attack of the secondary amine of morpholine on the derivatizing agent. For example, with 1-Naphthyl isothiocyanate, a stable thiourea derivative is formed.
Caption: Derivatization of Morpholine with 1-Naphthyl isothiocyanate.
Detailed Protocol (using 1-Naphthyl isothiocyanate): This protocol is based on a validated procedure for morpholine in an API.[11]
-
Instrumentation:
-
Standard HPLC system with a UV detector.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
1-Naphthyl isothiocyanate (NIT).
-
Morpholine reference standard.
-
Derivatizing Reagent: Prepare a solution of NIT in acetonitrile.
-
Diluent: Acetonitrile.
-
-
Derivatization Procedure:
-
Prepare the morpholine standard and sample solutions in acetonitrile.
-
To a specific volume of the standard/sample solution, add an equal volume of the NIT derivatizing reagent.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Analytical Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at a wavelength where the derivative has maximum absorbance (e.g., ~230 nm for the NIT derivative).
-
Performance Characteristics:
| Parameter | Typical Value | Reference |
| Linearity Range | 0.3 - 1.2 µg/mL | [11] |
| Correlation Coefficient (r²) | > 0.999 | [11] |
| LOD | 0.10 µg/mL | [11] |
| LOQ | 0.30 µg/mL | [11] |
| Precision (%RSD) | < 1.0% | [11] |
| Recovery | 97.9 - 100.4% | [11] |
Expertise & Causality:
-
Reagent Choice: Dansyl chloride is another common reagent that yields highly fluorescent derivatives, offering potentially lower detection limits than UV-based methods.[12] The choice of reagent depends on the available detector and required sensitivity.
-
Reaction Conditions: The derivatization reaction is typically performed in an organic solvent like acetonitrile and may require optimization of time and temperature to ensure the reaction goes to completion. For some reagents, pH control with a buffer is necessary to facilitate the reaction.[12]
-
Method Drawbacks: While sensitive, pre-column derivatization adds steps to the sample preparation workflow, increasing the potential for variability. The stability of the derivative and the completeness of the reaction must be carefully validated.
Method 4: HPLC with Mass Spectrometric Detection (HPLC-MS)
Principle of the Method: This is the most sensitive and selective method for morpholine analysis. It combines the separation power of HPLC (typically HILIC for morpholine) with the definitive identification and quantification capabilities of mass spectrometry.[1] Electrospray Ionization (ESI) in positive mode is highly effective for ionizing the basic morpholine molecule to produce the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific fragmentation of the parent ion, virtually eliminating matrix interferences.
Detailed Protocol (HILIC-MS/MS): This protocol is based on a validated method for morpholine residues in fruit commodities.[1]
-
Instrumentation:
-
UHPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
-
Reagents and Standards:
-
Acetonitrile and Water (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Morpholine reference standard.
-
-
Sample Preparation:
-
Sample extraction with an appropriate solvent (e.g., acidified methanol), followed by centrifugation or filtration.[1]
-
-
Chromatographic Conditions:
-
Analytical Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then re-equilibrate.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometer Settings (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: ~3.0 kV.
-
Source Temperature: ~150 °C.
-
Desolvation Temperature: ~400 °C.
-
MRM Transition: For morpholine (precursor ion m/z 88.1), monitor characteristic product ions (e.g., m/z 56.1 and 70.1).[1]
-
Performance Characteristics:
| Parameter | Typical Value | Reference |
| LOQ | 0.01 µg/g (10 ng/mL) | [1] |
| MDL | 0.001 - 0.004 µg/g | [1] |
| Recovery | 84 - 120% | [1] |
Expertise & Causality:
-
HILIC for LC-MS: HILIC is highly advantageous for LC-MS because the high organic content of the mobile phase promotes efficient nebulization and desolvation in the ESI source, leading to enhanced ionization efficiency and greater sensitivity compared to aqueous-rich reversed-phase mobile phases.[8]
-
MRM for Specificity: The use of MRM is the key to the method's high specificity. By selecting a specific precursor ion (morpholine's molecular weight) and monitoring for specific fragment ions, the method can distinguish morpholine from other co-eluting matrix components, ensuring accurate quantification.
Method Validation and System Suitability
Any analytical method intended for use in a regulated environment must be validated according to ICH Q2(R1) guidelines.[13][14] The validation demonstrates that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. Assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (includes repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability Tests (SST): Before running any samples, system suitability must be established as per USP <621>.[15][16] This is done by injecting a standard solution to verify the performance of the chromatographic system.
-
Typical SST Criteria:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (%RSD) for replicate injections (n=5 or 6): ≤ 2.0% for peak area and retention time.
-
Resolution (Rs): > 2.0 between the analyte peak and any other closely eluting peaks.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Low Sensitivity | Incorrect mobile phase pH (HILIC/IC); Incomplete derivatization; Detector issue (lamp, nebulizer); Leak in the system. | Verify mobile phase pH. Optimize derivatization time/temp. Check detector diagnostics. Perform a leak test. |
| Peak Tailing | Residual silanol interactions (RP-HPLC); Column contamination/degradation; Sample solvent incompatible with mobile phase (HILIC). | For RP methods, add a competing amine (e.g., triethylamine) to the mobile phase or lower the pH. Flush or replace the column. Ensure sample is dissolved in a high-acetonitrile diluent for HILIC.[17] |
| Retention Time Drift | Poor column equilibration (especially HILIC); Inconsistent mobile phase composition; Column temperature fluctuations; Pump malfunction. | Increase equilibration time between injections for HILIC. Prepare fresh mobile phase. Use a thermostatted column compartment. Check pump for pressure fluctuations.[18] |
| Baseline Noise/Drift | Contaminated mobile phase or detector cell; Air bubbles in the system; Incomplete mobile phase mixing. | Filter mobile phases. Flush the detector cell. Degas mobile phases thoroughly. Ensure the pump mixer is functioning correctly.[19] |
| Split Peaks | Column void or partially blocked inlet frit; Sample overload; Injector issue. | Reverse flush the column (if permissible). If the problem persists, replace the column. Reduce injection concentration/volume. Inspect injector rotor seal.[19] |
Conclusion
The selection of an appropriate HPLC method for morpholine analysis depends on the specific requirements of the assay, including required sensitivity, sample matrix, and available instrumentation.
-
Ion Chromatography with Suppressed Conductivity is a robust and reliable choice for routine QC analysis, offering excellent selectivity for cationic species.
-
HILIC with CAD or ELSD provides a universal detection approach, avoiding the need for derivatization, and is well-suited for labs with these detectors.
-
Pre-column Derivatization is a highly effective strategy for laboratories equipped with standard UV or fluorescence detectors to achieve excellent sensitivity.
-
HPLC-MS/MS represents the pinnacle of sensitivity and specificity and should be considered the method of choice for challenging trace-level quantification or for confirmation purposes.
Each method, when properly developed, validated, and executed, can provide accurate and reliable data for the quantification of morpholine, ensuring the quality and safety of pharmaceutical products.
References
-
Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
McDowall, R. D. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 564-568. [Link]
-
Tang, D. Q., & S-L, K. P. (2007). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 30(1), 1-38. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
Andersson, G., & Levin, J. O. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(2), 152-154. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. ResearchGate. [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
-
Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-838. [Link]
-
Cromlab. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Cromlab. [Link]
-
D'Orazio, G., Fanali, C., & Fanali, S. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Journal of Chromatographic Science, 51(7), 614-625. [Link]
-
European Medicines Agency. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare. [Link]
-
Choudhary, A. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. LinkedIn. [Link]
-
Guillarme, D. (n.d.). What You Need to Know About HILIC. LCGC International. [Link]
-
Zheng, S., et al. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. [Link]
-
ResearchGate. (n.d.). Summary of validation parameters of the proposed HPLC method. ResearchGate. [Link]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Wu, G., et al. (2020). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 2088, 177-188. [Link]
-
Bioanalysis Zone. (n.d.). Application Note: Development of a metabolomic assay for the analysis of polar metabolites using HILIC UPLC/QTof MS (Waters Corporation). Bioanalysis Zone. [Link]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Studying Mobile Phases for HILIC UV/MS Analysis of Oligonucleotide Therapeutics. Waters Corporation. [Link]
-
Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Waters Corporation. [Link]
-
Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]
-
Waters Corporation. (n.d.). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides. Waters Corporation. [Link]
-
Waters Corporation. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 1. Waters Corporation. [https://www.waters.com/nextgen/us/en/library/application-notes/2023/hydrophilic-interaction-liquid-chromatography-hilic-method-migration-part-1-from-legacy-hplc-systems-to-the-alliance-is-hplc-system.html]([Link] chromatography-hilic-method-migration-part-1-from-legacy-hplc-systems-to-the-alliance-is-hplc-system.html)
-
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. [Link]
-
Agilent Technologies. (2012). The Application Notebook. Agilent. [Link]
-
ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]
-
Shodex. (n.d.). Suppressed Ion Chromatography. Shodex. [Link]
Sources
- 1. usp.org [usp.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. shodex.com [shodex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2,6-Disubstituted Morpholines
Welcome to the technical support center for the stereoselective synthesis of 2,6-disubstituted morpholines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these valuable heterocyclic scaffolds. Morpholine derivatives are crucial components in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] However, controlling the stereochemistry at the C2 and C6 positions presents significant synthetic challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for your specific synthetic challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the potential causes and provides a systematic approach to resolving the issue.
Issue 1: Poor Diastereoselectivity (Controlling cis- vs. trans- Isomers)
Question: My reaction is producing an inseparable mixture of cis- and trans-2,6-disubstituted morpholines with low diastereomeric ratio (dr). How can I improve the selectivity for the desired isomer?
Answer: Achieving high diastereoselectivity is one of the most common hurdles. The relative stereochemistry is often determined during the crucial ring-closing step, and several factors can influence the transition state that dictates the outcome.
Causality & Troubleshooting Steps:
-
Assess the Cyclization Strategy: The method of cyclization has a profound impact.
-
Thermodynamic vs. Kinetic Control: Some cyclization reactions, like the oxa-Michael conjugate addition, can be sensitive to temperature.[4] Running the reaction at room temperature may favor the more thermodynamically stable cis isomer, whereas lower temperatures might yield a different ratio.[4] Experiment with a range of temperatures (e.g., -78 °C, 0 °C, 25 °C) to determine the optimal conditions for your substrate.
-
Mechanism-Driven Selectivity: Different reaction types proceed through distinct transition states. For instance, methods like Pd-catalyzed carboamination have been shown to produce cis-3,5-disubstituted morpholines with excellent diastereoselectivity (>20:1 dr).[5] Similarly, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols can provide high diastereoselectivity.[6] If your current method is not selective, consider a fundamentally different ring-closing strategy.
-
-
Substrate-Based Control: The stereocenters in your acyclic precursor are your primary tool for directing the stereochemistry of the final product.
-
Chiral Pool Starting Materials: The most reliable approach is to start with enantiomerically pure precursors where the stereocenters are already set. Syntheses starting from chiral non-racemic lactams[7] or enantiopure amino alcohols[5] build the stereochemistry into the system from the beginning.
-
Chiral Auxiliaries: Using a chiral auxiliary, such as one derived from (R)-(-)-phenylglycinol, can effectively direct the diastereoselective alkylation of a morpholine precursor, which can then be further manipulated to give the desired product.[7]
-
-
Reagent and Catalyst Selection:
-
Base Selection: The size and nature of the base used in the cyclization can influence the conformation of the transition state. For intramolecular SN2 reactions, a bulky base might favor one approach trajectory over another. Screen a variety of bases, such as potassium tert-butoxide (tBuOK), sodium hydride (NaH), or potassium carbonate (K2CO3), to find the optimal choice for your system.[8][9]
-
Lewis/Brønsted Acids: In acid-catalyzed cyclizations, such as the Prins cyclization to form related oxacycles, the choice of acid can influence selectivity by coordinating with heteroatoms and dictating the cyclization pathway.[10]
-
Troubleshooting Workflow: Improving Diastereoselectivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. sci-hub.ru [sci-hub.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate
Welcome to the technical support guide for the synthesis of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. We will delve into the causality behind common experimental challenges and provide actionable, field-proven solutions to improve your yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A common synthetic route involves the formation of a morpholine ring, followed by functionalization. The general workflow is illustrated below.
FAQ 2: I am observing significant impurities in my final product by NMR/LC-MS. What are they and how can I prevent them?
Product purity is as critical as yield. Identifying and mitigating the formation of impurities is key.
Common Impurity 1: Unreacted Starting Materials
-
Identification: Signals corresponding to the precursor amine or the N-benzylmorpholine intermediate in your spectroscopic data.
-
Prevention:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction to completion. Do not start the work-up procedure until all the limiting reagent has been consumed.
-
Stoichiometry: Ensure the stoichiometry of your reagents is correct. For example, in the Boc protection step, ensure at least one equivalent of Boc₂O is used.
-
Common Impurity 2: Over-benzylation or Di-Boc Products
-
Identification: Mass peaks corresponding to the addition of an extra benzyl or Boc group.
-
Prevention:
-
Over-benzylation: This is less common on a tertiary amine but can occur if there are other nucleophilic sites. Careful control of stoichiometry and temperature is key.
-
Di-Boc Impurity: As mentioned in FAQ 1, this arises from the high reactivity of Boc₂O. Avoid large excesses of the reagent and consider using aqueous bicarbonate conditions to quench excess Boc₂O. [1] Common Impurity 3: Diastereomers
-
-
Identification: If your synthesis creates a second chiral center, you may see multiple sets of peaks in your NMR spectrum.
-
Causality: Many synthetic routes for substituted morpholines can generate diastereomers. [2][3]For instance, reduction of a ketone precursor can lead to a mixture of alcohol diastereomers, which are then carried through the synthesis.
-
Mitigation & Purification:
-
Stereoselective Reactions: Employ stereoselective reducing agents (e.g., L-Selectride®) if reducing a ketone to control the formation of one diastereomer. Asymmetric hydrogenation is another powerful technique for establishing stereocenters in morpholine synthesis. [4][5][6] * Purification: Diastereomers can often be separated by column chromatography. Careful selection of the solvent system is crucial.
-
| Parameter | Recommendation for High Purity |
| Reaction Monitoring | TLC or LC-MS until starting material is consumed. |
| Reagent Stoichiometry | Use slight excess (1.1-1.2 eq) of acylating/alkylating agents. |
| Temperature Control | Maintain recommended temperatures to avoid side reactions. |
| Purification | Optimize silica gel chromatography (solvent gradient) to separate closely-eluting impurities. |
Experimental Protocols
Protocol: Boc Protection of (4-benzylmorpholin-2-yl)methanamine
This protocol provides a robust method for the final step of the synthesis, designed to minimize side-product formation.
-
Dissolution: Dissolve (4-benzylmorpholin-2-yl)methanamine (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the biphasic mixture and stir vigorously.
-
Boc₂O Addition: To the stirring mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
References
-
Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link]
-
Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link]
-
Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. arXiv. [Link]
-
Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
-
Wolfe, J. P., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PubMed Central. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
van der Veken, P., et al. (2013). Dual protection of amino functions involving Boc. Royal Society of Chemistry. [Link]
-
Douglas, C. J., et al. (2017). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Pearson. (n.d.). Design a synthesis for each of the following, using an intramolecular reaction. Pearson. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
LibreTexts Chemistry. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Dandapani, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
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- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Substituted Morpholines
Welcome to the Technical Support Center for the synthesis of substituted morpholines. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical heterocyclic scaffold. Morpholine and its derivatives are prevalent in medicinal chemistry, contributing to the biological activity and pharmacokinetic profiles of numerous therapeutic agents.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during the synthesis of substituted morpholines. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: My synthesis of a substituted morpholine is resulting in a low yield and a complex mixture of byproducts. What are the general factors I should investigate?
Low yields and complex product mixtures in morpholine synthesis can often be attributed to several key factors, including the choice of synthetic route, reaction conditions, and the nature of the starting materials. Common synthetic strategies include the cyclization of diethanolamines, N-alkylation of morpholine, and reductive amination.[3][4] Each method has its own set of potential side reactions. A thorough analysis of your specific reaction conditions, including temperature, reaction time, and stoichiometry, is crucial. For instance, in palladium-catalyzed carboamination for morpholine synthesis, electron-poor aryl halides are known to lead to complex product mixtures.[5]
Q2: I am attempting an N-alkylation of a substituted morpholine with an alkyl halide, but the reaction is sluggish and incomplete. What could be the issue?
Incomplete N-alkylation can be due to several factors. The reactivity of the alkyl halide is a primary consideration; for example, alkyl iodides are generally more reactive than bromides or chlorides. Steric hindrance on either the morpholine nitrogen or the alkyl halide can also significantly slow down the reaction. The choice of base and solvent is also critical. A base that is too weak may not sufficiently deprotonate the morpholine, while a solvent that does not adequately dissolve the reactants can hinder the reaction rate. Over-alkylation, leading to the formation of quaternary ammonium salts, is another potential side reaction to consider, especially if an excess of the alkylating agent is used.[6]
Q3: During the cyclization of a substituted diethanolamine derivative, I am observing significant charring and the formation of a dark, viscous product. What is causing this and how can I prevent it?
The dehydration of diethanolamine derivatives to form morpholines typically requires high temperatures (180-210°C) and a strong acid catalyst, such as concentrated sulfuric acid.[5] Charring and the formation of dark, viscous products are often indicative of decomposition at these elevated temperatures. Inadequate temperature control is a common culprit; even a small deviation can lead to side reactions.[5] The concentration of the acid is also critical; an incorrect concentration can lead to incomplete reaction or promote undesired side reactions.[5] Careful monitoring and control of the reaction temperature, along with ensuring the correct stoichiometry and concentration of the acid, are essential to minimize these issues.
Q4: My reductive amination reaction to introduce a substituent on the morpholine nitrogen has very low conversion. What are the potential reasons and solutions?
Low conversion in reductive amination is a common challenge. The formation of the intermediate iminium ion is a key step and can be slow. The choice of the reducing agent is also crucial. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion without significantly reducing the starting ketone or aldehyde.[7][8] The pH of the reaction medium can also influence the rate of imine formation and the stability of the reducing agent. In some cases, the use of a dehydrating agent can help drive the equilibrium towards imine formation.[7]
Troubleshooting Guides for Specific Side Reactions
This section provides detailed troubleshooting for common side reactions encountered during the synthesis of substituted morpholines.
Over-alkylation in N-Alkylation Reactions
Problem: Formation of quaternary ammonium salts as a significant byproduct during the N-alkylation of a morpholine derivative.
Mechanism: The desired N-alkylated morpholine, being a tertiary amine, can react further with the alkylating agent to form a quaternary ammonium salt. This is particularly problematic when using highly reactive alkylating agents or an excess of the alkylating agent.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of the morpholine to the alkylating agent, or a slight excess of the morpholine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Progress: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before significant over-alkylation occurs.
Incomplete Cyclization and Side Reactions in Diethanolamine Dehydration
Problem: Low yield of the desired morpholine with the presence of unreacted diethanolamine and other byproducts during acid-catalyzed dehydration.
Mechanism: The dehydration of diethanolamines is an equilibrium-driven process. Inefficient removal of water can inhibit the forward reaction. At high temperatures, competing side reactions such as ether formation from the intermolecular dehydration of two alcohol groups can occur.
Troubleshooting Protocol:
-
Efficient Water Removal: Utilize a Dean-Stark apparatus or a similar setup to effectively remove water as it is formed, driving the equilibrium towards the cyclized product.
-
Optimal Temperature Range: Maintain a stable and optimal reaction temperature. Use a calibrated high-temperature thermometer and a reliable heating source.[5]
-
Acid Catalyst: Ensure the use of the correct concentration and amount of a strong dehydrating acid like concentrated sulfuric acid.[5]
-
Reaction Time: Allow for sufficient reaction time, as the dehydration process can be slow.[5]
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | 180-210°C | Too low: Incomplete reaction. Too high: Charring/decomposition.[5] |
| Acid | Conc. H₂SO₄ | Incorrect concentration leads to incomplete reaction.[5] |
| Water Removal | Dean-Stark trap | Inefficient removal inhibits the forward reaction. |
| Reaction Time | ≥ 15 hours | Insufficient time leads to low conversion.[5] |
Side Reactions in Palladium-Catalyzed Carboamination
Problem: Formation of complex mixtures and low yields, particularly with electron-poor aryl halides.
Mechanism: In the Pd-catalyzed synthesis of substituted morpholines, competing side reactions such as Heck arylation can occur, especially with electron-deficient N-aryl groups.[5][9] The electronic nature of the aryl halide significantly influences the reaction outcome.[9]
Troubleshooting Protocol:
-
Substrate Selection: Whenever possible, use electron-rich or electron-neutral aryl halides, as these tend to give cleaner reactions and better yields.[9]
-
Catalyst and Ligand Optimization: The choice of the palladium catalyst and ligand is critical. A combination of Pd(OAc)₂ and P(2-furyl)₃ has been shown to be effective in some cases, but optimization may be necessary for specific substrates.[5][9]
-
Control of Stoichiometry: Precise control over the stoichiometry of the reactants, base, and catalyst is essential to minimize byproduct formation.[5]
Ring-Opening of Morpholine Ring
Problem: Cleavage of the morpholine ring under certain reaction conditions, leading to undesired byproducts.
Mechanism: The ether linkage in the morpholine ring can be susceptible to cleavage under strongly acidic or high-temperature conditions, particularly in the presence of certain nucleophiles. For example, in the N-methylation of morpholine with methanol at temperatures above 220°C, ring-opening has been observed.[10]
Troubleshooting Protocol:
-
Milder Reaction Conditions: Employ milder reaction conditions whenever possible. This includes using lower temperatures and less harsh acidic or basic reagents.
-
Protecting Groups: In multi-step syntheses, consider the use of protecting groups for other functional groups in the molecule that might necessitate harsh conditions for their transformation.
-
Alternative Synthetic Routes: If ring-opening is a persistent issue, explore alternative synthetic routes that do not require the problematic reaction conditions.
Visualizing Troubleshooting Workflows
Decision-Making for Low Yield in Morpholine Synthesis
Caption: Troubleshooting workflow for low yields.
Mechanism of Over-alkylation
Caption: Over-alkylation side reaction pathway.
References
- BenchChem Technical Support. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
- Palchykov, V., & Kikelj, D. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-825.
-
ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]
- BenchChem Technical Support. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
-
ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
- Jain, A., & Sahu, S. K. (2024).
- Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(9), 1955–1958.
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
- Tang, S. A., Boyd, S. R., Gattu, N., Tran, K. A., Fan, J., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(17), 3568–3573.
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
- Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 592–595.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
-
ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]
- Tang, S. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters.
-
ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. Retrieved from [Link]
- Larock, R. C. (2018).
-
ResearchGate. (2016). ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Retrieved from [Link]
-
Wiley-VCH. (2018). Comprehensive Organic Transformations. Retrieved from [Link]
-
Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethanolamine. Retrieved from [Link]
-
BDMAEE. (2025). diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. Retrieved from [Link]
- Chu, D., Zoll, A. J., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 26(22), 4803–4807.
- McElroy, C. R., et al. (2013). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry, 85(4), 777-787.
Sources
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Boc Deprotection of Complex Morpholine Derivatives
Welcome to the Technical Support Center for troubleshooting the N-tert-butyloxycarbonyl (Boc) deprotection of complex morpholine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during this critical synthetic step. Morpholine-containing compounds are a cornerstone in modern drug discovery, valued for their favorable physicochemical and pharmacokinetic properties.[1][2][3] However, the inherent functionalities of the morpholine ring can present unique challenges during the acid-labile Boc deprotection process.
This guide provides in-depth, evidence-based solutions to common problems, moving beyond generic protocols to address the specific chemical nature of morpholine-containing substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with Boc deprotection of complex morpholine derivatives?
The primary challenges stem from the inherent properties of the morpholine ring and the complexity of the overall molecule. These include:
-
Incomplete Deprotection: The reaction stalls, leaving a significant amount of starting material.
-
Side Product Formation: The generation of the reactive tert-butyl cation can lead to alkylation of the morpholine ring or other nucleophilic sites on the molecule.[4]
-
Morpholine Ring Instability: While generally robust, the ether linkage in the morpholine ring can be susceptible to cleavage under harsh acidic conditions.
-
Work-up and Purification Difficulties: The basic nature of the deprotected morpholine nitrogen can complicate extraction and purification, often requiring specific work-up procedures to isolate the free amine.
Q2: Is the morpholine ring stable under standard TFA deprotection conditions?
Generally, the morpholine ring is stable to standard trifluoroacetic acid (TFA) conditions used for Boc deprotection (e.g., 20-50% TFA in dichloromethane). The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine.[5][6] This reduced basicity minimizes strong interactions with the acid that could promote ring-opening. However, prolonged exposure to very strong acids or high temperatures can lead to ether cleavage.[7]
Q3: Can the basic nitrogen of the morpholine ring interfere with the deprotection reaction?
While the morpholine nitrogen is basic, its reduced basicity compared to other cyclic amines means it is less likely to sequester a significant amount of the acid catalyst, which would otherwise lead to incomplete deprotection.[5][6] However, upon deprotection, the newly formed free amine, along with the morpholine nitrogen, will be protonated by the acid, forming salts such as morpholinium trifluoroacetate.[2] This is a key consideration for the reaction work-up.
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material after the standard reaction time.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The rate of Boc deprotection is highly dependent on the acid concentration. For sterically hindered or electron-deficient substrates, standard conditions may be insufficient.
-
Inadequate Reaction Time or Temperature: Some complex substrates require longer reaction times or gentle heating to achieve complete deprotection.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS and extend the reaction time as needed. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40°C), but be mindful of potential side reactions.
-
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the deprotection will be inefficient.
-
Solution: Ensure complete dissolution of the starting material. If solubility in DCM is an issue, consider alternative solvents like ethyl acetate or co-solvents, while ensuring compatibility with the acidic reagent.
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: Decision tree for addressing incomplete Boc deprotection.
Issue 2: Formation of Side Products (Alkylation)
Symptom: HPLC/LC-MS analysis reveals unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).
Potential Cause & Solution:
-
Alkylation by the Tert-butyl Cation: The primary cause of side product formation is the reaction of the highly electrophilic tert-butyl cation with nucleophilic sites on the substrate.[4] In complex morpholine derivatives, potential sites for alkylation include electron-rich aromatic rings, sulfur-containing functional groups, and even the morpholine nitrogen or oxygen under certain conditions.
-
Solution: Employ Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with the substrate. The choice of scavenger depends on the nature of the sensitive functional groups in your molecule.
-
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Functional Group(s) | Typical Concentration | Reference |
| Triisopropylsilane (TIS) | General purpose, effective for indoles and reducing agents. | 2.5 - 5% (v/v) | [10] |
| Triethylsilane (TES) | Similar to TIS, a common alternative. | 2.5 - 5% (v/v) | [11] |
| Thioanisole | Protects methionine from alkylation and prevents oxidation. | 5% (v/v) | [10] |
| 1,2-Ethanedithiol (EDT) | Scavenges a broad range of cations, particularly useful for protecting tryptophan. | 2.5% (v/v) | [10] |
| Phenol | Protects tyrosine and tryptophan from alkylation. | 5% (w/v) | [10] |
For complex molecules, a scavenger "cocktail" is often most effective. A common general-purpose cocktail is Reagent K : TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v).[10]
Mechanism of Scavenging
Caption: Role of scavengers in preventing side product formation.
Alternative Deprotection Methods for Sensitive Substrates
For particularly sensitive morpholine derivatives where standard acidic conditions lead to degradation or complex mixtures, several milder alternatives should be considered.
Lewis Acid-Catalyzed Deprotection
Lewis acids can coordinate to the Boc group, facilitating its removal under milder conditions than strong Brønsted acids.[12] This can be advantageous for substrates containing other acid-labile protecting groups.[12]
Table 2: Lewis Acid Conditions for Boc Deprotection
| Lewis Acid | Solvent | Conditions | Notes | Reference |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room temperature, 3-24 h | Effective for secondary amines, but may require stoichiometric amounts. | [11][12][13] |
| Iron(III) Chloride (FeCl₃) | Acetonitrile | Room temperature | Catalytic amounts can be effective. | [14] |
| Tin(IV) Chloride (SnCl₄) | Dichloromethane (DCM) | 0°C to Room temperature | Very mild, useful for substrates with highly sensitive functionalities. | [12] |
Experimental Protocol: Boc Deprotection using Zinc Bromide
-
Dissolve the Boc-protected morpholine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂, 2-4 equiv.) to the solution.[13]
-
Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.[13]
Thermal Deprotection
Heating a solution of the Boc-protected amine can induce cleavage of the Boc group without the need for any acidic or basic reagents.[15] This method is particularly useful for substrates that are thermally stable but sensitive to acid.
Experimental Protocol: Thermal Boc Deprotection in Continuous Flow
Recent studies have shown that thermal deprotection is highly effective in a continuous flow setup, which allows for precise temperature control and short reaction times.[16]
-
Prepare a solution of the Boc-protected morpholine derivative in a suitable high-boiling solvent (e.g., methanol or trifluoroethanol).
-
Pump the solution through a heated reactor coil (e.g., stainless steel) at a defined flow rate to achieve the desired residence time. Temperatures can range from 150°C to 240°C.[16][17]
-
The deprotection of N-Boc morpholine has been shown to be more efficient than that of N-Boc piperidine under similar thermal conditions.[17]
-
Collect the output from the reactor, which contains the deprotected amine.
-
Remove the solvent under reduced pressure. The product is often clean enough to be used in the next step without further purification.
Enzymatic Deprotection
For highly complex and sensitive biomolecules, enzymatic deprotection offers unparalleled mildness and selectivity. While less common for general organic synthesis, certain lipases and esterases have been shown to cleave tert-butyl esters, and research is ongoing into their application for Boc group removal. This method operates at neutral pH and room temperature, preserving even the most delicate functional groups.
Work-up and Purification
The basicity of the deprotected morpholine derivative requires careful consideration during work-up. After acidic deprotection, the product exists as an amine salt (e.g., trifluoroacetate or hydrochloride).
-
To obtain the amine salt: Simply remove the solvent and excess acid under reduced pressure. This is often suitable if the subsequent reaction is compatible with the salt form.
-
To obtain the free amine:
-
After removing the volatile acids, dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM).
-
Wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is neutral or slightly basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the free amine.
-
Caution: Strong bases like sodium hydroxide should be used with care, as they can cause hydrolysis of esters or other base-labile functional groups.
Conclusion
The successful Boc deprotection of complex morpholine derivatives is an achievable goal with a systematic and informed approach. By understanding the potential pitfalls of incomplete deprotection, side product formation, and the specific chemical nature of the morpholine ring, researchers can select the optimal conditions for their unique substrates. When standard TFA or HCl methods fall short, a range of milder alternatives, including Lewis acid-catalyzed and thermal deprotection, offer robust solutions. Careful monitoring, the judicious use of scavengers, and appropriate work-up procedures are the keys to obtaining high yields of the desired deprotected morpholine derivatives, paving the way for the successful synthesis of novel therapeutics and complex molecules.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection (ZnBr2). Retrieved January 14, 2026, from [Link]
-
Arcadi, A., Cacchi, S., & Di Nicola, M. (2020). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 25(15), 3458. [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved January 14, 2026, from [Link]
-
Sharma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(105), 86571-86575. [Link]
-
ACS Green Chemistry Institute. (2026). Lewis Acids. Wordpress. Retrieved January 14, 2026, from [Link]
-
Fields, G. B., et al. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. [Link]
-
ResearchGate. (2009). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. Retrieved January 14, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Retrieved January 14, 2026, from [Link]
-
Aouf, N. E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25134-25141. [Link]
-
Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved January 14, 2026, from [Link]
-
ACS Green Chemistry Institute. (2026). Thermal Methods. Wordpress. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2003). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved January 14, 2026, from [Link]
-
Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved January 14, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2018). Boc deprotection conditions tested. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved January 14, 2026, from [Link]
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MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved January 14, 2026, from [Link]
-
Journal of the American Chemical Society. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N'-diprotected amines using iron(III)-catalysis. Retrieved January 14, 2026, from [Link]
-
PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved January 14, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Wordpress. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Morpholin-4-ium 2,2,2-trifluoroacetate. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2020). Representative morpholine ring formation. Reagents and conditions: a).... Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2024). (A) BOC deprotection mechanism with aid of a scavenger.⁸⁸ (B) Thermal.... Retrieved January 14, 2026, from [Link]
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ResearchGate. (2005). Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines. Retrieved January 14, 2026, from [Link]
-
ACS Fall 2025. (2025). Expanding complex morpholines using systematic chemical diversity. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 4-(Trifluoroacetyl)morpholine. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Optimization of N-alkylation of Morpholine with Benzyl Alcohols
Welcome to the technical support center for the N-alkylation of morpholine with benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-N bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and answers to frequently asked questions.
Overview: The "Borrowing Hydrogen" Pathway
The N-alkylation of amines with alcohols is an atom-economical and environmentally attractive method for synthesizing valuable N-alkylated amines, with water as the only theoretical byproduct.[1][2] This transformation most commonly proceeds via the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) mechanism.[3][4] This elegant catalytic cycle avoids the use of stoichiometric and often hazardous alkylating agents like alkyl halides.[2][5]
The process involves three key steps facilitated by a transition metal catalyst:
-
Oxidation: The catalyst temporarily "borrows" hydrogen from the benzyl alcohol, oxidizing it in situ to the corresponding benzaldehyde.
-
Condensation: The benzaldehyde readily condenses with morpholine to form an enamine or iminium ion intermediate, releasing a molecule of water.
-
Reduction: The catalyst returns the "borrowed" hydrogen to the intermediate, reducing it to the final N-benzylated morpholine product and regenerating the active catalyst.[4]
This guide will help you navigate the practical challenges of this reaction to achieve high yields and selectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-alkylation of morpholine with benzyl alcohol.
Question 1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
Answer: Low conversion is a common issue that can typically be traced back to the catalyst, reaction conditions, or reagents.
-
Cause 1: Catalyst Inactivity or Insufficiency.
-
Explanation: The choice of catalyst is critical. Both homogeneous (e.g., Ru, Ir, Mn complexes) and heterogeneous catalysts (e.g., Ni, Cu-based) are used.[6][7][8] The catalyst may be inactive due to improper handling (e.g., oxidation from air exposure for air-sensitive catalysts) or an insufficient catalyst loading may have been used.
-
Solution:
-
Verify Catalyst Activity: If using a pre-catalyst, ensure it is properly activated according to the literature procedure. For air-sensitive catalysts, perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).
-
Optimize Catalyst Loading: While typical loadings are 1-5 mol%, you may need to increase the loading if you observe low conversion.[1][7] However, simply adding more catalyst is not always the most cost-effective solution.
-
Switch Catalytic Systems: If a particular catalyst (e.g., a base-metal catalyst like Nickel) is not performing well, consider switching to a more active noble-metal catalyst like a Ru or Ir complex, which are often more efficient, albeit more expensive.[6][9]
-
-
-
Cause 2: Sub-optimal Temperature.
-
Explanation: The initial dehydrogenation of the alcohol is often the rate-limiting step and is highly temperature-dependent.[10] Most N-alkylation reactions via the BH pathway require elevated temperatures, typically ranging from 80°C to 140°C.[7][11]
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or GC-MS to find the optimal temperature that promotes product formation without causing degradation.
-
-
Cause 3: Incorrect or Insufficient Base.
-
Explanation: A base, typically a strong one like potassium tert-butoxide (KOtBu), is often required.[7][12] The base facilitates the deprotonation of the alcohol, which is a key step in the catalytic cycle.[13]
-
Solution: Ensure the base is fresh and added in the correct stoichiometric amount (often ranging from catalytic amounts to a full equivalent). If using KOtBu, ensure it has been stored under anhydrous conditions as it is hygroscopic.
-
Troubleshooting Workflow: Low Conversion
Here is a logical workflow to diagnose and solve low conversion issues.
Caption: A logical workflow for troubleshooting low reaction conversion.
Question 2: I'm observing significant side product formation. What are these byproducts and how can I suppress them?
Answer: Side product formation compromises yield and complicates purification. Common culprits include imine intermediates, products of benzyl alcohol self-condensation, or products from morpholine ring-opening.
-
Side Product 1: Unreduced Imine/Enamine.
-
Explanation: The final step of the catalytic cycle is the hydrogenation of the imine intermediate. If this step is slow or inefficient, the imine may accumulate as a byproduct.
-
Solution: This often indicates an issue with the catalyst's ability to perform the hydrogen transfer. Increasing the reaction time or temperature might help drive the reaction to completion. In some cases, switching to a catalyst known for high hydrogenation activity can resolve the issue.
-
-
Side Product 2: Benzyl Ether or Benzoic Acid/Benzene.
-
Explanation: Under strongly basic conditions and at high temperatures, benzyl alcohol can undergo self-condensation to form dibenzyl ether or a disproportionation (Cannizzaro-type) reaction to yield benzoic acid and toluene.
-
Solution: Reduce the amount of base or switch to a weaker base. Lowering the reaction temperature can also mitigate these side reactions.
-
-
Side Product 3: Ring-Opened Morpholine Derivatives.
-
Explanation: Morpholine is generally stable, but at very high temperatures (e.g., >220°C), ring-opening can occur, leading to undesired byproducts.[14]
-
Solution: Avoid excessive temperatures. If high temperatures are required for conversion, try to find a more active catalyst that operates under milder conditions.[7][9]
-
Question 3: My heterogeneous catalyst loses activity upon recycling. Why is this happening?
Answer: Catalyst reusability is a key advantage of heterogeneous systems, but deactivation can occur.
-
Cause 1: Metal Leaching.
-
Explanation: The active metal component of the catalyst can leach from the solid support into the reaction solution, leading to a gradual loss of activity in subsequent runs.
-
Solution: Perform an ICP-AES analysis of the reaction solution to check for leached metals. Modifying the catalyst support or the method of metal deposition can improve stability.[15]
-
-
Cause 2: Fouling or Poisoning.
-
Explanation: The surface of the catalyst can be blocked by polymeric byproducts ("fouling") or strongly adsorbed species that poison the active sites.
-
Solution: Wash the catalyst thoroughly with a suitable solvent after each run. In some cases, a regeneration step (e.g., calcination in air followed by reduction) may be necessary to restore activity. Ensure the purity of your starting materials to avoid introducing catalyst poisons.[16]
-
Frequently Asked Questions (FAQs)
Q1: Can I use substituted benzyl alcohols or other secondary amines with this protocol? A1: Yes. The "Borrowing Hydrogen" methodology is quite versatile. Benzyl alcohols with both electron-donating and electron-withdrawing substituents are generally well-tolerated, although reaction rates may vary.[6][7] The reaction is also applicable to a wide range of primary and secondary amines.[11][15]
Q2: What is the detailed mechanism of the "Borrowing Hydrogen" catalytic cycle? A2: The mechanism is a closed loop where the catalyst acts as a shuttle for hydrogen atoms. The diagram below illustrates the key steps for the N-alkylation of morpholine with benzyl alcohol.
Sources
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- 2. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Borrowing Hydrogen Strategy [chemcat.univie.ac.at]
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- 6. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 10. Mechanistic insight into borrowing-hydrogen N-alkylation catalyzed by an MLC catalyst with dual proton-responsive sites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Overcoming Low Reactivity of Dehydromorpholine Substrates
Welcome to the technical support center for researchers working with dehydromorpholine and its derivatives. This guide is designed to provide field-proven insights and practical troubleshooting strategies to address the unique reactivity challenges posed by this heterocyclic scaffold. As researchers in medicinal and materials chemistry know, while the dehydromorpholine core is a valuable pharmacophore, its functionalization can be notoriously difficult. This resource synthesizes mechanistic understanding with actionable protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the chemical modification of dehydromorpholine substrates. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.
Q1: My Buchwald-Hartwig N-arylation of dehydromorpholine is failing or giving abysmal yields. Where should I start troubleshooting?
A1: This is the most common challenge faced with this substrate. The low reactivity stems from a combination of electronic and steric factors. The nitrogen atom's lone pair is less available due to the influence of the adjacent oxygen atom (inductive effect), and the puckered conformation of the ring can sterically hinder the approach to the metal center.[1][2][3] A systematic approach to optimization is crucial.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low-yield N-arylation reactions.
Detailed Steps:
-
Re-evaluate Your Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The key to success often lies in using bulky, electron-rich biarylphosphine ligands that promote the difficult reductive elimination step and stabilize the active catalytic species.[4]
-
Ligand Choice: Screen advanced ligands known to be effective for challenging amines. Good starting points include BrettPhos, RuPhos, and XPhos . These ligands create a sterically demanding environment around the palladium center that can facilitate the desired coupling.[4]
-
Palladium Precursor: Use well-defined palladium pre-catalysts instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Pre-catalysts offer greater reliability and reproducibility.[4][5]
-
Base Selection: Strong bases like NaOtBu can sometimes lead to substrate decomposition. Consider screening weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ , which are often better tolerated and can prevent unwanted side reactions.[4]
-
-
Solvent and Temperature:
-
Aprotic polar solvents like dioxane, toluene, or THF are standard.[4] Ensure they are rigorously dried, as water can interfere with the catalytic cycle.
-
While higher temperatures increase reaction rates, they can also cause decomposition. If you observe darkening of the reaction mixture or multiple spots on TLC, try lowering the temperature and extending the reaction time. Microwave-assisted synthesis can sometimes provide the necessary activation energy over a shorter period, minimizing degradation.[4]
-
Q2: I am attempting a C-H functionalization on the dehydromorpholine ring, but I'm getting no reaction or a complex mixture of products. How can I improve regioselectivity and reactivity?
A2: Direct C-H functionalization of electron-deficient heterocycles like dehydromorpholine is a significant challenge because the C-H bonds are not inherently reactive.[6][7] Success requires a catalytic system capable of activating these strong bonds, often involving a directing group strategy or specific metal catalysts.
Key Strategies:
-
Metal Catalyst Selection: Palladium is a common choice, but rhodium and iridium complexes are often superior for C-H activation.[8][9] These metals can operate through different mechanisms, such as concerted metalation-deprotonation, which may be more favorable for this substrate.[9]
-
Directing Groups: If your dehydromorpholine substrate has other functional groups, they may be leveraged as directing groups to guide the metal catalyst to a specific C-H bond.
-
Ligand Design: For metal-catalyzed C-H activation, specialized ligands are paramount. Pincer ligands, for example, are known to stabilize the high-energy intermediates involved in C-H bond cleavage and can provide the necessary reactivity.[8]
-
Reaction Conditions: These reactions are highly sensitive to the choice of oxidant (if required by the catalytic cycle) and any additives. A thorough screening of conditions is unavoidable.
Caption: Core challenges of dehydromorpholine reactivity and corresponding solutions.
Q3: My reaction yield is inconsistent, even when I follow the protocol exactly. What general laboratory practices might be contributing to this?
A3: Inconsistent yields are often traced back to subtle variations in experimental setup and execution. Meticulous technique is non-negotiable in sensitive catalytic reactions.[10][11]
-
Atmosphere Control: Ensure a truly inert atmosphere. Use a Schlenk line or a glovebox. Multiple (at least three) evacuate-backfill cycles are necessary to remove oxygen, which can deactivate the catalyst and promote side reactions like the homocoupling of boronic acids.[12]
-
Reagent Quality: Use freshly purified reagents and anhydrous solvents. The purity of your starting material, catalyst, and base can dramatically impact the outcome.[13]
-
Stirring: Ensure vigorous and consistent stirring. In heterogeneous mixtures (e.g., with an inorganic base), poor mixing can lead to localized concentration gradients and slow reaction rates.
-
Workup and Purification: Product can be lost during the workup and purification stages.[14]
-
Transfers: Minimize the number of times you transfer your material between flasks.
-
Rinsing: Always rinse glassware that has contained your product with fresh solvent (three times is a good rule of thumb) and combine the rinses.[10][13]
-
Chromatography: If your compound is an amine, it may streak on silica gel. Consider treating the silica with a small amount of triethylamine or ammonia in the eluent to improve separation and yield.[15]
-
FAQs: Understanding Dehydromorpholine Reactivity
Why is dehydromorpholine considered a "challenging" substrate in cross-coupling?
The challenge arises from two primary electronic and steric factors:
-
Electronic Effects: The nitrogen and oxygen atoms are electronegative, pulling electron density away from the rest of the ring through the inductive effect.[1][2] This makes the nitrogen lone pair less nucleophilic and can deactivate the ring towards certain catalytic processes.
-
Catalyst Inhibition: The Lewis basic nitrogen atom can coordinate strongly to the palladium catalyst center. This can sometimes sequester the catalyst, preventing it from participating in the desired catalytic cycle.[12]
-
Steric Hindrance: The non-planar, conformationally mobile structure of the ring can physically block the catalyst from accessing the reactive site (e.g., the N-H bond in an N-arylation reaction).[3][16][17] This is particularly problematic with larger, more complex derivatives.
Can I use an N-oxide version of my substrate to improve reactivity?
Yes, converting the nitrogen to an N-oxide is a common and effective strategy for modulating the electronic properties and reactivity of N-heterocycles.[12] This modification prevents the nitrogen lone pair from interfering with the catalyst and can alter the regioselectivity of C-H functionalization reactions by changing the electronic distribution in the ring.[6]
Experimental Protocols
Protocol 1: General Procedure for Screening Buchwald-Hartwig Amination Conditions
This protocol provides a starting point for the N-arylation of a dehydromorpholine with an aryl halide (Ar-X).
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), dehydromorpholine (1.2 mmol), the phosphine ligand (0.02-0.1 mmol), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol).[4]
-
Inert Atmosphere: Add the base (e.g., Cs₂CO₃, 2.0 mmol). Seal the tube, then evacuate and backfill with argon three times.[4]
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Starting Conditions for Optimization
The table below summarizes general starting points for optimizing cross-coupling reactions with challenging N-heterocyclic substrates. These should be considered starting points for a more detailed screen.
| Parameter | Recommended Starting Point | Rationale | Potential Issues |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Provides a reliable source of active Pd(0).[4] | Cost; sensitivity to air. |
| Ligand | BrettPhos, RuPhos, XPhos (2-10 mol%) | Bulky, electron-rich ligands facilitate difficult C-N reductive elimination.[4] | Air-sensitive; can be expensive. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv.) | Milder bases that often prevent substrate decomposition.[4] | Can be less reactive than stronger bases like NaOtBu. |
| Solvent | Dioxane or Toluene | Aprotic solvents that are standard for this chemistry.[4] | Must be rigorously dried. |
| Temperature | 80 - 110 °C | Balances reaction rate with potential for thermal decomposition. | Higher temperatures may be needed but increase risk of side reactions. |
References
- Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions - Benchchem. (n.d.).
- How To: Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester Chemistry Department.
- Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki. (n.d.).
- How do you get better at increasing yields? : r/chemistry - Reddit. (2018).
- Synthesis - General tips for improving yield? : r/chemistry - Reddit. (2020).
- [Discussion] Tips and Tricks to getting better synthetic yields : r/chemistry - Reddit. (2014).
- Electronic effects – Knowledge and References - Taylor & Francis. (n.d.).
- Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed. (2021). Science, 374(6572), 1281-1285.
- Aromatization-driven deconstructive functionalization of spiro dihydroquinazolinones via dual photoredox/nickel catalysis - ResearchGate. (2024).
- Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions - PMC - PubMed Central. (n.d.).
- Late-Stage C–H Functionalization of Azines - PMC - PubMed Central. (n.d.).
- Metal–Organic Frameworks as Catalysts for (De)Hydrogenation: Progress, Challenges, and Perspectives - OSTI.GOV. (n.d.).
- What can be done to increase the yield of a reaction even if the reaction does not go to completion? - Quora. (2021).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Steric hindrance - YouTube. (2013). Khan Academy.
- C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach - MDPI. (n.d.).
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013). Khan Academy.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PubMed. (2019). Organometallics, 38(1), 3-35.
- C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron - PMC - NIH. (n.d.).
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. (n.d.).
- (PDF) Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP - ResearchGate. (2025).
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed. (n.d.).
- Science Talks Lecture 171: Selective, Catalytic Functionalization and Deconstruction Reactions - YouTube. (2025). American Chemical Society.
- Control of steric hindrance on restriction enzyme reactions with surface-bound DNA nanostructures - PubMed. (n.d.).
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Technical Support Center: Cost-Effective Catalysts for N-Arylation of Morpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-arylation of morpholine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes with a focus on cost-effectiveness and efficiency. We will delve into common catalytic systems, provide detailed, field-proven protocols, and offer robust troubleshooting advice to address challenges encountered during experimentation.
Section 1: Strategic Overview of Catalytic Systems
The formation of a carbon-nitrogen (C-N) bond to synthesize N-arylmorpholines is a cornerstone reaction in medicinal and materials chemistry.[1] While various methods exist, the choice of catalyst is a critical decision point, balancing cost, efficiency, and environmental impact. The two dominant, cost-effective methodologies are copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations.
Authoritative Insight: The primary driver for selecting copper-based systems is economic and environmental. Copper is significantly cheaper and less toxic than palladium, which is a major consideration for industrial-scale synthesis where catalyst removal to meet regulatory standards for active pharmaceutical ingredients (APIs) can be costly and time-consuming.[2] While palladium catalysis, particularly the Buchwald-Hartwig reaction, is renowned for its broad scope and high reactivity, its expense often necessitates a strong justification for its use over more economical copper-based alternatives.[2][3][4]
Comparative Analysis of Leading Catalytic Systems
| Feature | Copper-Catalyzed (Ullmann-Type) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Primary Catalyst | Copper salts (e.g., CuI, Cu₂O, Cu(OAc)₂)[4][5] | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)[3][6] |
| Relative Cost | Low to moderate. Copper is an earth-abundant metal.[2] | High. Palladium is a precious metal.[2] |
| Typical Ligands | Often simple and inexpensive (e.g., L-proline, diamines) or ligand-free.[2][5] | Complex, often proprietary phosphine-based ligands (e.g., RuPhos, XantPhos).[7][8] |
| Reaction Conditions | Traditionally harsh, but modern protocols are milder (90-130 °C).[4][9] | Generally mild to moderate (80-130 °C).[4] |
| Advantages | Low cost, low toxicity, tolerance to aerobic conditions, effective for N-heterocycles.[2] | High functional group tolerance, broad substrate scope, extensive literature.[3][10] |
| Disadvantages | Can require higher temperatures, substrate scope can be more limited than Pd.[9] | High cost, catalyst and ligand sensitivity to air, difficult removal of Pd traces.[2][8] |
| Key Side Reactions | Homocoupling of aryl halide. | Hydrodehalogenation of aryl halide, β-hydride elimination.[3][8] |
Emerging photocatalytic methods offer a metal-free, sustainable alternative, often proceeding under very mild conditions with visible light, further expanding the toolkit for cost-effective C-N bond formation.[11][12]
Section 2: Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols. The causality behind each step is explained to empower you to adapt these methods to your specific needs.
Protocol 1: Cost-Effective Copper-Catalyzed N-Arylation of Morpholine
This protocol is based on a modified Ullmann-Goldberg reaction, which leverages an inexpensive copper(I) iodide catalyst and L-proline as a readily available, non-toxic ligand. This system is effective for a range of aryl iodides and bromides.[2]
Rationale: The use of CuI provides the active Cu(I) species for the catalytic cycle. L-proline acts as a chelating ligand, stabilizing the copper center and increasing its solubility and reactivity, which allows the reaction to proceed at significantly lower temperatures than traditional Ullmann conditions.[2][4] A polar aprotic solvent like DMSO is chosen for its ability to dissolve the inorganic base and reagents, facilitating the reaction.[13]
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and morpholine (1.2 mmol) to the vial.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) via syringe.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. While many modern copper systems show tolerance to air, establishing an inert atmosphere is good practice to prevent potential oxidative side reactions.[2]
-
Reaction: Place the sealed vial in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylmorpholine.[14]
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Troubleshooting Common Issues
Q1: My copper-catalyzed reaction yield is low or the reaction has stalled. What are the likely causes?
A1: Low yield in a copper-catalyzed N-arylation can stem from several factors:
-
Base Inefficiency: The base is crucial for deprotonating the morpholine, making it nucleophilic. If you are using a weaker base like K₂CO₃ and your aryl halide is electron-rich, it may not be strong enough. Consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[14]
-
Catalyst Inactivity: While robust, the quality of the CuI can matter. Ensure it is reasonably fresh and has been stored properly.
-
Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides in Ullmann-type couplings.[15] If you are using an aryl chloride, you may need to increase the temperature, use a more specialized ligand system, or switch to a palladium-based catalyst.
-
Insolubility: Ensure your reaction mixture is being stirred vigorously. Poor solubility of the inorganic base can hinder the reaction. Using a solvent like DMSO or DMF is typically effective at mitigating this.[13]
Q2: I am running a Buchwald-Hartwig amination and observing a significant amount of hydrodehalogenation (the aryl halide is being reduced). How can I prevent this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed aminations.[3] It often indicates that the reductive elimination step is slow compared to competing pathways.
-
Ligand Choice: This is the most critical factor. The ligand's steric and electronic properties dictate the stability of intermediates and the rate of reductive elimination. For a secondary amine like morpholine, bulky, electron-rich biarylphosphine ligands such as RuPhos are highly effective at promoting the desired C-N bond formation and suppressing side reactions.[8]
-
Base Selection: The choice and concentration of the base can influence side product formation. Using an extremely strong base like sodium tert-butoxide (NaOt-Bu) can sometimes promote undesired pathways if not carefully controlled.[7]
-
Water Content: Ensure your solvent and reagents are scrupulously dry. Trace water can be a proton source for the hydrodehalogenation pathway.
Q3: My reaction is not initiating, even with a reliable protocol. What should I check first?
A3: A complete failure to initiate often points to a fundamental problem with one of the core components:
-
Catalyst Poisoning: Amines, especially if impure, can contain trace primary amines or other nucleophiles that can act as catalyst poisons.[8] Consider purifying your morpholine by distillation or passing it through a plug of activated alumina.
-
Inactive Precatalyst (Palladium): The active Pd(0) species must be generated in situ from the Pd(II) precatalyst (e.g., Pd(OAc)₂). This reduction step can fail if the phosphine ligand is oxidized or if oxygen is present. Ensure your reaction is properly degassed and all reagents are handled under an inert atmosphere.[8]
-
Reagent Quality: Verify the purity and integrity of all reagents, particularly the aryl halide and the base.
Frequently Asked Questions (FAQs)
Q: Which aryl halide should I use for the most cost-effective process?
A: From a cost perspective, aryl chlorides are the most desirable starting materials. However, they are also the least reactive.[16] The general reactivity order is Ar-I > Ar-Br > Ar-Cl. For initial process development, aryl bromides often represent the best balance of cost and reactivity. If your process must use an aryl chloride, a highly active palladium catalyst system with a specialized ligand is often required.[8]
Q: Are ligand-free copper systems a good option for scalability?
A: Ligand-free systems are very attractive due to their simplicity and low cost.[5] They can be highly effective, especially for activated aryl halides. However, they may require higher catalyst loadings or temperatures and can be less reliable for challenging or sterically hindered substrates. For a robust, scalable process, a protocol using a cheap, readily available ligand like L-proline often provides greater reliability and broader substrate scope for a minimal increase in cost.[2]
Q: How do I efficiently remove the catalyst after the reaction, especially for pharmaceutical applications?
A: For copper, a simple aqueous workup followed by filtration through a pad of celite is often sufficient to remove the bulk of the inorganic salts.[14] For palladium, removal to the low ppm levels required by regulatory agencies is more challenging. This typically involves additional purification steps such as treatment with activated carbon, specialized scavengers (e.g., thiol-functionalized silica), or recrystallization. This additional downstream processing adds to the overall cost of using palladium catalysts.[2]
Section 4: Mechanistic Insights & Workflow Visualizations
Understanding the underlying mechanisms and having a clear troubleshooting workflow are essential for efficient process development.
Catalytic Cycle for Copper-Catalyzed N-Arylation (Ullmann-Type)
The diagram below illustrates the generally accepted mechanism for the Ullmann C-N coupling reaction. The cycle involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-N bond and regenerate the active catalyst.[15]
Caption: A simplified catalytic cycle for the Ullmann N-arylation reaction.
Troubleshooting Workflow for N-Arylation Reactions
This flowchart provides a logical sequence for diagnosing and resolving common experimental issues.
Caption: A workflow for diagnosing and addressing common problems in N-arylation reactions.
References
- Ullmann condens
- The reaction mechanism proposed for the Ullmann-type N-arylation.
- N-arylation of Morpholine with Pd(OAc)
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - OUCI. (URL: )
- An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed. (URL: )
- Buchwald–Hartwig amin
- Plausible mechanism of C–N bond development between morpholine and aryl halide - ResearchG
- Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annul
- Mechanism of the Ullmann Condensation1 | The Journal of Organic Chemistry. (URL: )
- Application of the Ullmann Reaction for N-Aryl Bond Form
- Arylation of morpholine with various aryl halides catalyzed by MnCl 2 Á4H 2 O - ResearchG
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. (URL: )
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (URL: )
- Ligand‐Free Copper‐Catalyzed N‐Arylation of Nitrogen Nucleophiles | Request PDF. (URL: )
- Buchwald-Hartwig Amin
- Avoiding byproduct formation in N-aryl
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (URL: )
- (PDF) Palladium-catalyzed N-arylation of (hetero)
- Optimizing catalyst selection for aryl-morpholine coupling reactions - Benchchem. (URL: )
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Morpholine Derivatives
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates.[1] Its presence in approved drugs and a multitude of biologically active compounds underscores its importance as a versatile building block in drug discovery. This guide provides a comprehensive framework for the biological evaluation of novel morpholine derivatives, moving from initial high-throughput screening to more detailed mechanistic studies. We will compare the performance of various derivatives in key therapeutic areas and provide detailed, field-proven protocols for essential assays.
The General Workflow: A Roadmap from Synthesis to Biological Insight
The evaluation of any new chemical entity follows a logical, tiered progression. The primary goal is to efficiently identify compounds with promising biological activity while simultaneously flagging those with undesirable characteristics, such as general cytotoxicity. This workflow ensures that resources are focused on the most promising candidates.
Caption: General workflow for the biological evaluation of novel compounds.
Part 1: Anticancer Activity Evaluation
Morpholine derivatives have shown significant promise as anticancer agents, targeting various malignancies including breast, lung, and colon cancer.[2][3][4] The initial evaluation typically involves screening against a panel of cancer cell lines to determine cytotoxic potential and identify selective activity.
Comparative Performance of Novel Morpholine Derivatives
The efficacy of an anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
| Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | Key Findings & Target | Reference |
| Morpholine-Benzimidazole-Oxadiazole (Compound 5h) | HT-29 (Colon Cancer) | 3.10 | Sorafenib (0.037) | Potent and selective activity against colon cancer cells. Acts as a VEGFR-2 inhibitor. | [2] |
| Morpholine-Quinazoline (Compound AK-10) | MCF-7 (Breast Cancer) | 3.15 | Colchicine | Induces apoptosis and causes cell cycle arrest in the G1 phase. | [3] |
| Morpholine-Quinazoline (Compound AK-10) | A549 (Lung Cancer) | 8.55 | Colchicine | Demonstrates broad-spectrum activity against multiple cancer types. | [3] |
| Morpholine-Quinazoline (Compound AK-3) | SHSY-5Y (Neuroblastoma) | 9.54 | Colchicine | Shows significant cytotoxic potential against neuronal cancer cells. | [3] |
| Pyrido[2,3-d]pyrimidinone (Compound 7b) | HepG-2 (Liver Cancer) | 3.54 (µg/mL) | Cisplatin | Exhibits promising activity against hepatocellular carcinoma. | [5] |
Note: Direct comparison of IC50 values should be done with caution, as experimental conditions can vary between studies. Reference compounds are often used as positive controls within the same study.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[6] Its principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Objective: To determine the IC50 value of a novel morpholine derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (morpholine derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Mechanistic Insights: Targeting Cancer Pathways
Identifying a potent cytotoxic compound is only the first step. Understanding its mechanism of action is crucial for further development. For instance, some morpholine derivatives inhibit key signaling proteins involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
Caption: Inhibition of the VEGFR-2 signaling pathway by a morpholine derivative.
Part 2: Antimicrobial Activity Evaluation
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[9] Morpholine derivatives have demonstrated broad-spectrum activity against bacteria and fungi, making them an interesting class for investigation.[10][11]
Comparative Performance of Novel Morpholine Derivatives
Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
| Derivative Class | Target Microorganism | MIC (µg/mL) | Key Findings | Reference |
| Morpholine-Azole (Compound 12) | Micrococcus sedenterius (Gram +) | 15.6 | Potent activity against Gram-positive bacteria. | [11] |
| Morpholine-Azole (Compound 8) | Pseudomonas aeruginosa (Gram -) | 500 | Broad-spectrum activity, though less potent against Gram-negative strains. | [11] |
| 2-Iminochromene Derivative | Candida albicans (Fungus) | - (Moderate Activity) | All tested derivatives showed moderate antifungal activity. | [9] |
| Morpholine Derivative (Compound 6) | Enterococcus species | 6.25 | High inhibitory activity against several bacterial strains. | [10][13] |
| 5-Arylideneimidazolones | S. aureus (MRSA) | 31.25 - 250 (mM) | Not potent as standalone antibiotics but act as antibiotic adjuvants, enhancing the efficacy of drugs like oxacillin. | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of a compound in a liquid growth medium and is amenable to a 96-well plate format for higher throughput.[12][15]
Objective: To determine the MIC of a novel morpholine derivative against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Test compound dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Positive control (e.g., Ampicillin) and negative control (broth only)
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. This results in a total volume of 100 µL.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Inoculation: Prepare a standardized bacterial inoculum. Add 50 µL of this inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: A well containing 50 µL of MHB and 50 µL of inoculum (no compound).
-
Sterility Control: A well containing 100 µL of MHB only (no inoculum).
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[12]
-
Result Interpretation: After incubation, examine the plate for visible turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[16][17]
Part 3: Other Key Biological Activities
The versatility of the morpholine scaffold allows for its application in diverse therapeutic areas beyond cancer and infectious diseases.
-
Anti-inflammatory Activity: Many chronic diseases are driven by inflammation. A common in vitro model to assess anti-inflammatory potential involves using lipopolysaccharide (LPS) to stimulate an inflammatory response in macrophage cells (like RAW 264.7). The inhibitory effect of the compound on the production of inflammatory mediators, such as nitric oxide (NO), is then quantified.[18][19] Some morpholine-capped β-lactam derivatives have shown potent inhibition of inducible nitric oxide synthase (iNOS).[20]
-
Antioxidant Activity: Oxidative stress is implicated in numerous pathologies. The free radical scavenging ability of morpholine derivatives can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.[21][22] These assays measure the discoloration of a radical solution upon reaction with an antioxidant.[22] Certain morpholine-bearing quinoline derivatives have demonstrated excellent ABTS radical-scavenging activities, superior to the standard antioxidant Trolox.[23]
-
Cholinesterase Inhibition: For neurodegenerative diseases like Alzheimer's, inhibiting cholinesterase enzymes (AChE and BChE) is a key therapeutic strategy. Novel morpholine-quinoline hybrids have been designed and evaluated as potent cholinesterase inhibitors, with some compounds showing activity comparable to the reference drug galantamine.[23]
Part 4: The Role of In Silico Studies
Computational methods, particularly molecular docking, are indispensable in modern drug discovery.[24] These studies predict how a ligand (the morpholine derivative) might bind to the active site of a target protein. By calculating binding energies and visualizing interactions (like hydrogen bonds), researchers can:
-
Rationalize Experimental Results: Understand why certain derivatives are more potent than others.[25]
-
Guide SAR Studies: Predict which structural modifications are likely to improve binding and activity.[1]
-
Elucidate Mechanisms: Provide a hypothesis for the compound's mechanism of action, as seen in studies targeting topoisomerase II, VEGFR-2, or cholinesterases.[2][23][25]
Conclusion
The biological evaluation of novel morpholine derivatives is a systematic, multi-faceted process that leverages a suite of in vitro assays and in silico tools. From initial cytotoxicity screens to detailed mechanistic and antimicrobial studies, this structured approach allows researchers to thoroughly characterize new chemical entities. The comparative data clearly indicate that the morpholine scaffold is a highly fruitful starting point for developing potent and selective agents against cancer, microbial infections, inflammation, and neurodegenerative diseases. By integrating robust experimental protocols with computational insights, the path from a novel molecule to a potential therapeutic lead can be navigated with greater efficiency and scientific rigor.
References
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- Microbe Investigations. (n.d.).
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- Kumar, A., et al. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
- Stączek, P., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. MDPI.
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- CORE. (2024).
- Research Journal of Pharmacy and Technology. (n.d.). Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19.
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- Yurttaş, L., et al. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
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- BenchChem. (n.d.). A Comprehensive Comparison of ABTS and DPPH Antioxidant Assays: A Guide for Researchers.
- E3S Web of Conferences. (2024).
- Liu, Y., et al. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
- ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- ResearchGate. (2025). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).
- Eiran, S., et al. (2020).
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- BenchChem. (n.d.).
- Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
- ResearchGate. (2013). Molecular docking study on the effect of morpholine derivatives on Acetylcholinesterase Inhibition.
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- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Munteanu, I. G., & Apetrei, C. (2021). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PubMed Central.
- NIH. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- NIH. (n.d.).
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A Comparative Guide to Purity Validation of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate by Quantitative NMR
This guide provides a comprehensive examination of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate, a key intermediate in pharmaceutical synthesis. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and conduct an objective comparison with High-Performance Liquid Chromatography (HPLC), grounding our discussion in established analytical validation principles.
The Imperative of Purity and the Power of qNMR
In drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts safety and efficacy. Regulatory bodies mandate rigorous analytical procedures to ensure that impurities are identified and controlled within acceptable limits.
While chromatography has been the traditional workhorse for purity analysis, Quantitative NMR (qNMR) has emerged as a powerful primary analytical method.[1] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR leverages the direct proportionality between the NMR signal intensity and the number of atomic nuclei responsible for the signal.[2][3] This intrinsic property allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, without needing a reference standard of the analyte itself.[4]
The Principle of qNMR: A First-Principles Approach
The foundation of qNMR lies in the fact that, under properly controlled experimental conditions, the area of an NMR resonance is directly proportional to the molar concentration of the nuclei giving rise to that signal.[2] For ¹H qNMR, which is the most common application due to the proton's high natural abundance (99.99%) and high gyromagnetic ratio, this relationship is exploited to determine the purity of a substance.[2]
The purity (P) of an analyte can be calculated using the following equation when an internal standard is employed:
Purity (%) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
a : corresponds to the analyte
-
std : corresponds to the internal standard[2]
This equation underscores the importance of careful experimental design, from precise weighing to selecting appropriate NMR parameters to ensure the integrity of the integral values.
Experimental Protocol: qNMR Purity of this compound
This section details a robust protocol for determining the purity of the target compound.
Materials and Instrumentation
-
Analyte: this compound
-
Internal Standard: Maleic acid (Certified Reference Material). Rationale: Maleic acid is chosen for its high purity, stability, non-volatility, and simple ¹H NMR spectrum (a sharp singlet around 6.3 ppm) that is unlikely to overlap with analyte signals.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic molecules and its residual proton signal does not interfere with key analyte or standard signals.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Equipment: Analytical balance (readable to 0.01 mg), volumetric flasks, Class A pipettes, ultrasonic bath.
Experimental Workflow
The overall workflow for qNMR purity determination is a systematic process designed to ensure accuracy and reproducibility.
Caption: Workflow for qNMR Purity Determination.
Step-by-Step Sample Preparation
-
Standard Stock Solution: Accurately weigh ~10 mg of maleic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆.
-
Analyte Sample Preparation: Accurately weigh ~25 mg of this compound into a vial.
-
Final Sample: Pipette 500 µL of the standard stock solution into the vial containing the analyte. Add an additional 200 µL of DMSO-d₆ to ensure complete dissolution, using sonication if necessary.
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
Critical to qNMR is the use of parameters that ensure uniform excitation and complete relaxation of all relevant nuclei.[5]
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated (both analyte and standard). A conservative value of 30-60 seconds is often sufficient. Rationale: A long D1 ensures that all protons have fully returned to equilibrium before the next pulse, preventing signal saturation and ensuring that the resulting integral is truly quantitative.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals of interest. Typically 16-64 scans.
Data Processing and Calculation
-
Apply Fourier transform, followed by meticulous manual phase and baseline correction.
-
Signal Selection:
-
Analyte: Integrate the sharp singlet corresponding to the 9 protons of the tert-butyl group (~1.4 ppm).[6] This signal is ideal due to its high intensity and isolation from other signals.
-
Internal Standard: Integrate the singlet for the 2 olefinic protons of maleic acid (~6.3 ppm).
-
-
Calculation: Use the purity formula provided in Section 2. Perform the measurement in triplicate to assess precision.
Method Validation: Ensuring Trustworthiness
To be compliant with regulatory expectations, the qNMR method must be validated according to ICH Q2(R2) guidelines.[7][8] Validation demonstrates that the analytical procedure is fit for its intended purpose.[8]
| Validation Parameter | Purpose & Procedure | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by selecting unique, well-resolved signals for both the analyte and the standard, free from interference from potential impurities or solvent signals. | Peak purity analysis (if applicable); no co-eluting/overlapping peaks at the integration regions. |
| Accuracy | The closeness of test results to the true value.[9] Assessed by analyzing a sample of known purity (if available) or by spiking the analyte with a known amount of impurity. | Percent recovery of 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results.[9] Evaluated at two levels: Repeatability (multiple measurements of the same sample) and Intermediate Precision (analysis on different days/by different analysts). | Relative Standard Deviation (RSD) ≤ 2%. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[9] A series of samples with varying analyte-to-standard ratios are prepared and analyzed. A plot of the measured vs. theoretical ratio is generated. | Correlation coefficient (r²) ≥ 0.999. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay).[10] | RSD of results should remain within acceptable limits (e.g., ≤ 2%). |
Comparative Analysis: qNMR vs. HPLC
While qNMR is a powerful tool, it is essential to understand its performance relative to HPLC, the most common alternative for purity analysis.[11][12]
Caption: Orthogonal Approach to Purity Validation.
Head-to-Head Comparison
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary ratio method; signal is proportional to the number of nuclei.[3] | Comparative separation technique; requires reference standards for quantification. |
| Structural Info | Provides definitive structural confirmation of the main component and impurities.[13] | Provides retention time only; structural information is indirect.[14] |
| Quantification | Absolute quantification without an analyte-specific reference standard.[5] | Relative quantification; requires specific reference standards for each impurity for accurate results. |
| Sensitivity | Lower sensitivity; best for impurities >0.1%.[12] | High sensitivity; excellent for detecting trace impurities (ppm levels).[14] |
| Throughput | Lower; qNMR requires long relaxation delays, leading to longer experiment times per sample.[12] | Higher; typical run times are 20-30 minutes per sample.[12] |
| Sample Prep | Simple dissolution. | Can be more complex, involving filtration and mobile phase compatibility checks. |
| Destructive? | No, the sample can be fully recovered.[12] | Yes, the sample is consumed during the analysis.[12] |
| Method Dev. | Relatively straightforward once standard and solvent are selected. | Can be time-consuming, requiring optimization of column, mobile phase, gradient, etc. |
Field-Proven Insights
-
For Definitive Purity Assignment: qNMR is unparalleled. It provides an accurate, absolute purity value for a batch, which can then be used to qualify that material as a reference standard for other techniques, like HPLC.
-
For Impurity Profiling: HPLC is superior. Its high sensitivity and resolving power make it the ideal tool for detecting and quantifying low-level impurities, especially those that may not be visible by NMR.[14]
-
An Orthogonal Approach: The most robust validation strategy uses both techniques in a complementary fashion.[15] HPLC is used to demonstrate the impurity profile and ensure no significant impurities are present. qNMR is then used to assign the absolute purity of the main component. This dual approach provides the highest level of confidence in the material's quality, satisfying rigorous regulatory scrutiny.
Conclusion
The validation of this compound purity by ¹H qNMR offers a direct, accurate, and structurally informative method for absolute purity determination. As a primary analytical technique, it does not require an identical reference standard of the analyte, simplifying workflows in early-stage development.[4] While HPLC remains the gold standard for high-sensitivity impurity profiling, a comprehensive quality control strategy should leverage the complementary strengths of both qNMR and HPLC. This orthogonal approach ensures not only the purity but also the identity and integrity of the molecule, providing a solid analytical foundation for drug development professionals.
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Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
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Basha, S. J., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 534-543.
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BenchChem. A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
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BenchChem. A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline.
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SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR.
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Kolehmainen, E., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(11), 909-915.
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ChemicalBook. Morpholine(110-91-8) 1H NMR spectrum.
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Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
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ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
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Supporting Information. General procedure for N-Boc protection of amines.
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BenchChem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
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The Evolving Landscape of 4-Benzylmorpholine Derivatives: A Structure-Activity Relationship Guide
The 4-benzylmorpholine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents.[1][2] Its unique combination of a flexible morpholine ring and an aromatic benzyl group provides a foundation for developing compounds with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and enzyme inhibitory properties.[3][4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-benzylmorpholine derivatives, offering a comparative overview of their performance backed by experimental data. Our focus is to elucidate the causal relationships between structural modifications and biological outcomes, providing actionable insights for researchers in drug discovery and development.
The Core Scaffold: Understanding the Roles of the Morpholine and Benzyl Moieties
The 4-benzylmorpholine core can be systematically modified at several key positions to modulate its physicochemical properties and biological activity. The morpholine ring, with its ether oxygen and tertiary amine, often contributes to aqueous solubility and can participate in hydrogen bonding with biological targets. The benzyl group provides a lipophilic anchor and a platform for a multitude of substitutions that can profoundly influence potency and selectivity.
Caption: Core 4-benzylmorpholine scaffold highlighting key regions for chemical modification.
Comparative Analysis of Biological Activities
The therapeutic potential of 4-benzylmorpholine derivatives is broad. Below, we compare the SAR of these compounds across different therapeutic areas, supported by experimental findings.
Anticancer Activity
Recent studies have highlighted the potential of morpholine-containing compounds as potent anticancer agents.[7][8] A series of benzomorpholine derivatives were synthesized and evaluated as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in cancer.[5]
Key SAR Insights for EZH2 Inhibition:
-
Substitution on the Benzyl Ring: The position and nature of substituents on the phenyl ring attached to the morpholine nitrogen are critical. A preliminary optimization study revealed that certain substitutions led to potent EZH2 inhibitors.[5]
-
Amide Moiety: The introduction of an amide linkage was a key step in the synthesis of these potent inhibitors.[5]
Table 1: In Vitro Antiproliferative Activity of Benzomorpholine Derivatives against Lung Cancer Cell Lines [5]
| Compound | A549 IC50 (µM) | NCI-H1975 IC50 (µM) |
| 6b | Potent Inhibitor | Potent Inhibitor |
| 6c | Potent Inhibitor | Potent Inhibitor |
| 6x | Potent Inhibitor | Potent Inhibitor |
| 6y | 1.1 | 1.1 |
Note: Specific IC50 values for 6b, 6c, and 6x were not explicitly provided in the abstract but were identified as potent.
Further studies on 2-morpholino-4-anilinoquinoline derivatives demonstrated significant cytotoxic activity against the HepG2 cancer cell line.[8] This highlights that the morpholine moiety, when incorporated into larger, more complex scaffolds, continues to play a vital role in anticancer activity.
Antimalarial Activity
The 4-benzylamino moiety has been incorporated into novel dispiro 1,2,4,5-tetraoxane analogues, leading to the discovery of potent antimalarial compounds.[3] These compounds displayed impressive in vitro activity against Plasmodium falciparum.
Key SAR Insights for Antimalarial Activity:
-
The Tetraoxane Core: The endoperoxide bridge of the tetraoxane ring is crucial for the antimalarial activity.
-
The 4-Benzylamino Side Chain: The presence of the 4-benzylamino group was associated with excellent antimalarial profiles. The analogue N205, a 4-benzylamino derivative, was selected for further in vivo studies due to its favorable stability and pharmacokinetic properties.[3]
Table 2: In Vitro Antiplasmodial Activity of Tetraoxane Analogues [3]
| Compound | P. falciparum (3D7) IC50 (nM) |
| Series Representative | as low as 0.84 |
| N205 (10a) | Selected for in vivo studies |
Antibacterial and Antifungal Activity
The inherent biological activity of the morpholine ring extends to antimicrobial applications.[4] Studies on various morpholine derivatives have demonstrated their potential as antibacterial and antifungal agents.[9]
Key SAR Insights for Antimicrobial Activity:
-
Substitutions on the Aromatic Ring: Halogen substitutions on an aromatic ring attached to the morpholine nucleus have been shown to increase inhibitory activity against the HepG2 cell line, suggesting a potential avenue for developing antimicrobial agents with dual activities.[7]
-
Fusion with Other Heterocycles: The combination of the 4-aminoquinoline scaffold with a morpholine-containing hydrazone moiety has yielded promising antibacterial agents.[10]
While specific data for 4-benzylmorpholine derivatives as standalone antimicrobial agents is less prevalent in the initial findings, the general SAR principles for morpholine derivatives suggest that modifications to the benzyl ring would significantly impact their antimicrobial spectrum and potency.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed.
General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., A549, NCI-H1975, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized 4-benzylmorpholine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Conclusion and Future Directions
The 4-benzylmorpholine scaffold is a testament to the power of privileged structures in drug discovery. The evidence presented demonstrates that strategic modifications to both the benzyl and morpholine moieties can lead to the development of potent and selective agents against a range of diseases. The anticancer field, particularly in the context of EZH2 inhibition, shows significant promise.[5] Furthermore, the incorporation of the 4-benzylamino group into complex antimalarial agents highlights the versatility of this functional group.[3]
Future research should focus on a more systematic exploration of the substitution patterns on the benzyl ring to build a comprehensive quantitative structure-activity relationship (QSAR) model. Additionally, the synthesis and evaluation of derivatives with modified morpholine rings could unlock novel biological activities. The continued investigation of these compounds will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
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O'Neill, P. M., et al. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Bioorganic & Medicinal Chemistry, 26(12), 3565-3573. [Link]
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MySkinRecipes. 4-Benzylmorpholine. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Organic Chemistry International, 2012, 893730. [Link]
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Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]
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Taha, M., et al. (2021). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Molecules, 26(16), 4998. [Link]
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Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 49, 01001. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S2), 10341-10350. [Link]
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Taha, M., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6543. [Link]
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Lee, J., et al. (2008). Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. Bioorganic & Medicinal Chemistry, 16(10), 5516-5526. [Link]
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Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3169-3178. [Link]
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Bakulina, O., & Zakharyan, R. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(8), 1119-1146. [Link]
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Sugimoto, H., et al. (1998). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 41(2), 238-247. [Link]
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Nishida, H., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]
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A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Morpholines: A Senior Application Scientist's Perspective
Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery
The morpholine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in the design of novel therapeutics. The introduction of chirality into the morpholine ring can profoundly influence a molecule's pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantioenriched morpholines is of paramount importance to the pharmaceutical industry.
Transition-metal catalyzed asymmetric hydrogenation of dehydromorpholines represents a highly atom-economical and scalable approach to access these valuable chiral building blocks.[1][2] This guide provides a comparative analysis of the leading catalyst systems for this transformation, with a focus on rhodium, ruthenium, and iridium-based catalysts. Drawing upon field-proven insights and experimental data, we will delve into the nuances of catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in the synthesis of chiral morpholines.
The Landscape of Catalysts for Asymmetric Hydrogenation of Morpholines
The successful asymmetric hydrogenation of dehydromorpholines hinges on the judicious selection of the transition metal and the accompanying chiral ligand. The electronic and steric properties of the catalyst-substrate complex are critical in dictating both the reactivity and the stereochemical outcome of the reaction. While rhodium catalysts have demonstrated exceptional performance for this specific substrate class, advancements in ruthenium and iridium catalysis for related N-heterocycles and cyclic enamides offer valuable insights and potential alternatives.
Rhodium-Based Catalysts: The Vanguard for Morpholine Hydrogenation
Rhodium catalysts, particularly those paired with bulky bisphosphine ligands, have emerged as the frontrunners for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1][2] The pioneering work in this area has established the efficacy of rhodium complexes in achieving exceptional levels of enantioselectivity and high yields.
Key Rhodium Catalyst System: [Rh(cod)₂]SbF₆ with (R,R,R)-SKP
A standout example is the cationic rhodium complex generated from [Rh(cod)₂]SbF₆ and the chiral bisphosphine ligand (R,R,R)-SKP. This system has been shown to be highly effective for the asymmetric hydrogenation of a variety of 2-substituted dehydromorpholines, consistently delivering the desired chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[1][2]
The success of the Rh-SKP system can be attributed to the large bite angle of the SKP ligand, which creates a well-defined and sterically demanding chiral pocket around the rhodium center. This, in turn, allows for effective facial discrimination of the prochiral enamine substrate.
Mechanism of Action: An Inside Look at the Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves an inner-sphere pathway.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Ruthenium-Based Catalysts: A Powerful Alternative for N-Heterocycles
While direct comparative data for morpholine hydrogenation is scarce, ruthenium catalysts have proven to be highly effective for the asymmetric hydrogenation of a broad range of N-heterocycles and enamides.[3] Ruthenium complexes, often featuring chiral diphosphine ligands in combination with a chiral diamine, offer a distinct mechanistic pathway and can exhibit complementary reactivity to rhodium catalysts.
Promising Ruthenium Catalyst Systems:
-
Ru-BINAP/Diamine Systems: These catalysts are renowned for their exceptional activity and enantioselectivity in the hydrogenation of ketones and certain enamides.[3]
-
Ru-Difluorphos: This electron-deficient diphosphine ligand has shown excellent performance in the asymmetric hydrogenation of enamides, particularly for electron-poor substrates.
The mechanism for Ru-catalyzed asymmetric hydrogenation often involves a metal-ligand bifunctional pathway, where the N-H bond of the coordinated diamine ligand participates in the hydrogen transfer step. This outer-sphere mechanism can be advantageous for certain substrates.
Iridium-Based Catalysts: Excellence in Challenging Hydrogenations
Iridium catalysts have carved out a niche for the asymmetric hydrogenation of challenging substrates, including unfunctionalized olefins and sterically hindered enamides.[1][4] The development of chiral N,P-ligands, such as PHOX (phosphine-oxazoline), has been instrumental in the success of iridium catalysis.
Notable Iridium Catalyst Systems:
-
Ir-PHOX Complexes: These catalysts have demonstrated remarkable enantioselectivities in the hydrogenation of cyclic enamides.[1][4]
-
Ir-N,P Ligand Complexes: A variety of other chiral N,P ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenations.
Iridium-catalyzed hydrogenations can proceed through either inner-sphere or outer-sphere mechanisms depending on the substrate and ligand. The high activity of iridium catalysts often allows for reactions to be carried out under milder conditions.
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes the performance of representative catalysts in the asymmetric hydrogenation of dehydromorpholines and structurally related cyclic enamides.
| Catalyst System | Metal | Chiral Ligand | Substrate Class | Representative Substrate | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| [Rh(cod)₂]SbF₆ / SKP | Rh | Bisphosphine | 2-Substituted Dehydromorpholine | N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine | 99 | >95 | [1][2] |
| RuCl₂[(R)-BINAP][(R,R)-DPEN] | Ru | Diphosphine/Diamine | Cyclic Enamide | N-Acetyl-1-(3,4-dihydronaphthalen-2-yl)acetamide | >95 | >95 | [5] |
| [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | Ir | Diphosphine | Cyclic Enamide | N-Acetyl-1-(3,4-dihydronaphthalen-2-yl)acetamide | 99 | >95 | [4] |
Analysis of Performance Data:
-
For 2-substituted dehydromorpholines, the Rh-SKP system currently represents the state-of-the-art , delivering near-perfect enantioselectivity and quantitative yields under relatively mild conditions.[1][2]
-
Ruthenium and Iridium catalysts have demonstrated comparable, and in some cases superior, performance for the asymmetric hydrogenation of structurally similar cyclic enamides. [4][5] This strongly suggests their potential for the asymmetric hydrogenation of morpholines, although direct experimental validation is needed.
-
The choice of catalyst may be substrate-dependent. For instance, the electronic properties of the substituents on the morpholine ring could influence the optimal choice of metal and ligand.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the asymmetric hydrogenation of a model dehydromorpholine substrate using the highly effective Rh-SKP catalyst system.
Protocol 1: In Situ Preparation of the Rh-SKP Catalyst
Caption: Workflow for the in situ preparation of the Rh-SKP catalyst.
Materials:
-
[Rh(cod)₂]SbF₆ (1.0 mol%)
-
(R,R,R)-SKP (1.1 mol%)
-
Anhydrous, degassed dichloromethane (DCM)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
Inside an inert atmosphere glovebox, add [Rh(cod)₂]SbF₆ and (R,R,R)-SKP to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the required volume of anhydrous, degassed DCM to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Stir the mixture at room temperature for 30 minutes. A homogeneous orange-red solution of the active catalyst should form.
Protocol 2: Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine
Materials:
-
N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 equiv)
-
Rh-SKP catalyst solution (from Protocol 1)
-
Anhydrous, degassed DCM
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, dissolve the N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine substrate in anhydrous, degassed DCM in a suitable vial.
-
Transfer the substrate solution to the freshly prepared Rh-SKP catalyst solution.
-
Transfer the resulting reaction mixture to a high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 30 atm with hydrogen gas.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral N-Cbz-2-phenylmorpholine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
The asymmetric hydrogenation of dehydromorpholines is a powerful and efficient strategy for the synthesis of chiral morpholines, which are crucial building blocks in drug discovery. Currently, rhodium catalysts, particularly the Rh-SKP system, offer the most reliable and highly enantioselective method for the hydrogenation of 2-substituted dehydromorpholines.[1][2]
While direct comparative data is limited, the exceptional performance of ruthenium and iridium catalysts in the asymmetric hydrogenation of related cyclic enamides and N-heterocycles suggests their significant potential as valuable alternatives.[4][5] Future research should focus on the direct evaluation of these catalyst systems on a range of dehydromorpholine substrates to fully elucidate their comparative advantages. Further exploration of ligand design and mechanistic studies will undoubtedly lead to the development of even more efficient and versatile catalysts for this important transformation, ultimately accelerating the discovery of new and improved medicines.
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A Senior Application Scientist's Guide to the In Silico and In Vitro Evaluation of Morpholine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of the Morpholine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. The morpholine ring, a six-membered heterocycle containing nitrogen and oxygen atoms, has earned its place as a "privileged structure".[1][2] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles, to parent compounds.[1][2][3] This versatile scaffold is found in a wide array of approved drugs, including the antibiotic Linezolid and the antiemetic Aprepitant.[4]
Morpholine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][5][6] This guide provides a comparative framework for the rational design and evaluation of novel morpholine derivatives, bridging the gap between computational prediction (in silico) and laboratory validation (in vitro). We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of hypothetical derivatives to illustrate the drug discovery workflow.
Part 1: In Silico Screening – The Digital Proving Ground
Before committing to the time and resource-intensive process of chemical synthesis, computational methods allow us to predict the biological potential of designed morpholine derivatives. This in silico phase is crucial for prioritizing candidates with the highest likelihood of success. The typical workflow involves generating a library of virtual compounds and screening them against a specific biological target.
Core In Silico Methodologies
-
Molecular Docking: This technique predicts the preferred binding orientation and affinity of a ligand (the morpholine derivative) to a macromolecular target (e.g., an enzyme or receptor).[7][8] A lower, more negative binding energy score generally indicates a more stable and potentially more potent interaction.[9]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical representations that correlate the chemical structures of a series of compounds with their biological activity.[10][11] By analyzing the physicochemical properties (descriptors) of known active and inactive molecules, a predictive model can be built to estimate the activity of new, untested derivatives.[11]
-
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted protein-ligand complex over time.[12] This method simulates the natural movements of atoms in the system, providing insights into the flexibility of the binding pocket and the durability of key molecular interactions.[13][14]
Experimental Protocol: Molecular Docking with AutoDock
This protocol outlines a generalized workflow for docking a morpholine derivative against a protein target, such as the anti-apoptotic protein Bcl-2, a common target in cancer research.[3]
Objective: To predict the binding affinity and interaction patterns of a novel morpholine derivative within the Bcl-2 active site.
Methodology:
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 4LVT) from the Protein Data Bank.[3]
-
Using AutoDockTools (ADT), remove water molecules and co-crystallized ligands.[15][16]
-
Add polar hydrogens and assign Kollman charges to the protein atoms. This step is critical for accurately calculating electrostatic interactions.[17]
-
Save the prepared receptor file in the PDBQT format, which includes charge and atom type information.[7][17]
-
-
Ligand Preparation:
-
Draw the 2D structure of the morpholine derivative and convert it to a 3D structure using chemical drawing software.
-
In ADT, add hydrogens, detect the aromatic carbons, and define the rotatable bonds (torsions). The morpholine ring itself is typically kept rigid, while side chains are allowed to be flexible.
-
Save the prepared ligand in PDBQT format.[7]
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the known binding site of the receptor.[18] The causality here is to focus the computational search on the relevant area, saving processing time and increasing the accuracy of finding the correct binding pose.
-
Generate the grid parameter file (.gpf) and run AutoGrid to pre-calculate the interaction energies for each atom type in the ligand.[15][18]
-
-
Running the Docking Simulation:
-
Analysis of Results:
-
The output is a docking log file (.dlg) containing multiple binding poses ranked by their estimated free energy of binding (kcal/mol) and inhibition constant (Ki).
-
Visualize the lowest energy pose in complex with the receptor to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.[16]
-
Part 2: In Vitro Validation – From Prediction to Practice
Computational predictions are hypotheses that must be tested through rigorous laboratory experiments. In vitro assays provide the first biological validation of a compound's activity and are essential for establishing a credible structure-activity relationship (SAR).[19] Based on common therapeutic targets for morpholine derivatives, we will focus on anticancer and antimicrobial assays.[6]
Comparative Anticancer Activity: The MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[20] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[21] The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[20][22]
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of morpholine derivatives against various cancer cell lines (e.g., A549-lung, MCF-7-breast).[23][24]
Methodology:
-
Cell Culture Preparation:
-
Compound Treatment:
-
Prepare serial dilutions of the morpholine derivatives in the appropriate cell culture medium. A wide concentration range is used to ensure a full dose-response curve can be generated.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Cisplatin).[24]
-
Incubate the plates for a specified period (typically 24-48 hours).[22]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[22][26]
-
Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[26]
-
Measure the absorbance (Optical Density, OD) of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.[20][21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation: Comparison of Morpholine Derivatives
| Compound ID | Target Protein (In Silico) | Predicted Binding Energy (kcal/mol) | IC₅₀ vs. A549 (µM)[23] | IC₅₀ vs. MCF-7 (µM)[23] |
| MD-01 | Bcl-2 | -9.7 | 8.55 ± 0.67 | 3.15 ± 0.23 |
| MD-02 | Bcl-2 | -8.1 | 15.21 ± 1.10 | 10.43 ± 0.98 |
| MD-03 | Bcl-2 | -6.5 | 45.70 ± 3.54 | 38.12 ± 2.88 |
| Cisplatin | DNA | N/A | 0.95 ± 0.90[24] | 6.44 ± 0.29[23] |
Data is hypothetical but structured based on published results for illustrative purposes.
This table demonstrates the core principle of this guide: the correlation between in silico predictions and in vitro results. Here, compound MD-01 , with the most favorable predicted binding energy, also shows the highest potency (lowest IC₅₀) in the cell-based assay. This self-validating system, where computational predictions align with experimental data, provides strong evidence for the compound's mechanism of action.
Comparative Antimicrobial Activity: Broth Microdilution Assay
Many morpholine derivatives have been investigated for their antibacterial and antifungal properties.[27][28] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[29] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[29][30]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of novel morpholine derivatives against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria equivalent to a 0.5 McFarland standard.[31]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[29][32]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[31]
-
Result Interpretation: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[29][31]
Part 3: Bridging Theory and Practice - The Bcl-2 Pathway
To illustrate the mechanistic basis of activity, let's consider the Bcl-2 protein family, which are key regulators of apoptosis (programmed cell death). In many cancers, anti-apoptotic proteins like Bcl-2 are overexpressed, preventing cancer cells from dying. A potent morpholine derivative that binds to and inhibits Bcl-2 can restore the natural apoptotic process.
Docking studies might reveal that a lead compound, like MD-01 , fits into a hydrophobic groove on the Bcl-2 surface, mimicking the action of pro-apoptotic proteins.[3] This binding event prevents Bcl-2 from sequestering pro-apoptotic partners like Bax and Bak, which are then free to oligomerize at the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.
Conclusion
The integration of in silico and in vitro methodologies provides a powerful, synergistic approach to the discovery and development of novel morpholine derivatives. Computational screening allows for the rapid, cost-effective prioritization of high-potential candidates, while subsequent in vitro testing provides the essential biological validation. By understanding the causal links between predictive models and experimental outcomes, and by employing robust, self-validating protocols, researchers can navigate the complexities of drug discovery with greater efficiency and confidence. The morpholine scaffold continues to be a fertile ground for innovation, and this integrated strategy is key to unlocking its full therapeutic potential.
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Roman, I. G., et al. (2019). QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one's derivatives as potential antioxidants. Pharmacia, 66(2), 65-71. [Link]
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A Comparative Guide to Evaluating the Anti-inflammatory Activity of Morpholinopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the pursuit of novel scaffolds that offer improved efficacy and safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs) is a paramount objective. Morpholinopyrimidine derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical studies. This guide provides a comprehensive technical comparison of these derivatives, delving into their mechanism of action, structure-activity relationships, and performance in established in vitro and in vivo models of inflammation.
The Rationale for Morpholinopyrimidine Derivatives: Targeting Key Inflammatory Mediators
Inflammation is a complex biological response involving a cascade of molecular events. Key players in this process include nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2] Overproduction of NO by iNOS and prostaglandins by COX-2 are hallmarks of inflammatory conditions.[1][2] Morpholinopyrimidine derivatives have been specifically designed to inhibit these pro-inflammatory mediators.[1][3]
The core chemical architecture, featuring a pyrimidine ring coupled with a morpholine moiety, provides a versatile scaffold for chemical modification to optimize potency and selectivity.[4] The nitrogen atoms in the pyrimidine ring and the oxygen atom in the morpholine ring can participate in crucial interactions with biological targets, while various substitutions on the pyrimidine ring allow for the fine-tuning of physicochemical and pharmacokinetic properties.[4]
Mechanism of Action: A Multi-pronged Approach to Inflammation Control
The anti-inflammatory activity of morpholinopyrimidine derivatives is primarily attributed to their ability to suppress the production of NO and the expression of iNOS and COX-2.[1][3][5]
In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses, have shown that certain morpholinopyrimidine derivatives can significantly inhibit NO production at non-cytotoxic concentrations.[1][5] This inhibition is a direct consequence of the downregulation of iNOS and COX-2 gene and protein expression.[1][5]
Molecular docking studies have further elucidated the mechanism, suggesting that these compounds can bind to the active sites of both iNOS and COX-2, thereby blocking their enzymatic activity.[3][5] This dual-inhibitory action is a key advantage, as it targets two distinct and critical pathways in the inflammatory cascade.
Caption: Inhibition of Inflammatory Pathways by Morpholinopyrimidine Derivatives.
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Potency
The anti-inflammatory activity of morpholinopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine and other associated rings.[4][5]
Key SAR Insights:
-
Substitutions on the Pyrimidine Ring: The introduction of various functional groups at different positions of the pyrimidine ring significantly influences activity. For instance, in a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives, substitutions on the phenyl ring attached to the methyl group were found to be critical.[5]
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups, such as a fluoro or methoxy group on the phenyl ring, has been shown to enhance the inhibitory activity against NO production.[5] Conversely, electron-donating groups in the same position tend to decrease activity.[5]
-
The Role of the Morpholine Moiety: The morpholine ring is not merely a passive component. Its presence is thought to contribute to the overall physicochemical properties of the molecule, such as solubility and membrane permeability, which are crucial for bioavailability and target engagement.[4]
Performance Comparison: Morpholinopyrimidine Derivatives vs. NSAIDs
A critical aspect of evaluating any new anti-inflammatory agent is to benchmark its performance against established drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) are the current standard of care for many inflammatory conditions.
In Vitro COX Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes.[2] Some pyrimidine derivatives have demonstrated potent and selective inhibition of COX-2, the isoform primarily associated with inflammation.[2]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrimidine Derivative (Hypothetical Example) | >100 | 0.5 | >200 |
| Celecoxib (Selective COX-2 Inhibitor) | 50 | 0.04 | 1250 |
| Diclofenac (Non-selective NSAID) | 1.2 | 0.03 | 40 |
| Ibuprofen (Non-selective NSAID) | 13.5 | 34.5 | 0.39 |
Data is illustrative and compiled from various sources for comparative purposes.
The data suggests that certain pyrimidine derivatives can exhibit high selectivity for COX-2, a desirable characteristic that may lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[2]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used and well-validated assay for evaluating the acute anti-inflammatory activity of novel compounds.[6][7] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema).[7] The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.
While specific in vivo data for a wide range of morpholinopyrimidine derivatives is still emerging, studies on broader pyrimidine derivatives have shown promising results. For instance, some pyrimidine compounds have demonstrated a percentage inhibition of edema comparable to or even exceeding that of standard NSAIDs like diclofenac and indomethacin.[8]
| Treatment | Dose (mg/kg) | Max. Inhibition of Edema (%) |
| Pyrimidine Derivative (Hypothetical Example) | 20 | 65 |
| Diclofenac | 10 | 50-60 |
| Indomethacin | 10 | 55-65 |
| Control | - | 0 |
Data is illustrative and compiled from various sources for comparative purposes.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Model.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Objective: To evaluate the ability of morpholinopyrimidine derivatives to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Maintain RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the morpholinopyrimidine derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of morpholinopyrimidine derivatives in an acute inflammation model.
Methodology:
-
Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Control (vehicle only)
-
Group II: Standard (e.g., Diclofenac, 10 mg/kg, p.o.)
-
Group III-V: Test compound (different doses, p.o.)
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Future Directions and Conclusion
Morpholinopyrimidine derivatives represent a promising avenue in the development of novel anti-inflammatory agents. Their multi-targeted mechanism of action, particularly the dual inhibition of iNOS and COX-2, offers a potential advantage over traditional NSAIDs. The favorable in vitro data, coupled with emerging in vivo evidence for the broader pyrimidine class, underscores the therapeutic potential of this scaffold.
Further research should focus on:
-
Extensive in vivo studies of specific morpholinopyrimidine derivatives in both acute and chronic models of inflammation, such as the adjuvant-induced arthritis model.[9]
-
Detailed pharmacokinetic and toxicological profiling to assess the safety and drug-like properties of lead compounds.
-
Optimization of the scaffold through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic parameters.
References
-
Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]
-
Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]
-
Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. [Link]
-
Umar, M. N., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
-
ResearchGate. (n.d.). inhibition (%I) of inflammation by carrageenan induced rat paw edema. ResearchGate. [Link]
-
ResearchGate. (n.d.). (In-vivo anti-inflammatory activity): Percentage inhibition of test compounds against carrageenan-induced paw edema in albino rats. ResearchGate. [Link]
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Billingham, M. E. (1983). Adjuvant arthritis: immunopathological and hyperalgesic features. PubMed. [Link]
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"comparison of PI3K inhibition by different morpholine-containing compounds"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the PI3K Pathway and the Morpholine Scaffold in Cancer Therapeutics
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[4][5] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110α, β, γ, or δ) and a regulatory subunit. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, or loss of the tumor suppressor PTEN, a negative regulator of the pathway, lead to constitutive PI3K signaling and promote tumorigenesis.[1][4]
In the quest for potent and selective PI3K inhibitors, the morpholine moiety has emerged as a "privileged scaffold" in medicinal chemistry.[6][7] This heterocyclic motif is frequently incorporated into kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties.[6] Structural studies have revealed that the oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the PI3K enzyme's ATP-binding site, anchoring the inhibitor and contributing to its potent inhibitory activity.[7]
This guide provides an in-depth comparison of several key morpholine-containing compounds that inhibit the PI3K pathway. We will delve into their mechanisms of action, isoform selectivity, and preclinical/clinical data, offering a comprehensive resource for researchers in oncology and drug discovery.
The PI3K/Akt/mTOR Signaling Pathway
Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a host of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and other pathways that collectively drive cell growth, proliferation, and survival.[1][5]
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
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- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate
The core principle of chemical waste management is a thorough understanding of the compound's potential hazards. As a carbamate derivative, tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate's disposal must address the potential toxicity associated with this functional group. Carbamates can exhibit a range of biological activities, and as such, should be handled as potentially hazardous substances.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on the known hazards of similar carbamate and morpholine-containing compounds, researchers should assume that this compound may be harmful if swallowed, and has the potential to cause skin, eye, and respiratory irritation.[3] Therefore, stringent adherence to PPE protocols is non-negotiable.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4] | To prevent accidental splashes from contacting the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] | To protect the skin from direct contact with the chemical. |
| Body Protection | Laboratory coat.[4] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[6] | To minimize the inhalation of any dusts or aerosols. |
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to dangerous reactions.[4] Therefore, all waste streams containing this compound must be meticulously separated.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Procure a clearly labeled, sealable, and chemically compatible hazardous waste container.
-
Labeling: The label must include the full chemical name: "this compound," the CAS number (if available), and the words "Hazardous Waste."[4]
-
Solid Waste: Collect any solid form of the compound, including contaminated weighing paper or spatulas, directly into the designated container.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, designated hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][6]
-
Contaminated Materials: Any disposable materials that have come into contact with the compound, such as gloves, pipette tips, and bench paper, must be disposed of as hazardous waste in the solid waste container.[6]
Disposal Decision Workflow
The selection of the final disposal method depends on the nature of the waste (solid or liquid) and institutional and regulatory requirements. The following diagram illustrates the decision-making process for the proper disposal route.
Caption: Disposal workflow for this compound.
Recommended Disposal Method: Incineration
For carbamate-containing compounds, the recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[1] This high-temperature process ensures the complete destruction of the organic molecule, mitigating its potential for environmental harm.[2]
Causality: Incineration is preferred because it breaks down the carbamate structure, preventing the release of the potentially toxic compound or its metabolites into the environment. Landfilling is generally not a suitable option for untreated carbamate waste due to the risk of leaching into soil and groundwater.[7]
Emergency Procedures: Spill and Exposure
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[8] Avoid generating dust.[5]
-
Decontamination: Clean the affected area with an appropriate solvent and then wash with soap and water.[9]
-
Report: Report the spill to your laboratory supervisor and EHS department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Regulatory Compliance
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of hazardous wastes, including those from the production of carbamates.[7][10] Always consult with your institution's EHS department to ensure full compliance.[6]
Conclusion
The responsible disposal of this compound is an integral part of the research process. By following these guidelines, which are grounded in the established principles of handling carbamate compounds, researchers can ensure a safe working environment and protect the broader ecosystem. Proactive planning, meticulous execution, and a commitment to safety are the cornerstones of sound chemical stewardship.
References
- Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide. Benchchem.
- tert-butyl N-(morpholin-2-ylmethyl)carbamate | C10H20N2O3 | CID 19081107. PubChem.
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
- Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. Benchchem.
- Proper Disposal of Ethyl Benzhydrylcarbamate: A Guide for Laboratory Professionals. Benchchem.
- Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate-SDS. MedChemExpress.
- SAFETY DATA SHEET. Fisher Scientific.
- Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register.
- SAFETY DATA SHEET. Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE. ChemicalBook.
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- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
